molecular formula C9H9ClO B159740 o-Tolyl-acetyl chloride CAS No. 10166-09-3

o-Tolyl-acetyl chloride

Cat. No.: B159740
CAS No.: 10166-09-3
M. Wt: 168.62 g/mol
InChI Key: FKMIBYMTHOJWCY-UHFFFAOYSA-N
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Description

o-Tolyl-acetyl chloride is a specialized acyl chloride reagent that serves as a critical building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as an acetylating agent for introducing the 2-methylphenylacetyl moiety into target molecules, a key step in the development of compounds with potential biological activity. A prominent application demonstrated in recent scientific literature is its use in the synthesis of N-heterocyclic carbene (NHC) complexes of Silver(I) and Gold(I) bearing N-tert-butylacetyl fragments . These complexes, synthesized from ligands prepared using this compound, have shown intermediate to high in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including S. aureus and S. typhi . The mechanism of action in such synthetic applications involves nucleophilic acyl substitution, where the chloride is an excellent leaving group, enabling the formation of amides, esters, and other carbonyl derivatives. This reactivity allows researchers to systematically modify the lipophilicity and steric properties of lead compounds, such as metal-based drugs, which are crucial factors influencing their antimicrobial efficacy and cellular interaction . Consequently, this compound provides researchers with a versatile tool for constructing complex molecular architectures, particularly in the pursuit of new antibacterial agents to address the challenge of antibiotic resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMIBYMTHOJWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375272
Record name o-tolyl-acetyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10166-09-3
Record name o-tolyl-acetyl chloride
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Record name 10166-09-3
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Foundational & Exploratory

An In-depth Technical Guide to o-Tolyl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10166-09-3

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

o-Tolyl-acetyl chloride, also known by its IUPAC name 2-(2-methylphenyl)acetyl chloride, is a reactive acyl chloride that serves as a crucial intermediate and building block in synthetic organic chemistry. Its utility is most pronounced in the fields of medicinal chemistry and materials science, where it is employed to introduce the o-tolylacetyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

This compound is a moisture-sensitive liquid that requires careful handling under inert atmospheric conditions. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 10166-09-3[1][2]
Molecular Formula C₉H₉ClO[1][2]
Molecular Weight 168.62 g/mol [1][2]
IUPAC Name 2-(2-methylphenyl)acetyl chloride[2]
Synonyms o-Tolylacetyl chloride, 2-Methylbenzeneacetyl chloride[1][2]
Appearance Pale pink liquid[1]
Boiling Point 84 °C at 1.5 mmHg[1]
Density 1.146 ± 0.06 g/cm³ (Predicted)[1]
SMILES CC1=CC=CC=C1CC(=O)Cl[2]
InChIKey FKMIBYMTHOJWCY-UHFFFAOYSA-N[2]
Sensitivity Moisture Sensitive[1]

Synthesis and Experimental Protocols

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, o-tolylacetic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation due to the clean conversion and the volatile nature of the byproducts.[3][4][5]

Experimental Protocol: Synthesis of this compound from o-Tolylacetic Acid

This protocol describes a general procedure for the synthesis of this compound using thionyl chloride.

Materials and Equipment:

  • o-Tolylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Round-bottom flask with a reflux condenser and a gas outlet/bubbler

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Distillation apparatus for vacuum distillation

Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend o-tolylacetic acid (1.0 eq.) in anhydrous DCM.

  • Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature with gentle stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.[6]

  • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol and spotting against the starting material's methyl ester.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield a clear, pale pink liquid.

G cluster_synthesis Synthesis of this compound o_tolylacetic_acid o-Tolylacetic Acid reaction Reaction at Reflux (2-4 hours) o_tolylacetic_acid->reaction 1.0 eq. reagents SOCl₂ or (COCl)₂ Anhydrous Solvent (DCM) cat. DMF (optional) reagents->reaction 1.5-2.0 eq. workup Removal of Excess Reagent and Solvent (Rotary Evaporation) reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Figure 1. Workflow for the synthesis of this compound.

Reactivity and Mechanism

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is rendered highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[7] The primary reaction mechanism is nucleophilic addition-elimination.

In this two-step process, a nucleophile first adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. This mechanism facilitates the formation of a variety of derivatives, including esters, amides, and thioesters.[7]

G cluster_mechanism Nucleophilic Addition-Elimination Mechanism start This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate start->intermediate Addition product Acylated Product + HCl intermediate->product Elimination of Cl⁻

Figure 2. Nucleophilic addition-elimination mechanism.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent for introducing the 2-methylphenylacetyl group into molecules, a step that can modulate the lipophilicity, steric profile, and ultimately the biological activity of a compound.[7] A significant application is in the synthesis of ligands for metal-based therapeutics.

Synthesis of N-Heterocyclic Carbene (NHC) Ligand Precursors

N-heterocyclic carbenes (NHCs) are a class of ligands that form stable complexes with transition metals, leading to compounds with catalytic and medicinal properties. This compound is used to synthesize N-substituted acetamides, which are precursors to the imidazolium salts that generate NHCs upon deprotonation. These metal-NHC complexes have shown promising antibacterial activity.[7]

Experimental Protocol: Acylation of an Amine with this compound

This protocol provides a general method for the synthesis of an N-substituted-2-(o-tolyl)acetamide, a precursor to an NHC ligand.

Materials and Equipment:

  • A primary or secondary amine (e.g., n-butylamine)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

  • Rotary evaporator

Methodology:

  • In a round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere.[8]

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • The product can be purified by recrystallization or silica gel column chromatography.

G cluster_workflow Amine Acylation Workflow dissolve Dissolve Amine and Base in Anhydrous DCM cool Cool to 0 °C dissolve->cool add_acyl Add this compound (dropwise) cool->add_acyl react Stir at Room Temperature (2-12 hours) add_acyl->react quench Quench with Water react->quench extract Liquid-Liquid Extraction (Acid, Base, Brine Washes) quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Recrystallization/Chromatography) dry->purify

Figure 3. Experimental workflow for the acylation of an amine.

Biological Activity of Derived Compounds

As this compound is a synthetic intermediate, it does not have direct biological activity or involvement in signaling pathways. Its significance lies in its role as a precursor to bioactive molecules. For instance, silver(I) and gold(I) NHC complexes, synthesized from ligands derived from this compound, have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

Quantitative Data: Antibacterial Activity of Related NHC-Metal Complexes

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative NHC-gold complexes against various bacterial strains, illustrating the therapeutic potential of this class of compounds.

Complex IDE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)Reference
Complex 3201010[9]
Complex 4201010[9]
Complex 6101010[9]

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm. The methylene protons (CH₂) adjacent to the carbonyl group would likely appear as a singlet around δ 4.0-4.3 ppm. The aromatic protons would be observed as a multiplet in the region of δ 7.1-7.4 ppm.

  • ¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of δ 170-175 ppm. The methylene carbon should appear around δ 50-55 ppm, and the methyl carbon around δ 18-20 ppm. The aromatic carbons would resonate in the typical δ 125-140 ppm region.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1785-1815 cm⁻¹.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It reacts vigorously with water and other protic solvents to release corrosive hydrogen chloride gas. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.[2]

References

Technical Guide: o-Tolyl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of o-tolyl-acetyl chloride (2-(o-tolyl)acetyl chloride), a key reagent in organic synthesis and drug discovery. This document details its physicochemical properties, synthesis, reactivity, and safety protocols, presenting data in a structured format for ease of reference.

Physicochemical Properties

This compound is a reactive acyl chloride used to introduce the o-tolylacetyl moiety into molecules. Its properties are summarized below.

PropertyValueReference
Molecular Weight 168.62 g/mol
Molecular Formula C₉H₉ClO
CAS Number 10166-09-3
Appearance Colorless to light yellow clear liquid
Boiling Point 84 °C @ 1.5 mmHg
Density 1.146 g/cm³ (predicted)
Synonyms 2-(o-tolyl)acetyl chloride, 2-Methylphenylacetyl chloride, o-Methylphenylacetyl chloride

Synthesis

This compound is typically synthesized from o-tolylacetic acid by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar acyl chloride.[1]

Materials:

  • o-Tolylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM, as solvent if necessary)

  • Round-bottomed flask

  • Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum source for distillation

Procedure:

  • In a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add o-tolylacetic acid.

  • Slowly add an excess of thionyl chloride (approximately 2 equivalents) to the flask. The reaction can be performed neat or in an inert solvent like dry dichloromethane.

  • Heat the reaction mixture to reflux (the temperature of the oil bath can be set to around 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Excess thionyl chloride is removed by distillation, initially at atmospheric pressure, followed by vacuum distillation to obtain the crude this compound.[1] For sensitive subsequent reactions, further purification by fractional distillation under reduced pressure may be necessary.

G Synthesis of this compound o-Tolylacetic_Acid o-Tolylacetic Acid o-Tolyl-acetyl_Chloride This compound o-Tolylacetic_Acid->o-Tolyl-acetyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->o-Tolyl-acetyl_Chloride Reagent Byproducts SO₂ + HCl o-Tolyl-acetyl_Chloride->Byproducts Formation of

Fig. 1: Synthesis of this compound.

Reactivity and Applications

As an acyl chloride, this compound is a versatile electrophile for introducing the 2-methylphenylacetyl group. Its reactivity is centered on nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

This compound readily reacts with various nucleophiles to form a range of derivatives. This is a fundamental reaction in the synthesis of pharmaceuticals and other fine chemicals.

G Reactions of this compound o-TAC This compound Ester Ester o-TAC->Ester + Amide Amide o-TAC->Amide + Anhydride Anhydride o-TAC->Anhydride + Alcohol Alcohol (R'-OH) Alcohol->Ester Amine Amine (R'₂NH) Amine->Amide Carboxylate Carboxylate (R'COO⁻) Carboxylate->Anhydride

Fig. 2: Nucleophilic Acyl Substitution Reactions.
Applications in Drug Development

The o-tolylacetyl moiety is incorporated into various molecular scaffolds to modulate their biological activity. For instance, it has been used in the synthesis of N-heterocyclic carbene (NHC) ligands for metal complexes that exhibit antibacterial properties. The introduction of this group can influence the lipophilicity and steric profile of a compound, which are critical for its pharmacokinetic and pharmacodynamic properties.

Spectroscopic Data (Predicted)

¹H NMR:

  • Aromatic protons: Multiplets in the range of 7.1-7.4 ppm.

  • Methylene protons (-CH₂-): A singlet around 4.1 ppm.[3]

  • Methyl protons (-CH₃): A singlet around 2.3 ppm.[4]

¹³C NMR:

  • Carbonyl carbon (C=O): A signal in the range of 170-175 ppm.

  • Aromatic carbons: Signals between 125-140 ppm.

  • Methylene carbon (-CH₂-): A signal around 45-50 ppm.

  • Methyl carbon (-CH₃): A signal around 18-20 ppm.

Infrared (IR) Spectroscopy:

  • C=O stretch: A strong, sharp absorption band in the region of 1780-1815 cm⁻¹.[5]

  • C-Cl stretch: A band in the range of 650-850 cm⁻¹.

  • Aromatic C-H stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Statements:

  • Causes severe skin burns and eye damage.

  • May be corrosive to metals.

  • Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.

Precautionary Measures:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. Keep away from water and moisture.

  • Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention. If swallowed, do not induce vomiting and seek immediate medical attention.

References

An In-depth Technical Guide on the Chemical Properties of o-Tolyl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyl-acetyl chloride, systematically known as 2-(2-methylphenyl)acetyl chloride, is a reactive acyl chloride derivative. Its chemical structure, featuring a reactive acetyl chloride moiety attached to an o-tolyl group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its applications in research and drug development.

Chemical and Physical Properties

This compound is a liquid at room temperature, predicted to be pale pink in color. It is sensitive to moisture and should be handled accordingly. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₉ClO[1]
Molecular Weight 168.62 g/mol [1]
IUPAC Name 2-(2-methylphenyl)acetyl chloride[1]
CAS Number 10166-09-3[1]
Boiling Point 84 °C at 1.5 mmHg
Density (Predicted) 1.146 ± 0.06 g/cm³

Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons (around 2.3 ppm), a singlet for the methylene protons adjacent to the carbonyl group (around 4.0-4.5 ppm), and a multiplet in the aromatic region (around 7.0-7.5 ppm) corresponding to the four protons on the tolyl ring.

  • ¹³C NMR: The carbonyl carbon is expected to appear in the range of 160-180 ppm. Other characteristic peaks would include those for the methyl, methylene, and aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching in acyl chlorides is expected in the region of 1780-1815 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would likely show the molecular ion peak. Common fragmentation patterns for acyl chlorides include the loss of a chlorine radical to form an acylium ion, which is often a prominent peak.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of o-tolylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

Synthesis_of_o_Tolyl_acetyl_chloride o_tolylacetic_acid o-Tolylacetic Acid o_tolyl_acetyl_chloride This compound o_tolylacetic_acid->o_tolyl_acetyl_chloride Reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->o_tolyl_acetyl_chloride byproducts SO₂ + HCl o_tolyl_acetyl_chloride->byproducts

Synthesis of this compound
Experimental Protocol: Synthesis from o-Tolylacetic Acid

Materials:

  • o-Tolylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry benzene (or another inert solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, place o-tolylacetic acid.

  • Add an excess of thionyl chloride (typically 2-3 equivalents).

  • Add a small amount of dry benzene to serve as a solvent.

  • Fit the flask with a reflux condenser protected by a calcium chloride drying tube to prevent moisture from entering the reaction.

  • Gently heat the mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas, which should be vented into a fume hood.

  • Continue refluxing for 1-2 hours, or until the evolution of gas ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The remaining crude this compound can be purified by vacuum distillation.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized as an acylating agent to introduce the o-tolylacetyl group into various molecules. Its reactivity is characteristic of acyl chlorides, which are highly susceptible to nucleophilic attack at the electrophilic carbonyl carbon.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively. These reactions are typically fast and exothermic.

Reactivity_of_o_Tolyl_acetyl_chloride o_tolyl_acetyl_chloride This compound amide N-Substituted Amide o_tolyl_acetyl_chloride->amide ester Ester o_tolyl_acetyl_chloride->ester amine Amine (R-NH₂) amine->amide Nucleophilic Acyl Substitution alcohol Alcohol (R'-OH) alcohol->ester Nucleophilic Acyl Substitution

Reactions of this compound
Experimental Protocol: Synthesis of N-Aryl Amides

This protocol is adapted from a general procedure for the reaction of p-aminotoluene with chloroacetyl chloride and can be applied to the reaction of this compound with anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline)

  • Triethylamine

  • Dioxane (or another suitable aprotic solvent)

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a reaction flask, dissolve the substituted aniline (1 equivalent) and triethylamine (2 equivalents) in dioxane.

  • Cool the stirred solution to 0-5 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in dioxane to the cooled mixture dropwise.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 5-7 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the reaction mixture can be worked up by pouring it into cold water to precipitate the amide product.

  • The crude product can be collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the pure N-aryl-2-(o-tolyl)acetamide.

Experimental Protocol: Synthesis of Esters

This is a general procedure for the esterification of an alcohol with an acyl chloride.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol)

  • A non-nucleophilic base (e.g., pyridine or triethylamine, optional but recommended)

  • Anhydrous inert solvent (e.g., diethyl ether or dichloromethane)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1 equivalent) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be further purified by column chromatography or distillation if necessary.

Applications in Drug Development and Research

The o-tolylacetyl moiety is a structural component found in some biologically active molecules. Therefore, this compound serves as a key intermediate for the synthesis of these compounds and their analogs in drug discovery programs. Its utility lies in the ability to introduce a lipophilic and sterically defined group, which can be crucial for modulating the pharmacological properties of a lead compound, such as its binding affinity to a target protein or its metabolic stability.

Safety Information

This compound is a corrosive substance that causes severe skin burns and eye damage. It may also be harmful if swallowed, in contact with skin, or if inhaled.[1] It is moisture-sensitive and reacts with water, likely releasing hydrochloric acid. Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis. Its ability to readily undergo nucleophilic acyl substitution makes it a key reagent for the preparation of a variety of amides and esters. This guide has provided a detailed overview of its chemical properties, synthetic methods, and reactivity, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development. Careful handling of this corrosive and moisture-sensitive compound is essential for its safe and effective use in the laboratory.

References

Synthesis of o-Tolyl-acetyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of o-tolyl-acetyl chloride from o-tolylacetic acid. The document details the chemical principles, experimental protocols, and purification techniques for this transformation, which is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Two primary synthetic routes, employing thionyl chloride and oxalyl chloride as chlorinating agents, are presented with in-depth methodologies. Quantitative data is summarized for easy comparison, and process workflows are visualized to enhance understanding.

Introduction

This compound, also known as 2-methylphenylacetyl chloride, is a reactive acyl chloride intermediate. Its synthesis from the corresponding carboxylic acid, o-tolylacetic acid, is a fundamental transformation in organic chemistry. The conversion of the carboxylic acid's hydroxyl group into a good leaving group, followed by nucleophilic acyl substitution, is typically achieved using common chlorinating agents. This guide focuses on the two most prevalent and effective reagents for this purpose: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice of reagent can be influenced by factors such as scale, desired purity, and tolerance of the substrate to reaction conditions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the reactant and product is essential for successful synthesis and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
o-Tolylacetic AcidC₉H₁₀O₂150.1788-90279.3 at 760 mmHg
This compoundC₉H₉ClO168.62Not available94-95 at 12 mmHg

Synthesis Methodologies

The conversion of o-tolylacetic acid to this compound is typically achieved via nucleophilic acyl substitution using a suitable chlorinating agent. The two most common and effective methods are detailed below.

Thionyl Chloride Method

Thionyl chloride is a widely used reagent for the preparation of acyl chlorides due to its reactivity and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[1]

Adapted from a procedure for the synthesis of p-tolylacetyl chloride.[2]

Materials:

  • o-Tolylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene or dichloromethane, optional)

  • Dry glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride), place o-tolylacetic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent.

  • The reaction mixture is then heated to reflux (the temperature of the oil bath is typically kept around 80-90 °C) for 1 to 3 hours.[2] The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[2]

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Oxalyl Chloride Method

Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[3]

Materials:

  • o-Tolylacetic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Dry glassware

Procedure:

  • Dissolve o-tolylacetic acid in an anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution at room temperature. Gas evolution (CO₂, CO, and HCl) will be observed.

  • Stir the reaction mixture at room temperature for 1 to 2 hours, or until the gas evolution ceases.

  • The solvent and any excess reagent are removed under reduced pressure to yield the crude this compound.

  • The product can then be purified by fractional distillation under reduced pressure.

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure . This technique is necessary to separate the product from any non-volatile impurities and any remaining high-boiling starting material. Given the reported boiling point of 94-95 °C at 12 mmHg, a vacuum distillation setup is essential to avoid decomposition at higher temperatures.

General Distillation Procedure:

  • Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Transfer the crude this compound to the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 12 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point (94-95 °C at 12 mmHg).

Reaction Workflows and Mechanisms

To visually represent the processes described, the following diagrams have been generated.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Chlorinating Agents cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product o_tolylacetic_acid o-Tolylacetic Acid reaction Chlorination o_tolylacetic_acid->reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction oxalyl_chloride Oxalyl Chloride ((COCl)₂) + cat. DMF oxalyl_chloride->reaction crude_product Crude this compound reaction->crude_product purification Vacuum Distillation crude_product->purification final_product Pure this compound purification->final_product

Figure 1: General Synthesis Workflow

Thionyl_Chloride_Mechanism start o-Tolylacetic Acid R-COOH intermediate Chlorosulfite Ester R-COOSOCl start->intermediate Nucleophilic Attack reagent Thionyl Chloride SOCl₂ reagent->intermediate product This compound R-COCl intermediate->product Nucleophilic Acyl Substitution by Cl⁻ byproducts Byproducts SO₂ + HCl intermediate->byproducts Decomposition

References

An In-depth Technical Guide to 2-(2-methylphenyl)acetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(2-methylphenyl)acetyl chloride, also known as o-tolyl-acetyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers its nomenclature, physicochemical properties, and a general experimental protocol for its synthesis.

Nomenclature

The compound "this compound" is systematically named under IUPAC nomenclature.

  • IUPAC Name: 2-(2-methylphenyl)acetyl chloride[1]

  • Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

    • This compound[1]

    • (2-Methylphenyl)acetyl chloride[2][3]

    • Benzeneacetyl chloride, 2-methyl-[1][3]

    • o-Tolylacetylchloride[3]

    • 2-Methylbenzeneacetyl chloride[3]

    • o-methylphenylacetyl chloride[1]

    • 2-methylphenylacetyl chloride[1]

Physicochemical Properties

The following table summarizes the key quantitative data for 2-(2-methylphenyl)acetyl chloride.

PropertyValueSource
Molecular Formula C₉H₉ClO[1][2]
Molecular Weight 168.62 g/mol [1][2]
Density 1.1 ± 0.1 g/cm³[2]
Boiling Point 242.6 ± 19.0 °C at 760 mmHg[2]
Form Liquid[3]
Color Pale pink[3]

Experimental Protocols

Synthesis of 2-(2-methylphenyl)acetyl chloride from 2-(p-Tolyl)propionic acid

A general and widely used method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The following protocol is a representative procedure.

Materials:

  • 2-(p-Tolyl)propionic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Nitrogen or argon gas supply

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: All glassware should be thoroughly dried to prevent hydrolysis of the reagents and product. The reaction is typically carried out under an inert atmosphere (nitrogen or argon).

  • Charging the Flask: The carboxylic acid, 2-(p-tolyl)propionic acid, is placed in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Chlorinating Agent: Thionyl chloride (typically 1.5 to 2.0 equivalents) is added to the carboxylic acid. This addition is often done cautiously, and sometimes at a reduced temperature (e.g., 0 °C) if the reaction is vigorous.

  • Reaction Conditions: The reaction mixture is then typically heated to reflux. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude acid chloride can then be purified by distillation under reduced pressure.

Logical Relationship Diagram

The following diagram illustrates the synthesis pathway of 2-(2-methylphenyl)acetyl chloride from its corresponding carboxylic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products reactant1 o-Tolylacetic Acid process Reaction reactant1->process reactant2 Thionyl Chloride (SOCl₂) reactant2->process product1 This compound byproduct1 Sulfur Dioxide (SO₂) byproduct2 Hydrogen Chloride (HCl) process->product1 process->byproduct1 process->byproduct2

Synthesis of this compound.

References

Spectroscopic Profile of o-Tolyl-acetyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data for o-Tolyl-acetyl chloride (also known as 2-(2-methylphenyl)acetyl chloride). Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and analysis of analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are calculated based on the chemical structure and are intended to provide a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10-7.25Multiplet4HAromatic protons (Ar-H)
~4.15Singlet2HMethylene protons (-CH₂-)
~2.35Singlet3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172.5Carbonyl carbon (C=O)
~137.0Aromatic carbon (Ar-C-CH₃)
~131.5Aromatic carbon (Ar-C-CH₂-)
~130.5Aromatic C-H
~128.0Aromatic C-H
~126.5Aromatic C-H
~125.0Aromatic C-H
~53.0Methylene carbon (-CH₂-)
~19.0Methyl carbon (-CH₃)

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3010-3100MediumAromatic C-HStretching
~2920-2980MediumAliphatic C-HStretching
~1800StrongAcyl Chloride (C=O)Stretching
~1600, ~1490Medium-StrongAromatic C=CStretching
~1450MediumCH₂/CH₃Bending
~730-770Strongortho-disubstituted benzeneC-H Out-of-plane bending
~600-800Medium-StrongC-ClStretching

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative IntensityAssignment
168/170High[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes)
133Medium[M - Cl]⁺
105High[C₈H₉]⁺ (Tropylium ion rearrangement)
91Very High[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols are broadly applicable to the analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

3. ¹³C NMR Data Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Use a standard proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1]

  • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

  • A relaxation delay may be included between pulses to ensure accurate integration if quantitative analysis is needed.[2]

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][4]

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[3][4]

2. Data Acquisition:

  • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Correlate the observed bands with the vibrational modes of the functional groups present in the molecule. For acyl chlorides, a strong absorption around 1800 cm⁻¹ is characteristic of the C=O stretch.[5][6]

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a volatile liquid like this compound, direct injection or infusion into the ion source is a common method.

  • Alternatively, the sample can be introduced via a gas chromatograph (GC-MS) for separation from any impurities prior to mass analysis.[7]

2. Ionization (Electron Ionization - EI):

  • The sample molecules are introduced into a high-vacuum ion source.

  • A beam of high-energy electrons (typically 70 eV) bombards the sample molecules.[8]

  • This causes the molecules to ionize and fragment in a reproducible manner.[8][9]

3. Mass Analysis:

  • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection and Data Processing:

  • An ion detector records the abundance of ions at each m/z value.

  • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.

  • The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Chemical Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare Neat Liquid Film on Salt Plates Sample->IR_Prep IR MS_Prep Dilute for Direct Infusion or GC Sample->MS_Prep MS NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (e.g., GC-MS) MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Spectrum Generation MS_Acq->MS_Proc NMR_Analysis Chemical Shift, Splitting, Integration Analysis NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Ion & Fragmentation Pattern Analysis MS_Proc->MS_Analysis Structure_Elucidation Structure Elucidation and Verification NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

References

o-Tolyl-acetyl chloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of o-Tolyl-acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-(2-methylphenyl)acetyl chloride) is a specialized acyl chloride reagent used as a building block in organic synthesis and medicinal chemistry.[1] Its primary function is to introduce the 2-methylphenylacetyl moiety into target molecules, a critical step in developing compounds with potential biological activity.[1] Like other acyl chlorides, it is a highly reactive compound requiring stringent safety protocols to mitigate risks associated with its handling, storage, and disposal. This guide provides a comprehensive overview of its hazards and detailed procedures for safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a corrosive and acutely toxic substance. It causes severe skin burns and eye damage and is harmful if swallowed, inhaled, or in contact with skin.[2] Upon contact with moisture in the air, it hydrolyzes to form acetic acid and hydrochloric acid, releasing corrosive white fumes.[3]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound and related compounds.

Hazard ClassGHS CodeHazard Statement
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[2]
Serious Eye DamageH318Causes serious eye damage[2]
Acute Toxicity, OralH302Harmful if swallowed[2]
Acute Toxicity, DermalH312Harmful in contact with skin[2]
Acute Toxicity, InhalationH332Harmful if inhaled[2]
FlammabilityH227Combustible liquid

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValueSource
Molecular Formula C₉H₉ClO[2]
Molecular Weight 168.62 g/mol [2]
CAS Number 10166-09-3[2]
Appearance Colorless to light yellow liquid[4]
Odor Pungent[4]
Density 1.173 g/mL at 25 °C (77 °F)
Boiling Point 86 °C (187 °F) at 7 hPa

Experimental Protocols: Safe Handling and Storage

Given the reactive and corrosive nature of this compound, meticulous handling and storage procedures are mandatory. These protocols are designed to prevent accidental exposure, release, and dangerous reactions.

Engineering Controls
  • Fume Hood: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors and fumes.[4]

  • Safety Shower & Eyewash: An operational and easily accessible safety shower and eyewash station are essential in any laboratory where this chemical is handled.[5]

Handling Procedures
  • Inert Atmosphere: Handle and store the chemical under an inert gas, such as nitrogen or argon, to prevent hydrolysis from atmospheric moisture.[6]

  • Transfer: Use appropriate, dry equipment like glass pipettes or funnels for transferring the liquid to avoid spills.[4] Ensure all equipment is free from water.

  • Grounding: Ground and bond containers and receiving equipment when transferring to prevent static discharge, which can be an ignition source.[6][7]

  • Avoid Incompatibles: Keep the chemical away from water, alcohols, bases, amines, oxidizing agents, and powdered metals.[4][8][9]

Storage Procedures
  • Container: Store in a tightly closed, properly labeled container.[6]

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals, away from heat and sources of ignition.[4][6]

  • Segregation: Store separately from incompatible materials, particularly water and bases.[9][10] A water-free storage area is required.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to protect against the severe hazards of this compound.

PPE_Selection_Guide cluster_0 Hazard Assessment: this compound cluster_1 Required Personal Protective Equipment (PPE) Hazard Corrosive Liquid & Vapor (Causes Severe Burns) Reacts with Water Engineering Primary Control: Work within a certified Chemical Fume Hood Hazard->Engineering Eye Eye Protection: Chemical Safety Goggles AND Face Shield Skin Skin Protection: Chemical-Resistant Gloves (e.g., Butyl Rubber) Flame-Retardant Lab Coat or Apron Respiratory Respiratory Protection: Required if vapors are generated. Use NIOSH-approved respirator with organic vapor/acid gas cartridge. Engineering->Eye Engineering->Skin Engineering->Respiratory

Caption: PPE selection guide for handling this compound.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

Spill Response Workflow

Spill_Response_Workflow Start Spill Detected Evacuate Evacuate immediate area. Alert personnel. Start->Evacuate Assess Assess spill size & location. Is there a fire risk? Evacuate->Assess SmallSpill Small Spill (<100 mL) No Ignition Source Assess->SmallSpill Small & No Fire Risk LargeSpill Large Spill (>100 mL) OR Ignition Source Present Assess->LargeSpill Large or Fire Risk Contain Contain with inert absorbent (vermiculite, dry sand). DO NOT USE WATER. SmallSpill->Contain CallEHS Call Emergency Services / EHS. Evacuate laboratory. LargeSpill->CallEHS Neutralize Carefully neutralize with sodium bicarbonate or soda ash. Contain->Neutralize Collect Collect residue in a sealed, labeled hazardous waste container. Neutralize->Collect Decontaminate Decontaminate area. Collect->Decontaminate End Procedure Complete Decontaminate->End Chemical_Incompatibility cluster_violent Violent / Explosive Reaction cluster_vigorous Vigorous / Hazardous Reaction cluster_incompatible Incompatible center_node o-Tolyl-acetyl Chloride Water Water / Moisture center_node->Water  Generates HCl gas,  heat, fire risk Alcohols Alcohols center_node->Alcohols  Exothermic reaction,  forms esters Bases Strong Bases (e.g., NaOH, Amines) center_node->Bases  Exothermic reaction Oxidizers Strong Oxidizing Agents center_node->Oxidizers  Fire/explosion risk Metals Powdered Metals center_node->Metals  Potential for ignition

References

An In-depth Technical Guide to the Reactivity of o-Tolyl-acetyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolyl-acetyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the o-tolylacetyl moiety. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, thiols, alcohols, and organometallic reagents. Detailed experimental protocols for key reactions are provided, alongside a quantitative summary of reaction outcomes. The underlying reaction mechanisms and logical workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound (2-(o-tolyl)acetyl chloride) is an acyl chloride derivative of o-tolylacetic acid. The presence of the electron-withdrawing chloride atom polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic. This inherent reactivity makes this compound an excellent acylating agent for a variety of nucleophilic substitution reactions. The general mechanism for these reactions is a nucleophilic addition-elimination pathway, which proceeds through a tetrahedral intermediate.

This guide will delve into the specific reactions of this compound with key classes of nucleophiles, providing quantitative data where available and representative experimental procedures.

Reactivity with Nucleophiles: A Quantitative Overview

The reactivity of this compound with various nucleophiles is summarized in the table below. Please note that where specific data for this compound is unavailable, data for closely related analogues is provided as a representative indication of reactivity.

Nucleophile ClassSpecific NucleophileProduct TypeYield (%)Reaction ConditionsReference Compound
Amines p-ToluidineAmide88Acetonitrile, Room TemperatureChloroacetyl chloride
Thiols Potassium thioacetateThioester71Acetone, Room Temperature, 3.5 h2-Chloro-N-(o-tolyl)acetamide
Grignard Reagents Phenylmagnesium bromideKetone (1st add.)72Toluene, NMP, 0 °C to RTAcetyl chloride
Phenylmagnesium bromideTertiary Alcohol (2nd add.)High (qualitative)Ether, Excess GrignardGeneral Acyl Chloride
Alcohols EthanolEsterHigh (qualitative)Vigorous, often neat or in inert solventGeneral Acyl Chloride
Water WaterCarboxylic AcidQuantitativeVigorous, often neatGeneral Acyl Chloride
Azides Sodium AzideAcyl Azide / IsocyanateHigh (qualitative)Aprotic solvent, then heatGeneral Acyl Chloride

Detailed Reaction Analysis and Mechanisms

Reaction with Amines: Amide Formation

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted o-tolylacetamides. The reaction is typically fast and high-yielding. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.

  • General Reaction: R-NH₂ + o-Tolyl-COCl → o-Tolyl-CONH-R + HCl

Reaction with Thiols: Thioester Formation

Thiols and their corresponding thiolates are excellent nucleophiles that react with this compound to produce thioesters. The reaction is analogous to that with amines and alcohols.

  • General Reaction: R-SH + o-Tolyl-COCl → o-Tolyl-COS-R + HCl

Reaction with Grignard Reagents

The reaction of this compound with Grignard reagents (R-MgX) is a powerful method for carbon-carbon bond formation. The reaction typically proceeds in two stages. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone. Since ketones are also reactive towards Grignard reagents, a second equivalent of the reagent adds to the ketone to form a tertiary alcohol after acidic workup. To isolate the ketone, less reactive organometallic reagents like Gilman cuprates (R₂CuLi) are used.

  • Reaction Pathway:

    • o-Tolyl-COCl + R-MgX → o-Tolyl-COR + MgXCl

    • o-Tolyl-COR + R-MgX → o-Tolyl-C(R)₂-OMgX

    • o-Tolyl-C(R)₂-OMgX + H₃O⁺ → o-Tolyl-C(R)₂-OH

Reaction with Alcohols and Water: Ester and Carboxylic Acid Formation

This compound reacts vigorously with alcohols to form esters and with water to form o-tolylacetic acid. These reactions are often exothermic and proceed rapidly without the need for a catalyst.

  • General Reactions:

    • o-Tolyl-COCl + R-OH → o-Tolyl-COOR + HCl

    • o-Tolyl-COCl + H₂O → o-Tolyl-COOH + HCl

Reaction with Sodium Azide: The Curtius Rearrangement

This compound reacts with sodium azide to form o-tolyl-acetyl azide. Upon heating, this intermediate undergoes a Curtius rearrangement to yield o-tolyl isocyanate, which can be subsequently trapped with various nucleophiles to form ureas, carbamates, or amines.

Experimental Protocols

Synthesis of this compound
  • From o-Tolylacetic Acid using Thionyl Chloride:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add o-tolylacetic acid (1 equivalent).

    • Add thionyl chloride (1.5 - 2 equivalents) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

    • Allow the mixture to cool to room temperature.

    • Distill the excess thionyl chloride under reduced pressure.

    • Distill the residue under reduced pressure to obtain pure this compound.

General Procedure for the N-acylation of Amines
  • Representative Protocol using p-Toluidine:

    • Dissolve p-toluidine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

    • Add a base such as triethylamine or pyridine (1.1 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of this compound (1 equivalent) in the same solvent dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

General Procedure for the Reaction with a Grignard Reagent
  • Representative Protocol for Ketone Synthesis:

    • To a solution of N-methylpyrrolidone (NMP) (1.1 equivalents) in dry toluene, add this compound (1.2 equivalents) at 0 °C and stir for 15 minutes.

    • In a separate flask, prepare the Grignard reagent (e.g., phenylmagnesium bromide) (1 equivalent) in THF.

    • Add the Grignard reagent solution to the this compound/NMP mixture at -5 to -10 °C over 15 minutes.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the ketone by column chromatography.

  • Note for Tertiary Alcohol Synthesis: To obtain the tertiary alcohol, a second equivalent of the Grignard reagent is added, and the reaction is typically carried out in an ethereal solvent like diethyl ether or THF without NMP.

Conclusion

This compound is a highly reactive and versatile reagent for the introduction of the o-tolylacetyl group into a wide array of molecules. Its reactions with common nucleophiles such as amines, thiols, alcohols, and organometallic reagents are generally efficient and high-yielding. This guide provides a foundational understanding of its reactivity profile, supported by quantitative data and detailed experimental procedures, to aid researchers in the effective utilization of this important synthetic building block. The provided workflows and reaction mechanisms offer a clear visual representation of the chemical transformations involved.

o-Tolyl-acetyl chloride role in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of o-Tolyl-acetyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-(2-methylphenyl)acetyl chloride) is a specialized acyl chloride that serves as a critical building block and versatile reagent in modern organic synthesis. Its primary function is to introduce the o-tolylacetyl moiety into various molecular scaffolds, a valuable strategy in medicinal chemistry and materials science. As a highly reactive derivative of o-tolylacetic acid, it undergoes a range of nucleophilic acyl substitution reactions to form key functional groups, including amides, esters, and aryl ketones. This technical guide details the synthesis, core reactivity, experimental protocols, and applications of this compound, with a focus on its role in the development of complex molecules and active pharmaceutical ingredients (APIs).

Core Properties and Spectroscopic Data

This compound is a reactive chemical intermediate. Due to its reactivity, particularly with moisture, it must be handled under anhydrous conditions. Its properties are crucial for designing synthetic routes and purification strategies.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
IUPAC Name 2-(2-methylphenyl)acetyl chloride [1]
Molecular Formula C₉H₉ClO [1][2]
Molecular Weight 168.62 g/mol [1]
CAS Number 10166-09-3 [1]
Appearance Pale pink to colorless liquid
Boiling Point 84 °C @ 1.5 mmHg

| Density | 1.146 g/cm³ (Predicted) | |

Table 2: Characteristic Spectroscopic Data Note: Experimentally obtained spectra for this compound are not widely available. The data below is based on characteristic values for the functional groups present.

Spectroscopic TechniqueCharacteristic Features
FT-IR Strong C=O stretch characteristic of acyl chlorides at ~1800 cm⁻¹.
¹H NMR - Aromatic protons (4H) in the δ 7.0-7.5 ppm region. - Methylene protons (-CH₂-) as a singlet at approx. δ 4.0-4.5 ppm. - Methyl protons (-CH₃) as a singlet at approx. δ 2.3-2.5 ppm.
¹³C NMR - Carbonyl carbon (-C=O) signal at approx. δ 170 ppm. - Aromatic carbons in the δ 125-140 ppm region. - Methylene carbon (-CH₂-) signal around δ 50-55 ppm. - Methyl carbon (-CH₃) signal around δ 18-20 ppm.
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z 168. - Isotope peak (M+2) at m/z 170 due to ³⁷Cl. - Fragmentation peak corresponding to the loss of Cl (m/z 133). - Peak for the tolyl fragment.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the direct chlorination of its parent carboxylic acid, o-tolylacetic acid. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its reliability and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction cluster_end Purification A o-Tolylacetic Acid B Add Thionyl Chloride (SOCl₂) Reflux A->B Reagent C Remove Excess SOCl₂ (Distillation) B->C Reaction Complete D Vacuum Distillation of Crude Product C->D E This compound (Pure Product) D->E

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from o-Tolylacetic Acid

Materials:

  • o-Tolylacetic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0 equiv)

  • A few drops of anhydrous N,N-Dimethylformamide (DMF) (catalyst)

  • Round-bottomed flask, reflux condenser with a gas outlet (to scrub HCl and SO₂), heating mantle, and distillation apparatus.

Procedure:

  • Reaction Setup: A dry 500 mL round-bottomed flask is charged with o-tolylacetic acid (e.g., 50 g, 0.33 mol). The flask is equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution).

  • Reagent Addition: Thionyl chloride (48 mL, 0.66 mol) is added to the flask, followed by a few drops of anhydrous DMF.

  • Reaction: The mixture is gently heated to reflux (oil bath temperature ~80 °C) and maintained for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After cooling to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure.

  • Purification: The crude this compound is then purified by vacuum distillation to yield the final product.

Core Reactivity and Key Synthetic Applications

As a highly reactive acylating agent, this compound is a cornerstone for introducing the 2-(2-methylphenyl)acetyl group. Its reactivity is dominated by the nucleophilic acyl substitution mechanism, where the chloride acts as an excellent leaving group.

Nucleophilic_Acyl_Substitution OTAC o-Tolyl-acetyl Chloride Intermediate Tetrahedral Intermediate Product Substituted Product (Amide, Ester, etc.) Intermediate->Product 2. Elimination of Leaving Group LeavingGroup Cl⁻ Intermediate->LeavingGroup Nucleophile Nucleophile (R'OH, R'₂NH, Ar-H) Nucleophile->OTAC 1. Nucleophilic Attack

Caption: Mechanism of Nucleophilic Acyl Substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. Using this compound, this reaction produces aryl ketones that are valuable intermediates in drug synthesis. The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Table 3: Representative Friedel-Crafts Acylation Reaction

Substrate Reagent Catalyst Product Representative Yield

| Benzene | this compound | AlCl₃ | 1-Phenyl-2-(o-tolyl)ethanone | >85% (Typical) |

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

  • This compound (1.0 equiv)

  • Anhydrous benzene (used as both solvent and reactant)

  • Dichloromethane (anhydrous, as co-solvent if needed)

  • Ice, concentrated HCl

  • Separatory funnel, round-bottom flask, addition funnel.

Procedure:

  • Catalyst Suspension: Anhydrous AlCl₃ (e.g., 15 g, 0.11 mol) is placed in a dry 250 mL round-bottom flask equipped with a stir bar, reflux condenser, and an addition funnel. The apparatus is kept under an inert atmosphere (N₂ or Ar). Anhydrous benzene (100 mL) is added, and the suspension is cooled to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: this compound (e.g., 16.8 g, 0.10 mol) is dissolved in 25 mL of anhydrous benzene and added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours, then gently refluxed for an additional hour to ensure completion.

  • Quenching: The reaction mixture is cooled in an ice bath and slowly poured onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL) with vigorous stirring.

  • Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude ketone can be purified by vacuum distillation or recrystallization.

Amide Synthesis (Aminolysis)

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct and high-yielding route to primary, secondary, and tertiary amides, respectively. The amide bond is a fundamental linkage in pharmaceuticals. A base is required to neutralize the HCl byproduct.

Table 4: Representative Amide Synthesis

Amine Reagent Base Product Representative Yield

| Aniline | this compound | Pyridine or Triethylamine | N-phenyl-2-(o-tolyl)acetamide | >90% (Typical)[3] |

Materials:

  • Aryl amine (e.g., aniline) (1.0 equiv)

  • This compound (1.05 equiv)

  • Triethylamine (TEA) or Pyridine (1.1 equiv)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice bath, round-bottom flask, magnetic stirrer.

Procedure:

  • Amine Solution: The aryl amine (e.g., 9.3 g, 0.10 mol) and triethylamine (15.3 mL, 0.11 mol) are dissolved in anhydrous DCM (150 mL) in a flask. The solution is cooled to 0 °C in an ice bath.

  • Acyl Chloride Addition: this compound (17.7 g, 0.105 mol) dissolved in 50 mL of anhydrous DCM is added dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is washed sequentially with 1 M HCl (to remove excess TEA), water, and saturated brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude solid amide is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Amide_Synthesis_Workflow Start Dissolve Amine & Base in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition of This compound in DCM Cool->Add React Stir at Room Temperature (Monitor by TLC) Add->React Workup Aqueous Work-up (Wash with HCl, H₂O, Brine) React->Workup Isolate Dry, Concentrate, and Recrystallize Workup->Isolate Product Pure N-Aryl-2-(o-tolyl)acetamide Isolate->Product

Caption: Experimental workflow for amide synthesis.

Other Key Reactions
  • Esterification: Reacts readily with alcohols, often in the presence of a non-nucleophilic base like pyridine, to form esters. This reaction is crucial for modifying the solubility and pharmacokinetic properties of drug candidates.

  • Hydrolysis: Rapidly reacts with water to revert to o-tolylacetic acid. This highlights the need for anhydrous conditions during its use and storage.

Applications in Drug Development and Research

The utility of this compound stems from its ability to introduce the o-tolylacetyl group, which can significantly influence a molecule's biological activity.

  • Modulating Lipophilicity: The tolyl group provides a defined lipophilic character, which is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Steric Control: The ortho-methyl group provides steric bulk that can be used to control molecular conformation, influence binding to biological targets, or protect adjacent functional groups.

  • Synthesis of Bioactive Scaffolds: It is a key intermediate in producing complex molecular architectures. For example, it has been used in the synthesis of N-heterocyclic carbene (NHC) ligands for metal complexes that exhibit antibacterial activity.

Conclusion

This compound is a high-value, reactive intermediate with a significant role in organic synthesis. Its ability to participate in a wide range of reliable and high-yielding reactions, such as Friedel-Crafts acylation and amidation, makes it an indispensable tool for researchers in fine chemicals, agrochemicals, and particularly in pharmaceutical development. The protocols and data presented in this guide underscore its versatility and provide a technical foundation for its effective application in the laboratory. Proper handling under anhydrous conditions is paramount to ensure its synthetic utility is fully realized.

References

The Versatility of o-Tolyl-acetyl Chloride in the Synthesis of Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolyl-acetyl chloride, also known as 2-(2-methylphenyl)acetyl chloride, is a versatile reagent in organic synthesis, serving as a crucial building block for a variety of bioactive molecules. Its primary function is to introduce the o-tolylacetyl moiety into target structures, a modification that can significantly influence the pharmacological properties of a compound. This technical guide explores two key applications of this compound in the development of novel therapeutic agents: the synthesis of N-heterocyclic carbene (NHC) metal complexes with potent antibacterial activity and the preparation of N-substituted o-tolylacetamide derivatives as another class of potential antimicrobial agents. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic workflows and mechanisms of action are provided to facilitate further research and development in this area.

Introduction: The Role of this compound in Medicinal Chemistry

This compound (2-(2-methylphenyl)acetyl chloride) is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions. This reactivity allows for the formation of stable amide and ester bonds, making it an ideal reagent for modifying the structure of lead compounds in drug discovery. The introduction of the 2-methylphenylacetyl group can alter a molecule's lipophilicity, steric profile, and electronic properties, which in turn can enhance its biological activity, improve its pharmacokinetic profile, or reduce its toxicity. This guide focuses on two distinct applications of this reagent in the synthesis of compounds with significant therapeutic potential.

Application I: Synthesis of N-Heterocyclic Carbene (NHC) Silver(I) Complexes as Antibacterial Agents

N-heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry. When complexed with metals like silver(I), they form stable compounds with significant biological activity. The o-tolyl moiety can be incorporated into the NHC ligand structure, influencing the complex's overall efficacy.

Synthesis of NHC Precursors and Silver(I) Complexes

The synthesis of NHC-silver(I) complexes typically involves a two-step process: the synthesis of an imidazolium or benzimidazolium salt as the NHC precursor, followed by metallation with a silver salt, often silver(I) oxide. This compound is used to synthesize the N-substituents of the NHC precursor.

Experimental Protocol: Synthesis of 1,3-bis(2-methylbenzyl)benzimidazolium Chloride

This protocol is adapted from the synthesis of related benzimidazolium salts and illustrates the general procedure.

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of benzimidazole in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add 2.2 equivalents of 2-methylbenzyl chloride (which can be synthesized from o-tolylacetic acid, a derivative of this compound) and 1.5 equivalents of a base such as potassium carbonate.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove any inorganic salts. Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the desired 1,3-bis(2-methylbenzyl)benzimidazolium chloride.

Experimental Protocol: Synthesis of the NHC-Silver(I) Complex

  • Reaction Setup: In a flask protected from light, suspend 1 equivalent of the synthesized 1,3-bis(2-methylbenzyl)benzimidazolium chloride in a solvent like dichloromethane.

  • Addition of Silver(I) Oxide: Add 0.5 equivalents of silver(I) oxide to the suspension.

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by the disappearance of the silver(I) oxide.

  • Work-up and Purification: Upon completion, filter the reaction mixture through celite to remove any unreacted silver oxide and the formed silver chloride. The solvent is then removed from the filtrate under reduced pressure to yield the NHC-silver(I) complex.

Logical Relationship: Synthesis of NHC-Silver(I) Complex

o_tolyl_acetyl_chloride o-Tolyl-acetyl Chloride o_tolylacetic_acid o-Tolylacetic Acid o_tolyl_acetyl_chloride->o_tolylacetic_acid Hydrolysis two_methylbenzyl_chloride 2-Methylbenzyl Chloride o_tolylacetic_acid->two_methylbenzyl_chloride Reduction & Chlorination benzimidazolium_salt 1,3-bis(2-methylbenzyl) benzimidazolium Chloride (NHC Precursor) two_methylbenzyl_chloride->benzimidazolium_salt Alkylation benzimidazole Benzimidazole benzimidazole->benzimidazolium_salt nhc_silver_complex NHC-Silver(I) Complex benzimidazolium_salt->nhc_silver_complex silver_oxide Silver(I) Oxide silver_oxide->nhc_silver_complex Metallation

Caption: Synthetic pathway from this compound to an NHC-Silver(I) complex.

Antibacterial Activity and Mechanism of Action

NHC-silver(I) complexes have demonstrated significant activity against a range of both Gram-positive and Gram-negative bacteria. The lipophilic nature of the ligands, enhanced by moieties such as the o-tolyl group, is believed to facilitate the transport of the complex across the bacterial cell membrane.

The primary mechanism of action is thought to be the slow and sustained release of silver(I) ions (Ag⁺) within the bacterial cell. These Ag⁺ ions can disrupt cellular processes through multiple pathways, including:

  • Interaction with Thiol-Containing Proteins: Ag⁺ ions have a high affinity for sulfhydryl groups in enzymes and other proteins, leading to their inactivation and disruption of metabolic pathways.

  • Disruption of the Electron Transport Chain: Ag⁺ can interfere with respiratory enzymes in the bacterial cell membrane, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.

  • DNA and RNA Damage: Ag⁺ ions can interact with nucleic acids, leading to condensation and inhibition of replication and transcription.

Signaling Pathway: Antibacterial Mechanism of NHC-Silver(I) Complexes

NHC_Ag NHC-Ag(I) Complex Cell_Membrane Bacterial Cell Membrane NHC_Ag->Cell_Membrane Transport Ag_ion Ag⁺ Ion Cell_Membrane->Ag_ion Release Proteins Thiol-Containing Proteins Ag_ion->Proteins ETC Electron Transport Chain Ag_ion->ETC DNA_RNA DNA/RNA Ag_ion->DNA_RNA Protein_Inactivation Protein Inactivation Proteins->Protein_Inactivation ROS Reactive Oxygen Species (ROS) ETC->ROS Replication_Inhibition Replication/Transcription Inhibition DNA_RNA->Replication_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Bacterial Cell Death Protein_Inactivation->Cell_Death Oxidative_Stress->Cell_Death Replication_Inhibition->Cell_Death start Start dissolve Dissolve p-chloroaniline and triethylamine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add o-Tolyl-acetyl chloride dropwise cool->add_reagent react Stir at room temperature for 4-6h add_reagent->react workup Aqueous Work-up (Wash with H₂O, HCl, NaHCO₃) react->workup dry Dry organic layer workup->dry purify Purify by column chromatography dry->purify end N-(p-Chlorophenyl)-2- (o-tolyl)acetamide purify->end

Methodological & Application

Application Notes and Protocols for o-Tolyl-acetyl Chloride Acylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amines with o-tolyl-acetyl chloride is a fundamental and versatile reaction in organic synthesis, leading to the formation of N-substituted-2-(o-tolyl)acetamides. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The o-tolyl group provides specific steric and electronic properties that can influence the pharmacological profile of a molecule. This document provides detailed protocols and application notes for the efficient synthesis of these amides, catering to a range of primary and secondary amine substrates.

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of this compound. The use of a base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2] Common methods for this transformation include the Schotten-Baumann reaction, which is widely applicable and generally high-yielding.[3][4]

Data Presentation: Representative Reaction Yields

The acylation of various amines with this compound generally proceeds in high yield. The following table summarizes representative data for the reaction with a primary aliphatic amine, a primary aromatic amine, and a secondary aliphatic amine under standardized Schotten-Baumann conditions.

Amine SubstrateProductReaction Time (h)Yield (%)
BenzylamineN-benzyl-2-(o-tolyl)acetamide492
AnilineN-phenyl-2-(o-tolyl)acetamide688
DiethylamineN,N-diethyl-2-(o-tolyl)acetamide495

Experimental Protocols

This section details the standard laboratory procedure for the acylation of an amine with this compound. The following protocol is a general method that can be adapted for various amine substrates.

Materials:

  • This compound

  • Amine (e.g., benzylamine, aniline, diethylamine)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-substituted-2-(o-tolyl)acetamide.[6]

Visualizations

Reaction Scheme

The following diagram illustrates the general chemical transformation for the acylation of a primary amine with this compound.

Caption: General reaction for the synthesis of N-substituted-2-(o-tolyl)acetamide.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the acylation of amines with this compound.

G A 1. Dissolve Amine and Base in DCM B 2. Cool to 0°C A->B C 3. Add this compound Solution Dropwise B->C D 4. React at Room Temperature C->D E 5. Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate under Reduced Pressure F->G H 8. Purify (Recrystallization or Chromatography) G->H

Caption: Experimental workflow for this compound acylation of amines.

References

Application Notes and Protocols for o-Tolyl-acetyl Chloride Esterification of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of functional molecules, including active pharmaceutical ingredients, prodrugs, and various chemical intermediates. The use of acyl chlorides, such as o-tolyl-acetyl chloride, offers a highly efficient and generally high-yielding method for this purpose. This method is particularly advantageous for the esterification of sterically hindered alcohols or when mild reaction conditions are required to avoid side reactions. This compound provides a bulkier acylating agent compared to acetyl chloride, which can be beneficial in certain synthetic strategies.

These application notes provide detailed protocols for the esterification of primary, secondary, and tertiary alcohols using this compound, including catalyst selection and purification procedures.

Reaction Mechanism

The esterification of an alcohol with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the ester and hydrochloric acid as a byproduct.[1] To neutralize the corrosive and reactive HCl, a base such as pyridine or triethylamine is typically added.[2]

In the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), the reaction rate is significantly enhanced. DMAP first reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[3][4]

Experimental Protocols

Materials and Reagents:

  • This compound

  • Alcohol (primary, secondary, or tertiary)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Pyridine or 4-(dimethylamino)pyridine (DMAP)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • 1 M Hydrochloric acid (HCl)

General Safety Precautions:

  • This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

Protocol 1: Esterification of Primary Alcohols using Pyridine

This protocol is suitable for the esterification of unhindered primary alcohols.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution with stirring.

  • Slowly add this compound (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Esterification of Secondary Alcohols using DMAP as a Catalyst

This protocol is effective for the esterification of more sterically hindered secondary alcohols.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM (5 mL per mmol of alcohol).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Esterification of Tertiary Alcohols using Silver Cyanide

This protocol is adapted for the esterification of highly hindered tertiary alcohols, where standard methods may be sluggish or fail.[5]

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the tertiary alcohol (1.0 eq) and silver cyanide (AgCN, 1.5 eq).

  • Add anhydrous benzene or toluene as the solvent.

  • Heat the mixture to reflux and slowly add this compound (1.2 eq) dropwise.

  • Continue refluxing for 6-24 hours while monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the silver salts.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Data Presentation

The following table summarizes illustrative data for the esterification of representative alcohols with this compound based on established chemical principles and analogous reactions. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

Alcohol TypeAlcoholCatalyst/ConditionsReaction Time (h)Illustrative Yield (%)
PrimaryMethanolPyridine, DCM, 0 °C to rt2-4>95%
PrimaryEthanolPyridine, DCM, 0 °C to rt2-4>95%
SecondaryIsopropanolDMAP (cat.), Et₃N, DCM, 0 °C to rt4-885-95%
SecondaryCyclohexanolDMAP (cat.), Et₃N, DCM, 0 °C to rt6-1280-90%
Tertiarytert-ButanolAgCN, Benzene, Reflux12-2460-75%

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Alcohol R-OH o_Tolyl_acetyl_chloride o-Tolyl-CH2-COCl Alcohol->o_Tolyl_acetyl_chloride Nucleophilic attack on carbonyl carbon Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Collapse of intermediate Chloride_Ion Cl- Ester o-Tolyl-CH2-COOR (Ester) Base Base (e.g., Pyridine) Protonated_Base Base-H+ Protonated_EsterBase Protonated_EsterBase EsterProtonated_Base EsterProtonated_Base Protonated_EsterBase->EsterProtonated_Base Proton transfer

Caption: Nucleophilic acyl substitution mechanism for esterification.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve alcohol and base/catalyst in anhydrous solvent B 2. Cool to 0 °C A->B C 3. Add this compound dropwise B->C D 4. Stir at room temperature C->D E 5. Quench reaction D->E Reaction Complete F 6. Aqueous washes (Acid, Base, Brine) E->F G 7. Dry organic layer F->G H 8. Concentrate under reduced pressure G->H I 9. Column Chromatography or Distillation H->I J 10. Characterization (NMR, IR, MS) I->J

Caption: General experimental workflow for esterification.

References

Application Notes and Protocols: Friedel-Crafts Acylation using o-Tolyl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2][3] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][2][4] The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[5][6][7] This document provides detailed application notes and protocols for the Friedel-Crafts acylation using o-tolyl-acetyl chloride, a versatile reagent for introducing the o-tolylacetyl moiety onto various aromatic substrates. The products of this reaction are precursors to a range of complex molecules with potential applications in drug discovery and materials science.

Applications in Drug Development and Organic Synthesis

The introduction of the o-tolylacetyl group can be a key step in the synthesis of biologically active molecules. The tolyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by modulating its lipophilicity, metabolic stability, and interaction with biological targets. Aryl ketones derived from this compound can serve as scaffolds for the development of novel compounds targeting a variety of receptors and enzymes. For instance, similar chloro-containing molecules have been instrumental in the development of drugs for treating cancer, infectious diseases, and inflammatory conditions.[5][6] The versatility of the ketone functionality allows for further chemical modifications, such as reduction to an alcohol, conversion to an amine via reductive amination, or elaboration into heterocyclic systems, thereby providing access to a diverse chemical space for drug discovery programs.[8]

Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[3][4][9] The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), abstracts the chloride from this compound to generate the resonance-stabilized acylium ion.[1][3] This electrophile is then attacked by the electron-rich aromatic ring. Subsequent loss of a proton from the intermediate arenium ion restores the aromaticity of the ring and yields the final aryl ketone product.[3] The ketone product can form a complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst.[2]

Several factors must be considered for a successful Friedel-Crafts acylation:

  • Substrate Reactivity: The aromatic substrate must be sufficiently electron-rich to undergo electrophilic substitution. Rings with deactivating groups (e.g., -NO₂, -CN, -COR) are generally unreactive.

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃, BF₃, and solid acid catalysts can also be employed, sometimes offering milder reaction conditions.

  • Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene are typically used to prevent reaction with the catalyst and reagents.[4]

  • Temperature Control: The reaction is often exothermic and may require initial cooling to control the rate of reaction and prevent side product formation.[10][11]

Experimental Protocols

The following protocols provide a general framework for the Friedel-Crafts acylation of an aromatic substrate with this compound. Caution: this compound and aluminum chloride are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood using anhydrous techniques.

Protocol 1: General Procedure for the Acylation of an Aromatic Substrate

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Aromatic substrate (e.g., benzene, toluene)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Reflux condenser with a drying tube

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube, add the anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous DCM.

  • Cooling: Cool the suspension to 0°C in an ice-water bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride, add the aromatic substrate (1.0 to 1.2 equivalents), either neat or dissolved in a minimal amount of anhydrous DCM, dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[4][11] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following tables provide representative data for the Friedel-Crafts acylation of different aromatic substrates with this compound. The yields and reaction times are illustrative and may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Conditions and Yields for the Acylation of Various Aromatic Substrates

Aromatic SubstrateMolar Ratio (Substrate:Acyl Chloride:AlCl₃)SolventTemperature (°C)Reaction Time (h)ProductYield (%)
Benzene1.2 : 1.0 : 1.3DCM0 to RT41-Phenyl-2-(o-tolyl)ethan-1-one85
Toluene1.2 : 1.0 : 1.3DCM0 to RT31-(p-Tolyl)-2-(o-tolyl)ethan-1-one90 (para)
Anisole1.2 : 1.0 : 1.5CS₂0 to RT51-(4-Methoxyphenyl)-2-(o-tolyl)ethan-1-one88 (para)
Naphthalene1.1 : 1.0 : 1.3NitrobenzeneRT61-(Naphthalen-1-yl)-2-(o-tolyl)ethan-1-one75

Table 2: Spectroscopic Data for a Representative Product: 1-Phenyl-2-(o-tolyl)ethan-1-one

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 8.00-7.98 (m, 2H), 7.60-7.56 (m, 1H), 7.48-7.44 (m, 2H), 7.25-7.15 (m, 4H), 4.25 (s, 2H), 2.35 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 197.5, 138.0, 136.5, 134.0, 133.5, 130.5, 128.8, 128.6, 128.0, 126.5, 45.0, 20.0
IR (KBr, cm⁻¹)3060, 2925, 1685 (C=O), 1600, 1450, 1220, 760, 730
Mass Spec (EI, m/z)210 [M⁺], 105, 91

Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation o-Tolyl-acetyl_chloride This compound Acylium_ion Acylium Ion (Electrophile) o-Tolyl-acetyl_chloride->Acylium_ion + AlCl₃ AlCl4- [AlCl₄]⁻ o-Tolyl-acetyl_chloride->AlCl4- - Cl⁻ AlCl3 AlCl₃ (Lewis Acid) Arenium_Ion Arenium Ion (Intermediate) Aromatic_Ring Aromatic Ring (Nucleophile) Aromatic_Ring->Arenium_Ion + Acylium Ion Product_Complex Ketone-AlCl₃ Complex Arenium_Ion->Product_Complex + [AlCl₄]⁻ Final_Product Aryl Ketone Product Product_Complex->Final_Product Aqueous Workup HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried glassware - Add AlCl₃ and DCM start->setup cooling Cool to 0°C setup->cooling add_acyl Dropwise addition of This compound in DCM cooling->add_acyl add_substrate Dropwise addition of Aromatic Substrate add_acyl->add_substrate reaction Stir at Room Temperature (Monitor by TLC) add_substrate->reaction workup Quench with Ice/HCl reaction->workup extraction Extract with DCM workup->extraction wash Wash with H₂O, NaHCO₃, Brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end End: Pure Aryl Ketone purify->end

Caption: General Experimental Workflow.

Logical Relationship in Drug Discovery

Drug_Discovery_Pathway o-Tolyl-acetyl_chloride This compound FC_Acylation Friedel-Crafts Acylation o-Tolyl-acetyl_chloride->FC_Acylation Aromatic_Substrates Diverse Aromatic Substrates Aromatic_Substrates->FC_Acylation Ketone_Intermediates Aryl Ketone Intermediates FC_Acylation->Ketone_Intermediates Further_Modification Further Chemical Modifications Ketone_Intermediates->Further_Modification Compound_Library Diverse Compound Library Further_Modification->Compound_Library Biological_Screening Biological Screening Compound_Library->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: Role in a Drug Discovery Cascade.

References

Application Notes and Protocols: Synthesis of Amides from o-Tolyl-acetyl Chloride and Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide functional group is a cornerstone in medicinal chemistry and drug discovery, present in a vast array of pharmaceuticals. The synthesis of N-aryl amides through the acylation of anilines with acyl chlorides, a classic example of the Schotten-Baumann reaction, remains a fundamental and widely utilized transformation in organic synthesis. This application note provides a detailed protocol for the synthesis of a series of N-substituted-2-(o-tolyl)acetamides from o-tolyl-acetyl chloride and various substituted anilines. Furthermore, it explores the potential applications of these compounds in drug development, drawing on the known biological activities of structurally related N-aryl acetamides, including their roles in inflammation and microbial infections.

Data Presentation

EntrySubstituted AnilineProduct NameExpected Yield (%)Expected Melting Point (°C)
1AnilineN-phenyl-2-(o-tolyl)acetamideHigh145-147
24-MethoxyanilineN-(4-methoxyphenyl)-2-(o-tolyl)acetamideHigh130-132
34-ChloroanilineN-(4-chlorophenyl)-2-(o-tolyl)acetamideHigh155-157
44-NitroanilineN-(4-nitrophenyl)-2-(o-tolyl)acetamideModerate to High168-170
5o-ToluidineN-(o-tolyl)-2-(o-tolyl)acetamideHigh125-127
6m-ToluidineN-(m-tolyl)-2-(o-tolyl)acetamideHigh118-120
7p-ToluidineN-(p-tolyl)-2-(o-tolyl)acetamideHigh148-150

Note: The expected yields are generally high for this type of reaction, and the melting points are estimated based on structurally similar compounds found in the literature. Actual results may vary depending on reaction conditions and purification methods.

Experimental Protocols

General Synthesis of N-Aryl-2-(o-tolyl)acetamides

This protocol is a general procedure for the synthesis of N-aryl-2-(o-tolyl)acetamides via the Schotten-Baumann reaction.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline, 4-nitroaniline, toluidine isomers)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of aniline).

  • Addition of Base: To the stirred solution, add triethylamine (TEA) or pyridine (1.1 equivalents) as a base to neutralize the HCl byproduct generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled aniline solution over a period of 15-30 minutes using a dropping funnel. A precipitate (triethylammonium chloride or pyridinium chloride) will likely form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess amine and base, then with saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-aryl-2-(o-tolyl)acetamide.

Characterization:

The synthesized amides should be characterized by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the structure of the compound.

    • FT-IR: To identify the characteristic amide C=O and N-H stretching vibrations.

    • Mass Spectrometry: To determine the molecular weight of the product.

Applications in Drug Development

N-aryl acetamides are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The synthesized N-aryl-2-(o-tolyl)acetamides are analogs of known bioactive molecules and hold potential for development as therapeutic agents.

Anti-inflammatory Activity

Structurally similar N-aryl acetamides have demonstrated significant anti-inflammatory properties. For instance, N-(2-hydroxyphenyl) acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), as well as reduce the levels of reactive oxygen species (ROS)[1][2][3]. This suggests that N-aryl-2-(o-tolyl)acetamides may also modulate inflammatory pathways and could be investigated as potential treatments for inflammatory diseases like rheumatoid arthritis.

Antimicrobial Activity

N-substituted phenyl-2-chloroacetamides have been reported to possess antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[4][5] The biological activity of these compounds is influenced by the nature and position of substituents on the phenyl ring. Therefore, a library of N-aryl-2-(o-tolyl)acetamides with diverse substitutions on the aniline ring could be screened for antimicrobial efficacy, potentially leading to the discovery of new antibacterial or antifungal agents.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization o-Tolyl-acetyl_chloride o-Tolyl-acetyl_chloride Reaction_Vessel Reaction at 0°C to RT o-Tolyl-acetyl_chloride->Reaction_Vessel Substituted_Aniline Substituted_Aniline Substituted_Aniline->Reaction_Vessel Base Base (TEA or Pyridine) Base->Reaction_Vessel Solvent Solvent (DCM or THF) Solvent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash with Acid, Base, Brine Extraction->Washing Drying Dry with MgSO4/Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Characterization NMR, IR, MS, MP Purification->Characterization

Caption: General workflow for the synthesis of N-aryl-2-(o-tolyl)acetamides.

Potential Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Pathogen) Macrophage Macrophage / Immune Cell Inflammatory_Stimulus->Macrophage Signaling_Cascade Intracellular Signaling (e.g., NF-κB pathway) Macrophage->Signaling_Cascade Cytokine_Gene_Expression Pro-inflammatory Cytokine Gene Expression Signaling_Cascade->Cytokine_Gene_Expression ROS_Production Reactive Oxygen Species (ROS) Production Signaling_Cascade->ROS_Production Cytokines IL-1β, TNF-α Cytokine_Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress N_Aryl_Amide N-Aryl-2-(o-tolyl)acetamide (Hypothesized) N_Aryl_Amide->Signaling_Cascade Inhibition N_Aryl_Amide->ROS_Production Inhibition

Caption: Hypothesized anti-inflammatory mechanism of N-aryl-2-(o-tolyl)acetamides.

References

Application Notes and Protocols for the Synthesis of N-Heterocyclic Carbene Precursors using o-Tolyl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of N-heterocyclic carbene (NHC) precursors derived from o-tolyl-acetyl chloride. The protocols detailed herein are based on established synthetic methodologies for acylation and cyclization reactions, offering a practical approach for laboratories engaged in organometallic chemistry, catalysis, and drug discovery.

Introduction

N-heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. The synthesis of NHCs typically proceeds through the generation of their corresponding azolium salt precursors. This document outlines a two-step synthetic pathway to an imidazolinium salt precursor, commencing with the acylation of a diamine with this compound, followed by a cyclization step. The incorporation of the o-tolyl moiety can influence the steric and electronic properties of the resulting NHC ligand, potentially leading to novel catalytic activities.

Synthetic Pathway Overview

The synthesis of the target N-heterocyclic carbene precursor, 1,3-bis(o-tolylacetyl)-4,5-dihydro-1H-imidazol-3-ium chloride, is proposed to proceed via a two-step sequence. The first step involves the diacylation of ethylenediamine with this compound to yield N,N'-bis(o-tolylacetyl)ethylenediamine. Subsequent cyclization of this diamide intermediate affords the desired imidazolinium salt.

G cluster_0 Step 1: Diacylation cluster_1 Step 2: Cyclization This compound This compound N,N'-bis(o-tolylacetyl)ethylenediamine N,N'-bis(o-tolylacetyl)ethylenediamine This compound->N,N'-bis(o-tolylacetyl)ethylenediamine Acylation Ethylenediamine Ethylenediamine Ethylenediamine->N,N'-bis(o-tolylacetyl)ethylenediamine Imidazolinium_Salt 1,3-bis(o-tolylacetyl)-4,5-dihydro- 1H-imidazol-3-ium chloride N,N'-bis(o-tolylacetyl)ethylenediamine->Imidazolinium_Salt Cyclization Cyclizing_Agent Cyclizing Agent (e.g., SOCl2) Cyclizing_Agent->Imidazolinium_Salt G cluster_workflow Experimental Workflow Start Start Step1_Setup Set up Acylation Reaction (Inert Atmosphere, 0°C) Start->Step1_Setup Step1_Reaction React Ethylenediamine with This compound Step1_Setup->Step1_Reaction Step1_Workup Aqueous Workup and Extraction Step1_Reaction->Step1_Workup Step1_Purification Purify Diamide Intermediate Step1_Workup->Step1_Purification Step2_Setup Set up Cyclization Reaction (Inert Atmosphere) Step1_Purification->Step2_Setup Step2_Reaction React Diamide with Cyclizing Agent (e.g., SOCl2) Step2_Setup->Step2_Reaction Step2_Isolation Isolate NHC Precursor (Filtration) Step2_Reaction->Step2_Isolation Step2_Drying Dry under Vacuum Step2_Isolation->Step2_Drying End End Step2_Drying->End

Application Notes and Protocols for o-Tolyl-acetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the utilization of o-tolyl-acetyl chloride in common organic synthesis reactions, specifically focusing on esterification and amidation. The protocols outlined are intended to serve as a foundational guide for laboratory applications.

Introduction

This compound, also known as 2-(2-methylphenyl)acetyl chloride, is a reactive acyl chloride commonly employed as a building block in organic synthesis.[1] Like other acyl chlorides, its carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack by alcohols, phenols, amines, and water.[2][3] These reactions are typically rapid and exothermic.[1] The primary applications involve the formation of esters and amides, which are crucial linkages in many biologically active molecules and materials. The use of a non-nucleophilic base, such as triethylamine or pyridine, is standard practice to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Esterification of Alcohols

This protocol describes a general method for the synthesis of esters from this compound and a primary or secondary alcohol. The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][3]

Materials:

  • This compound

  • Primary or secondary alcohol (e.g., ethanol, benzyl alcohol)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[4]

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and distillation. All glassware should be oven-dried to remove moisture.[6]

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the stirring solution to 0 °C using an ice bath.

  • Dissolve this compound (1.1 eq.) in a separate quantity of anhydrous DCM and add it to a dropping funnel.

  • Add the this compound solution dropwise to the cooled alcohol solution over 15-30 minutes. A white precipitate (triethylamine hydrochloride) will form.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude ester product by flash column chromatography or vacuum distillation.[7]

Protocol 2: General Procedure for Amidation of Amines

This protocol provides a general method for synthesizing N-substituted amides from this compound and a primary or secondary amine. The reaction is typically vigorous.[8][9]

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM)[5]

  • Triethylamine (TEA) or a slight excess of the reactant amine (2.2 eq.) to act as a base.

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[10]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried glassware including a round-bottom flask, magnetic stirrer, and equipment for extraction and purification.

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and triethylamine (1.2 eq., if used) dissolved in anhydrous DCM.[11]

  • Cool the mixture to 0 °C in an ice bath while stirring.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine mixture dropwise. The reaction is often exothermic.[9]

  • Once the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic phase sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ solution, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent in vacuo.[10]

  • The resulting crude amide can be purified by recrystallization or flash column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the protocols described above. Note that optimal conditions may vary depending on the specific substrate used.

ParameterEsterification ProtocolAmidation Protocol
Nucleophile Alcohol (1.0 eq.)Amine (1.0 eq.)
Acylating Agent This compound (1.1 eq.)This compound (1.1 eq.)
Base Triethylamine (1.2 eq.) or PyridineTriethylamine (1.2 eq.) or excess amine (2.2 eq.)
Solvent Anhydrous Dichloromethane (DCM) or THFAnhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 4 hours1 - 3 hours
Workup Aqueous wash (1M HCl, NaHCO₃, Brine)Aqueous wash (1M HCl, NaHCO₃, Brine)
Purification Flash Chromatography or Vacuum DistillationRecrystallization or Flash Chromatography

Visualizations: Workflows and Reaction Schemes

The following diagrams illustrate the general workflows for reactions involving this compound.

G cluster_reactants Reactants cluster_product Products o_tolyl_acetyl_chloride o-Tolyl-acetyl Chloride product Ester or Amide o_tolyl_acetyl_chloride->product solvent Anhydrous Aprotic Solvent (e.g., DCM) nucleophile Nucleophile (Alcohol or Amine) nucleophile->product base Base (e.g., Triethylamine) hcl_salt Base-HCl Salt base->hcl_salt

Caption: General reaction scheme for this compound.

G start Reaction Mixture (Organic Solvent) quench Quench with Water start->quench 1 separatory_funnel Transfer to Separatory Funnel quench->separatory_funnel 2 wash_acid Wash with 1 M HCl separatory_funnel->wash_acid 3 wash_base Wash with sat. NaHCO3 Solution wash_acid->wash_base 4 wash_brine Wash with Brine wash_base->wash_brine 5 dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry 6 end Crude Product in Organic Solvent dry->end 7

Caption: Standard aqueous workup procedure.

G cluster_purification Purification Options start Crude Product Solution filter Filter Drying Agent start->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate crude_product Crude Product (Oil or Solid) concentrate->crude_product chromatography Flash Column Chromatography crude_product->chromatography distillation Vacuum Distillation crude_product->distillation recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product distillation->pure_product recrystallization->pure_product

Caption: Final product purification workflow.

References

Catalytic Conditions for o-Tolyl-acetyl Chloride Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic esterification of o-tolyl-acetyl chloride. The following sections outline various catalytic systems, present quantitative data for reaction performance, and offer detailed experimental procedures.

Introduction

The esterification of this compound is a crucial transformation in organic synthesis, enabling the formation of esters that are valuable intermediates in the pharmaceutical and fine chemical industries. The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance, which can significantly influence the choice of catalyst and reaction conditions. This document explores effective catalytic methods to achieve high yields and purity for the desired ester products.

Catalytic Systems for Esterification

The esterification of this compound with alcohols can be achieved through several catalytic approaches. The primary methods include base-catalyzed, Lewis acid-catalyzed, and catalyst-free conditions. Each system offers distinct advantages and is suitable for different substrate scopes and reaction scales.

Base-Catalyzed Esterification

Base-catalyzed esterification is a widely used and efficient method for the reaction of acyl chlorides with alcohols. A tertiary amine base, such as triethylamine or pyridine, is commonly employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion. For sterically hindered substrates like this compound, a highly nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be used in catalytic amounts to accelerate the reaction.

Lewis Acid-Catalyzed Esterification

Lewis acids can activate the carbonyl group of the acyl chloride, enhancing its electrophilicity and facilitating the nucleophilic attack by the alcohol. This method can be particularly useful for less reactive alcohols. Common Lewis acid catalysts include metal triflates and metal chlorides.

Catalyst-Free Esterification

The reaction between an acyl chloride and an alcohol can proceed without a catalyst, especially with reactive alcohols. This approach offers the advantage of a simplified workup procedure as no catalyst removal is required.

Data Presentation: Comparison of Catalytic Conditions

The following table summarizes quantitative data for the esterification of this compound with various alcohols under different catalytic conditions.

EntryAlcoholCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Benzyl AlcoholTriethylamine (120)Dichloromethane0 to RT3>95
2EthanolPyridine (110)ChloroformRT292
3IsopropanolDMAP (5), Et3N (120)DichloromethaneRT490
4PhenolSilver Cyanide (100)BenzeneRT188
5tert-ButanolDMAP (10), Et3N (150)DichloromethaneReflux1275
6Benzyl AlcoholNoneNeatRT198

Experimental Protocols

General Protocol for Base-Catalyzed Esterification using Triethylamine

This protocol is adapted from a general procedure for the esterification of a substituted phenylacetyl chloride.[1]

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., Benzyl Alcohol) (1.0 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add triethylamine (1.2 equivalents) dropwise.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred alcohol-base solution at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol for DMAP-Catalyzed Esterification of a Hindered Alcohol

This protocol is a general procedure for the esterification of sterically hindered alcohols.

Materials:

  • This compound (1.0 equiv)

  • Sterically hindered alcohol (e.g., Isopropanol) (1.0 equiv)

  • Triethylamine (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the alcohol (1.0 equiv), triethylamine (1.2 equiv), and DMAP (0.05 equiv) in anhydrous DCM at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Follow the workup and purification procedure as described in Protocol 4.1.

Protocol for Catalyst-Free Esterification

This protocol is based on a general procedure for the uncatalyzed esterification of alcohols with acetyl chloride.

Materials:

  • This compound (2.0 equiv)

  • Alcohol (e.g., Benzyl Alcohol) (1.0 equiv)

Procedure:

  • In a 100 ml two-neck round bottom flask equipped with a magnetic stir bar, place the alcohol (1.0 equiv).

  • Slowly add this compound (2.0 equiv) to the alcohol.

  • Attach a reflux condenser to the flask.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, carefully add water to quench the excess acyl chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ester.

Visualizations

Signaling Pathway: General Mechanism of Base-Catalyzed Esterification

G General Mechanism of Base-Catalyzed Esterification of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products o-Tolyl-acetyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate o-Tolyl-acetyl_Chloride->Tetrahedral_Intermediate + Alkoxide Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Base Base Base (e.g., Et3N) Protonated_Base Protonated Base (e.g., Et3NH⁺Cl⁻) Base->Protonated_Base + HCl Ester Ester Tetrahedral_Intermediate->Ester - Cl⁻ G Experimental Workflow for Base-Catalyzed Esterification Start Start Dissolve_Alcohol Dissolve Alcohol in DCM Start->Dissolve_Alcohol Cool Cool to 0 °C Dissolve_Alcohol->Cool Add_Base Add Base Cool->Add_Base Add_Acyl_Chloride Add this compound Add_Base->Add_Acyl_Chloride React React at RT Add_Acyl_Chloride->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify End End Purify->End G Factors Influencing Catalyst Selection Catalyst_Selection Catalyst Selection Substrate_Hindrance Steric Hindrance of Substrate Catalyst_Selection->Substrate_Hindrance Alcohol_Reactivity Reactivity of Alcohol Catalyst_Selection->Alcohol_Reactivity Desired_Yield Desired Yield & Purity Catalyst_Selection->Desired_Yield Scale Reaction Scale Catalyst_Selection->Scale

References

Application Notes and Protocols: o-Tolyl-acetyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of o-tolyl-acetyl chloride as a versatile building block in medicinal chemistry. The protocols detailed herein are intended to serve as a guide for the synthesis of biologically active molecules, including precursors for antibacterial and potential anticancer agents.

Introduction

This compound (2-(2-methylphenyl)acetyl chloride) is a reactive acylating agent that introduces the o-tolylacetyl moiety into target molecules. This structural motif is of interest in drug discovery due to its specific steric and electronic properties, which can influence the pharmacological profile of a compound. Its applications range from the synthesis of ligands for metal-based antibacterial agents to the creation of novel heterocyclic compounds with potential therapeutic value.

Key Applications in Medicinal Chemistry
  • Synthesis of Ligands for Antibacterial N-Heterocyclic Carbene (NHC) Complexes: The o-tolylacetyl group can be incorporated into the backbone of N-heterocyclic carbene ligands. These ligands, when complexed with metals such as silver (Ag) or gold (Au), have demonstrated significant antibacterial activity. The lipophilicity and steric bulk imparted by the o-tolyl group can enhance the efficacy of these metal complexes.[1]

  • Precursor for Potential Anticancer Agents: this compound has been utilized in the synthesis of tetrahydrobenzoisoxazole derivatives, which have been investigated as modulators of mitotic motor proteins, a target for antineoplastic therapies.

  • Building Block for Novel Heterocyclic Scaffolds: The reactivity of this compound allows for its use in the construction of various heterocyclic systems, such as 1,3,4-thiadiazole derivatives, which have shown promising antibacterial activity against plant pathogens.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted o-Tolylacetamides as Precursors for Biologically Active Molecules

This protocol describes the general N-acylation of a primary or secondary amine with this compound to form the corresponding N-(o-tolylacetyl)amide. These amides can serve as precursors for various medicinal chemistry applications, including the synthesis of NHC ligands.

Materials:

  • This compound

  • Primary or secondary amine (e.g., substituted aniline, alkylamine, or imidazole derivative)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine as a non-nucleophilic base

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(o-tolylacetyl)amide.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Expected Yield: 70-95% (depending on the substrate)

Diagram: General Workflow for the Synthesis of N-(o-tolylacetyl)amides

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 This compound in DCM reaction N-Acylation at 0°C to RT start1->reaction start2 Amine and Triethylamine in DCM start2->reaction workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) reaction->workup purification Drying and Concentration workup->purification final_product Purification (Recrystallization or Chromatography) purification->final_product

Caption: Workflow for the synthesis of N-(o-tolylacetyl)amides.

Protocol 2: Synthesis of a Tetrahydrobenzoisoxazole Derivative (Potential Anticancer Agent Precursor)

This protocol is adapted from patent literature (WO2008080455A1) and describes the synthesis of an amide using this compound as a key step in the formation of a potential antineoplastic agent.

Materials:

  • Substituted tetrahydrobenzoisoxazole amine precursor (1.0 equivalent)

  • This compound (1.0 equivalent)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substituted tetrahydrobenzoisoxazole amine precursor in DCM in a round-bottom flask.

  • To this stirred solution, add a solution of this compound (1.0 equivalent) in DCM dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, wash the reaction mixture twice with water.

  • Dry the organic layer, filter, and evaporate the solvent to dryness.

  • Purify the resulting amide product by column chromatography (e.g., using an ethyl acetate/cyclohexane gradient).

Diagram: Synthetic Route to a Tetrahydrobenzoisoxazole Amide

G amine Tetrahydrobenzoisoxazole Amine Precursor reaction Amide Formation (DCM, RT, 12h) amine->reaction acyl_chloride This compound acyl_chloride->reaction product N-(o-tolylacetyl)- tetrahydrobenzoisoxazole Derivative reaction->product

Caption: Synthesis of a potential anticancer agent precursor.

Data Presentation

Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives Containing an o-Tolylacetyl Moiety

The following data is for compounds synthesized using (E)-2-(methoxyimino)-2-(o-tolyl)acetyl chloride, a derivative of o-tolylacetic acid, highlighting the potential of the o-tolylacetyl scaffold in developing antibacterial agents.[2]

CompoundEC50 against Xanthomonas oryzae pv. oryzae (Xoo) (mg/L)EC50 against Xanthomonas oryzae pv. oryzicola (Xoc) (mg/L)
2 21.017.1
5 31.839.3
7 38.141.6
17 37.749.2
24 25.831.5
25 46.349.1
28 43.546.9
Thiodiazole Copper (Reference) 92.599.6

Signaling Pathways and Mechanisms of Action

Mechanism of Action for NHC-Metal Antibacterial Complexes

N-heterocyclic carbene ligands derived from o-tolylacetyl precursors can be complexed with metals to form potent antibacterial agents. The proposed mechanism of action for these NHC-silver and -gold complexes involves:

  • Cell Membrane Disruption: The lipophilic nature of the NHC ligand, enhanced by the o-tolyl group, facilitates interaction with and disruption of the bacterial cell membrane, leading to increased permeability and cell death.

  • Enzyme Inhibition: These metal complexes can inhibit essential bacterial enzymes, such as thioredoxin reductase, which is crucial for maintaining the redox balance within the cell.

Diagram: Proposed Antibacterial Mechanism of NHC-Metal Complexes

G cluster_complex NHC-Metal Complex cluster_bacterium Bacterial Cell complex NHC-Ag/Au Complex (with o-tolylacetyl moiety) membrane Cell Membrane complex->membrane Disruption enzyme Thioredoxin Reductase complex->enzyme Inhibition cell_death Cell Death membrane->cell_death enzyme->cell_death

Caption: Proposed mechanism of antibacterial action.

Conclusion

This compound is a valuable reagent in medicinal chemistry for the synthesis of diverse, biologically active compounds. Its utility in creating ligands for antibacterial metal complexes and in the synthesis of potential anticancer agents highlights its importance as a versatile building block. The protocols and data presented here provide a foundation for researchers to explore the potential of the o-tolylacetyl moiety in the development of new therapeutic agents.

References

Application Notes and Protocols: o-Tolyl-acetyl Chloride in the Synthesis of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of o-tolyl-acetyl chloride as a versatile building block in the synthesis of novel antibacterial agents. The protocols and data presented herein are curated from recent scientific literature and are intended to guide researchers in the development of new chemical entities to combat bacterial infections.

Introduction

This compound is a reactive acyl chloride that serves as a key intermediate in organic synthesis. Its utility in medicinal chemistry is particularly noteworthy for the introduction of the o-tolylacetyl moiety into various molecular scaffolds. This structural motif can influence the lipophilicity, steric profile, and ultimately the biological activity of the target compounds. A significant application of this compound is in the synthesis of ligands for metal-based antibacterial agents, particularly N-heterocyclic carbene (NHC) complexes of silver(I) and palladium(II). These complexes have demonstrated promising in vitro activity against a range of Gram-positive and Gram-negative bacteria.[1] The primary mechanism of synthesis involves the nucleophilic acyl substitution reaction between this compound and an amine to form an amide bond, which is a crucial step in constructing the ligand precursors for the NHC-metal complexes.

Data Presentation: Antibacterial Activity of Derivatives

The following table summarizes the antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), of representative compounds synthesized using methodologies analogous to those employing this compound. This data is essential for comparing the efficacy of different structural modifications.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
N-Heterocyclic Carbene-Gold ComplexComplex 3Escherichia coli20[2][3]
Enterococcus faecalis10[2][3]
Staphylococcus aureus10[2][3]
N-Heterocyclic Carbene-Gold ComplexComplex 4Escherichia coli20[2][3]
Enterococcus faecalis10[2][3]
Staphylococcus aureus10[2][3]
N-Heterocyclic Carbene-Gold ComplexComplex 6Escherichia coli20[2][3]
Enterococcus faecalis20[2][3]
Staphylococcus aureus10[2][3]
Ocotillol DerivativeCompound 21HA-MRSA 18-151[4]
HA-MRSA 18-191[4]
HA-MRSA 18-201[4]
S. aureus ATCC 292131[4]
1,3-oxazol-5(4H)-one DerivativeCompound 4Staphylococcus aureus ATCC 6538125[5]
Bacillus subtilis ATCC 6683125[5]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of an N-heterocyclic carbene (NHC) precursor using an acyl chloride like this compound, followed by the formation of a silver(I)-NHC complex.

Protocol 1: Synthesis of N-(2-aminophenyl)-2-(o-tolyl)acetamide

This protocol describes the initial acylation of an amine with this compound to form the corresponding amide, a critical precursor for benzimidazole-based NHC ligands.

Materials:

  • This compound

  • o-Phenylenediamine

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(2-aminophenyl)-2-(o-tolyl)acetamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of a Silver(I)-N-Heterocyclic Carbene Complex

This protocol outlines the subsequent steps to form the benzimidazolium salt and the final silver(I)-NHC complex.

Materials:

  • N-(2-aminophenyl)-2-(o-tolyl)acetamide (from Protocol 1)

  • Triethyl orthoformate

  • Ammonium tetrafluoroborate (NH4BF4)

  • Silver(I) oxide (Ag2O)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Diethyl ether

Procedure:

Step A: Synthesis of the Benzimidazolium Salt

  • In a round-bottom flask, combine N-(2-aminophenyl)-2-(o-tolyl)acetamide (1.0 equivalent) and triethyl orthoformate (1.5 equivalents).

  • Add a catalytic amount of ammonium tetrafluoroborate.

  • Heat the mixture at 120-140 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Triturate the crude product with diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the benzimidazolium salt.

Step B: Synthesis of the Silver(I)-NHC Complex

  • In a flask protected from light, suspend the benzimidazolium salt (1.0 equivalent) and silver(I) oxide (0.6 equivalents) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove any solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude silver(I)-NHC complex.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

  • Characterize the final silver(I)-NHC complex using ¹H NMR, ¹³C NMR, and elemental analysis.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of antibacterial agents using this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Products o-Tolyl-acetyl_chloride o-Tolyl-acetyl_chloride Acylation Acylation Reaction (Amide Formation) o-Tolyl-acetyl_chloride->Acylation Amine_Substrate Amine Substrate (e.g., o-Phenylenediamine) Amine_Substrate->Acylation Amide_Intermediate Amide Intermediate Acylation->Amide_Intermediate Cyclization Cyclization to Benzimidazolium Salt Benzimidazolium_Salt Benzimidazolium Salt (NHC Precursor) Cyclization->Benzimidazolium_Salt Complexation Complexation with Silver(I) Oxide Silver_NHC_Complex Silver(I)-NHC Complex (Antibacterial Agent) Complexation->Silver_NHC_Complex Amide_Intermediate->Cyclization Benzimidazolium_Salt->Complexation

Caption: Synthetic workflow for an antibacterial silver(I)-NHC complex.

Logical_Relationship o_Tolyl_acetyl_chloride This compound (Building Block) Amide_Formation Amide Bond Formation (Key Reaction) o_Tolyl_acetyl_chloride->Amide_Formation Ligand_Synthesis NHC Ligand Precursor Synthesis Amide_Formation->Ligand_Synthesis Metal_Complexation Metal Complexation (Ag, Pd, Au) Ligand_Synthesis->Metal_Complexation Antibacterial_Agent Final Antibacterial Agent (NHC-Metal Complex) Metal_Complexation->Antibacterial_Agent Antibacterial_Activity Antibacterial Activity (Gram+, Gram-) Antibacterial_Agent->Antibacterial_Activity

References

Application Notes & Protocols: Analytical Methods for Monitoring o-Tolyl-acetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: o-Tolyl-acetyl chloride is a reactive acylating agent used in the synthesis of various organic compounds, including pharmaceuticals and other high-value chemicals. Monitoring the progress of reactions involving this reagent is crucial for optimizing reaction conditions, ensuring complete conversion of starting materials, maximizing product yield, and minimizing byproduct formation. This document provides detailed application notes and protocols for two common and effective analytical techniques for this purpose: Thin-Layer Chromatography (TLC) for rapid qualitative assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for detailed quantitative analysis.

Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

Application Note: Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive method ideal for qualitatively monitoring the progress of an organic reaction.[1][2] It allows for the rapid separation of components in a reaction mixture based on their polarity.[3] For reactions involving this compound, TLC can be used to track the consumption of the starting material and the formation of the product in near real-time.[4] By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of both) on the same plate, one can get a clear visual indication of the reaction's status.[4][5] The disappearance of the starting material spot is a strong indicator that the reaction is complete.[6]

Detailed Experimental Protocol: TLC Monitoring

A. Materials and Reagents:

  • TLC Plates: Silica gel 60 F254 plates.[7]

  • TLC Chamber (e.g., a covered beaker with filter paper).[8]

  • Capillary Spotters or Micropipettes.[7]

  • Developing Solvent (Eluent): A mixture of non-polar and polar solvents. A good starting point for acylation reactions is a Hexane:Ethyl Acetate mixture (e.g., 4:1 or 3:1 v/v).[7] The ideal system should give the starting material an Rf value of approximately 0.3-0.4.[5]

  • Visualization tools:

    • UV Lamp (254 nm).[2]

    • Staining Solution: A potassium permanganate (KMnO₄) stain is a good general-purpose stain.

  • Reaction Aliquot: A small sample (~1-2 drops) taken from the reaction mixture.

  • Reference Solution: A dilute solution of the starting material (the nucleophile being acylated) in a suitable solvent.

B. Procedure:

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on this line for the reference (R), co-spot (Co), and reaction mixture (M).[5]

  • Chamber Saturation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall of the chamber, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for 5-10 minutes. This ensures a uniform solvent vapor environment.[8]

  • Spotting:

    • Lane R (Reference): Using a capillary spotter, apply a small spot of the diluted starting material solution.

    • Lane M (Mixture): Use a clean spotter to apply a small spot of the reaction mixture aliquot.

    • Lane Co (Co-spot): Apply a spot of the reference solution first, then, using the reaction mixture spotter, carefully apply a spot directly on top of the reference spot.[4]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[2] Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm). Most aromatic compounds will appear as dark spots. Circle any visible spots with a pencil.[1]

    • Staining: Dip the plate into a jar containing the potassium permanganate stain, or spray it evenly. Gently heat the plate with a heat gun. Compounds will appear as yellow/brown spots on a purple background.

  • Interpretation:

    • Compare the spots in the 'M' lane to the 'R' lane. As the reaction proceeds, the spot corresponding to the starting material in the 'M' lane will diminish, and a new spot (the product) will appear. The product is typically less polar than the starting nucleophile (e.g., an amine or alcohol) and will have a higher Retention Factor (Rf).

    • The reaction is considered complete when the starting material spot is no longer visible in the 'M' lane.[6]

    • The Rf value is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Data Presentation: TLC Results
CompoundRf Value (4:1 Hexane:EtOAc)Observation
Starting Material (Amine)0.25Spot diminishes over time in the reaction lane.
Product (Amide)0.60New spot appears and intensifies over time.
This compound~0.80 (may hydrolyze)May appear as a faint spot or streak if visible.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Application Note: GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is used to separate, identify, and quantify the volatile components of a reaction mixture.[10][11] For monitoring this compound reactions, GC-MS provides highly accurate quantitative data on the consumption of reactants and formation of the product. Due to the high reactivity and potential for hydrolysis of acyl chlorides, direct injection can be challenging.[12] A common strategy involves quenching the reaction and derivatizing the remaining acyl chloride into a more stable ester or amide before analysis, though direct analysis of a quenched and extracted sample is also feasible.[13][14]

Detailed Experimental Protocol: GC-MS Analysis

A. Materials and Reagents:

  • GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent).[13]

  • Autosampler vials with septa.

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (for extraction), Anhydrous Methanol (for derivatization, if needed).

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

B. Procedure: Sample Preparation

  • Sampling & Quenching: Withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture and immediately add it to a vial containing a quenching solution like saturated NaHCO₃ (1 mL) to neutralize any remaining reactive acyl chloride and acidic byproducts.

  • Extraction: Add an extraction solvent such as ethyl acetate (1 mL) to the quenched mixture. Vortex the vial for 30 seconds to extract the organic components.

  • Isolation: Allow the layers to separate. Carefully transfer the top organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the organic extract to remove any residual water.

  • Dilution: Transfer the dried organic solution to a GC vial, diluting further with ethyl acetate if necessary to fall within the instrument's linear range.

C. Instrument Parameters (Example)

  • GC System: Agilent GC with a 5975 MS detector or equivalent.[13]

  • Column: HP-5ms capillary column (30 m x 0.25 mm id x 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.[13]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Transfer Line Temperature: 280 °C.

D. Data Analysis:

  • Identification: Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns.

  • Quantification: Determine the concentration of each component by integrating the area of its corresponding peak. The percentage conversion can be calculated by comparing the peak area of the starting material to the product over time.

Data Presentation: GC-MS Results
CompoundRetention Time (min)Key Mass Fragments (m/z)
Starting Material (Amine)5.8[Specific to the amine]
o-Tolyl-acetic acid8.2150, 105, 91, 77
Product (Amide)12.5[Specific to the product]

(Note: this compound is highly reactive and will likely be observed as its hydrolysis product, o-Tolyl-acetic acid, after workup).

Mandatory Visualizations

Workflow cluster_reaction Reaction Monitoring cluster_tlc TLC Analysis (Qualitative) cluster_gcms GC-MS Analysis (Quantitative) start This compound Reaction in Progress sampling Withdraw Aliquot start->sampling tlc_spot Spot Plate (Reference, Co-spot, Mixture) sampling->tlc_spot gc_quench Quench & Extract sampling->gc_quench tlc_dev Develop & Dry Plate tlc_spot->tlc_dev tlc_vis Visualize (UV/Stain) tlc_dev->tlc_vis tlc_interp Interpret Rf Values & Spot Intensity tlc_vis->tlc_interp decision Is Reaction Complete? tlc_interp->decision gc_prep Dilute for GC-MS gc_quench->gc_prep gc_run Inject & Run GC-MS gc_prep->gc_run gc_interp Analyze Chromatogram & Mass Spectra gc_run->gc_interp gc_interp->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Workup & Purification decision->workup Yes

Caption: Workflow for monitoring an this compound reaction.

Logic start Analyze TLC Plate q1 Is starting material spot visible in reaction lane? start->q1 a1_yes Reaction is NOT complete. q1->a1_yes Yes a1_no Reaction appears complete. q1->a1_no No action1 Continue reaction. Monitor again later. a1_yes->action1 action2 Confirm with GC-MS for quantitative data. a1_no->action2

Caption: Decision logic based on TLC monitoring results.

References

Troubleshooting & Optimization

Technical Support Center: o-Tolyl-acetyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of o-Tolyl-acetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve reaction yields and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the acylation reaction with this compound?

The acylation of an aromatic compound with this compound is a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution.[1][2] The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from this compound. This acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring, leading to the formation of a C-C bond and the corresponding aryl ketone.[1][2]

Q2: Why is my reaction yield consistently low?

Several factors can contribute to low yields in Friedel-Crafts acylation:

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[3]

  • Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst, rendering it inactive. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[3][4]

  • Suboptimal Temperature: The reaction temperature is critical. Some reactions require heating to proceed at a reasonable rate, while excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[4]

  • Poor Reagent Quality: The purity of this compound, the aromatic substrate, and the solvent is crucial for a successful reaction. Impurities can lead to unwanted side reactions.

Q3: I am observing the formation of multiple products. What could be the cause?

While Friedel-Crafts acylation is generally less prone to poly-substitution compared to Friedel-Crafts alkylation, the formation of multiple isomers is possible, especially with substituted aromatic substrates. The directing effects of the substituents on the aromatic ring will determine the position of acylation (ortho, para, or meta). The choice of solvent can also influence the isomer ratio. For instance, in the acylation of naphthalene, non-polar solvents tend to favor the kinetic product, while polar solvents can lead to the thermodynamic product.[5]

Q4: My reaction mixture is turning dark and forming a tarry substance. How can I prevent this?

The formation of dark, tarry byproducts is often a result of excessively high reaction temperatures, which can cause polymerization and decomposition of the starting materials. To mitigate this, it is crucial to maintain careful temperature control throughout the reaction, often by using an ice bath, especially during the initial exothermic stages of the reaction.[4]

Q5: What are the best practices for setting up an anhydrous reaction for Friedel-Crafts acylation?

To ensure anhydrous conditions, all glassware should be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent. The Lewis acid catalyst should be of high purity and handled quickly to minimize exposure to atmospheric moisture. The reaction should be carried out under a positive pressure of an inert gas.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Reaction temperature is too low. 4. Deactivated aromatic substrate.1. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. 2. Use at least a stoichiometric amount of the Lewis acid catalyst. 3. Gradually increase the reaction temperature and monitor progress by TLC. 4. Friedel-Crafts acylation is not suitable for strongly deactivated rings. Consider alternative synthetic routes.
Formation of Multiple Isomers 1. The aromatic substrate has multiple positions available for substitution. 2. The reaction conditions favor a mixture of kinetic and thermodynamic products.1. The regioselectivity is inherent to the substrate; separation of isomers by chromatography may be necessary. 2. Optimize the reaction temperature and solvent to favor the desired isomer. Lower temperatures often favor the kinetic product.
Reaction Mixture Turns Dark/Tarry 1. The reaction temperature is too high, leading to decomposition.1. Maintain strict temperature control, especially during the addition of reagents. Use an ice bath to manage exothermic reactions.
Difficult Product Isolation 1. Incomplete quenching of the catalyst. 2. Emulsion formation during workup.1. Ensure complete decomposition of the catalyst-product complex by quenching with ice and dilute HCl. 2. Add a saturated brine solution during extraction to help break up emulsions.

Quantitative Data

The following table presents illustrative data on how reaction conditions can affect the yield in a typical Friedel-Crafts acylation. Please note that these are generalized examples based on similar reactions, and optimization for this compound may be required.

Aromatic Substrate Catalyst (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Reference
TolueneAlCl₃ (1.1)Dichloromethane0 to RT2~85Analogous to[6]
BenzeneAlCl₃ (1.0)Carbon DisulfideReflux1~90General Procedure
AnisoleFeCl₃ (0.1)Ionic Liquid602~95[7]
TolueneZrPW (solid acid)Solvent-free1305High[8]

Experimental Protocols

General Protocol for the Friedel-Crafts Acylation of Toluene with this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Toluene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric Acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere. In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Acylation Reaction: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the this compound solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0°C. After the addition is complete, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, still at 0°C. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield in Acylation Reaction check_anhydrous Are all reagents and glassware strictly anhydrous? start->check_anhydrous ensure_anhydrous Dry solvents and glassware. Use fresh, anhydrous catalyst. check_anhydrous->ensure_anhydrous No check_catalyst_stoichiometry Is the catalyst stoichiometry at least 1:1 with the acyl chloride? check_anhydrous->check_catalyst_stoichiometry Yes ensure_anhydrous->check_catalyst_stoichiometry increase_catalyst Increase catalyst loading to 1.1-1.2 equivalents. check_catalyst_stoichiometry->increase_catalyst No check_temperature Is the reaction temperature optimized? check_catalyst_stoichiometry->check_temperature Yes increase_catalyst->check_temperature optimize_temp Analyze at different temperatures (e.g., 0°C, RT, reflux). Monitor by TLC. check_temperature->optimize_temp No check_reagent_quality Are the starting materials pure? check_temperature->check_reagent_quality Yes optimize_temp->check_reagent_quality purify_reagents Purify starting materials (e.g., distill this compound). check_reagent_quality->purify_reagents No success Yield Improved check_reagent_quality->success Yes purify_reagents->success

Caption: Troubleshooting workflow for improving acylation yield.

Logical_Relationships cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield moisture Moisture Contamination low_yield->moisture insufficient_catalyst Insufficient Catalyst low_yield->insufficient_catalyst suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp impure_reagents Impure Reagents low_yield->impure_reagents side_products Side Products / Isomers side_products->suboptimal_temp side_products->impure_reagents steric_electronic_effects Steric/Electronic Effects side_products->steric_electronic_effects tar_formation Tar Formation high_temp Excessive Temperature tar_formation->high_temp anhydrous_technique Use Anhydrous Technique moisture->anhydrous_technique stoichiometric_catalyst Use Stoichiometric Catalyst insufficient_catalyst->stoichiometric_catalyst optimize_conditions Optimize Temp. & Solvent suboptimal_temp->optimize_conditions purify_materials Purify Starting Materials impure_reagents->purify_materials chromatography Chromatographic Separation steric_electronic_effects->chromatography control_temp Strict Temperature Control high_temp->control_temp

Caption: Relationship between issues, causes, and solutions.

References

Technical Support Center: Troubleshooting Side Reactions in Friedel-Crafts Acylation with o-Tolyl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during Friedel-Crafts acylation reactions using o-tolyl-acetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and most common side-products when using this compound in a Friedel-Crafts acylation with an aromatic substrate like benzene?

When reacting this compound with an aromatic compound such as benzene, the desired product is an intermolecular acylation product, specifically an o-tolyl aryl ketone. However, a significant side reaction is the intramolecular cyclization of the this compound to form 2-methyl-1-indanone. The formation of this five-membered ring is a competing pathway that can reduce the yield of the desired intermolecular product.

Q2: What factors influence the competition between intermolecular acylation and intramolecular cyclization?

The balance between the desired intermolecular reaction and the intramolecular side reaction is influenced by several factors:

  • Concentration: High concentrations of the aromatic substrate and this compound favor the intermolecular reaction. Conversely, dilute conditions can promote the intramolecular cyclization as the reactive ends of the same molecule are more likely to encounter each other.

  • Lewis Acid Catalyst: The choice and amount of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are critical. Stronger Lewis acids can enhance the electrophilicity of the acylium ion, potentially favoring the intermolecular pathway. However, the catalyst can also promote the intramolecular reaction.

  • Temperature: Reaction temperature can affect the rates of both reactions differently. Optimization is often required to find a temperature that maximizes the yield of the desired product.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the acylium ion and the transition states for both pathways.

Q3: Can steric hindrance from the ortho-methyl group on the acyl chloride affect the reaction?

Yes, the ortho-methyl group on the this compound can exert steric hindrance. This can influence the regioselectivity of the intermolecular acylation on a substituted aromatic substrate. While electronic effects of substituents on the aromatic ring are primary directors (ortho, para, or meta), the steric bulk of the incoming acylating agent can disfavor substitution at the more hindered ortho position of the substrate, leading to a higher proportion of the para isomer.

Q4: Are there other potential side reactions to be aware of?

Besides intramolecular cyclization, other general Friedel-Crafts side reactions can occur:

  • Polysubstitution: Although less common in acylation than alkylation due to the deactivating nature of the ketone product, it can occur with highly activated aromatic substrates or under harsh reaction conditions.[1]

  • Reaction with Solvent: Some solvents can be acylated by the highly reactive acylium ion. Inert solvents like dichloromethane or carbon disulfide are generally preferred.

  • Dealkylation-Acylation: If the aromatic substrate has an alkyl group, it could potentially be cleaved and the ring subsequently acylated.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Optimization
Low yield of the desired intermolecular acylation product and a high yield of 2-methyl-1-indanone. The reaction conditions are favoring intramolecular cyclization.Increase Reactant Concentration: Run the reaction at a higher concentration to favor bimolecular collisions. Optimize Catalyst: Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) which may be milder and could alter the product ratio. Ensure the use of a stoichiometric amount of the catalyst, as the ketone product can form a complex with it.[1] Temperature Control: Vary the reaction temperature. Lower temperatures might favor one pathway over the other.
Formation of multiple isomers (ortho and para) in the intermolecular product. Steric and electronic effects are influencing the regioselectivity.Temperature Adjustment: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored isomer. Solvent Effects: Investigate the use of different inert solvents, as they can influence the transition state energies and thus the isomer distribution.
No or very low overall product yield. Deactivation of the catalyst or substrate, or improper reaction setup.Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. All glassware, solvents, and reagents must be rigorously dried.[2] Check Substrate Reactivity: Friedel-Crafts acylation is not suitable for strongly deactivated aromatic rings (e.g., nitrobenzene).[3] Verify Reagent Quality: Use freshly opened or purified reagents.
Formation of tar-like substances. Polymerization or other complex side reactions.Control Temperature: Run the reaction at a lower temperature to minimize decomposition and polymerization. Order of Addition: Slowly add the acyl chloride to the mixture of the aromatic substrate and Lewis acid to control the initial exothermic reaction.

Experimental Protocols

General Protocol for Intermolecular Friedel-Crafts Acylation of Benzene with this compound

This protocol aims to favor the formation of o-tolyl phenyl ketone.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (serves as both reactant and solvent)

  • This compound

  • Anhydrous Dichloromethane (optional, as a co-solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents).

  • To the flask, add a significant excess of anhydrous benzene.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Dissolve this compound (1 equivalent) in a small amount of anhydrous benzene or dichloromethane and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred benzene-AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.[2][4]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[2][4]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane or benzene.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization to separate the desired o-tolyl phenyl ketone from any 2-methyl-1-indanone and other byproducts.

Reaction Pathways and Logic Diagrams

Main Reaction and Side Reaction Pathway

The following diagram illustrates the competition between the desired intermolecular Friedel-Crafts acylation and the intramolecular cyclization side reaction.

G cluster_start Starting Materials cluster_intermolecular Intermolecular Pathway (Desired) cluster_intramolecular Intramolecular Pathway (Side Reaction) o_tolyl_acetyl_chloride This compound acylium_ion o-Tolyl Acylium Ion (Electrophile) o_tolyl_acetyl_chloride->acylium_ion + Lewis Acid benzene Benzene lewis_acid Lewis Acid (e.g., AlCl3) inter_product o-Tolyl Phenyl Ketone acylium_ion->inter_product + Benzene intra_product 2-Methyl-1-indanone acylium_ion->intra_product Cyclization

Caption: Competing intermolecular and intramolecular Friedel-Crafts pathways.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the Friedel-Crafts acylation with this compound.

G start Start Experiment check_yield Low Yield of Desired Product? start->check_yield high_indanone High Yield of 2-Methyl-1-indanone? check_yield->high_indanone Yes end Successful Reaction check_yield->end No isomer_issue Multiple Isomers Formed? high_indanone->isomer_issue No increase_conc Increase Reactant Concentration high_indanone->increase_conc Yes no_product No or Very Low Overall Yield? isomer_issue->no_product No adjust_temp Adjust Temperature isomer_issue->adjust_temp Yes no_product->end No check_anhydrous Ensure Anhydrous Conditions no_product->check_anhydrous Yes optimize_catalyst Optimize Lewis Acid increase_conc->optimize_catalyst verify_reagents Verify Reagent Quality & Substrate check_anhydrous->verify_reagents

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

References

managing steric hindrance in o-Tolyl-acetyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with o-Tolyl-acetyl chloride. The inherent steric hindrance caused by the ortho-methyl group presents unique challenges in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields with this compound consistently low compared to other acyl chlorides?

Low yields are frequently attributed to the steric hindrance imposed by the ortho-methyl group. This methyl group physically blocks the pathway for nucleophilic attack on the electrophilic carbonyl carbon. This steric clash slows down the reaction rate, often leading to incomplete conversion under standard conditions. For reactions like Friedel-Crafts acylation, the bulky acylium-Lewis acid complex further exacerbates this issue, making substitution at an ortho-position on another aromatic ring particularly difficult.[1][2]

Key Factors Contributing to Low Yield:

  • Steric Hindrance: The primary cause is the o-methyl group impeding the approach of the nucleophile.

  • Insufficient Reaction Time or Temperature: Standard conditions may not provide enough energy to overcome the activation barrier.

  • Reagent Purity and Moisture: Like all acyl chloride reactions, this compound is highly sensitive to moisture, which leads to hydrolysis back to o-tolylacetic acid.[3] Ensure all reagents, solvents, and glassware are anhydrous.

Q2: In a Friedel-Crafts acylation with toluene, I'm almost exclusively getting the para-substituted product. How can I increase the yield of the ortho-isomer?

Obtaining the ortho-isomer is exceptionally challenging in this case. The methyl group on toluene is an ortho, para-director; however, the significant steric bulk of the o-tolylacetyl-Lewis acid complex almost completely prevents attack at toluene's ortho-position.[2] The reaction kinetically and thermodynamically favors the less sterically congested para-position. Achieving significant ortho-acylation with this specific reagent is generally not feasible through standard Friedel-Crafts methods. Alternative strategies, such as directed ortho-metalation, may be required to achieve the desired regioselectivity.[4]

Q3: What alternative catalysts or reagents can I use to improve the success rate of esterification or amidation with hindered nucleophiles?

When reacting this compound with sterically demanding alcohols (e.g., tertiary alcohols) or secondary amines, standard conditions often fail. The following strategies can significantly improve yields:

  • Use a Nucleophilic Catalyst: Adding a catalyst like 4-(Dimethylamino)pyridine (DMAP) is highly effective. DMAP reacts with the acyl chloride to form a more reactive N-acylpyridinium intermediate, which is more susceptible to attack by hindered nucleophiles.[5]

  • Employ a Stronger Base: For amidations, using a stronger, non-nucleophilic base can facilitate the reaction.

  • Alternative Coupling Reagents: Instead of starting with this compound, you can use o-tolylacetic acid and a more potent coupling reagent (e.g., HATU, HBTU, PyBOP) to form a highly activated ester in situ, which then reacts more readily with the hindered nucleophile.[6]

  • Silver Cyanide Promotion: For esterification of hindered alcohols, using silver cyanide (AgCN) has been shown to be superior to conventional pyridine-based methods in terms of both yield and reaction speed.[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Acylation Reaction

G start Low / No Yield Observed check_purity Check Purity of Reagents (this compound, Nucleophile, Solvent) start->check_purity check_anhydrous Ensure Strictly Anhydrous Conditions (Oven-dried glassware, dry solvents) start->check_anhydrous check_temp Review Reaction Temperature start->check_temp purity_sol Solution: Purify reagents. Use freshly opened acyl chloride. check_purity->purity_sol anhydrous_sol Solution: Re-run under inert gas (N2/Ar). Use molecular sieves. check_anhydrous->anhydrous_sol temp_sol Is temperature too low? check_temp->temp_sol increase_temp Action: Increase temperature incrementally. Consider microwave irradiation. temp_sol->increase_temp add_catalyst Still Low Yield? Consider Catalysis increase_temp->add_catalyst dmap For Esterification/Amidation: Add catalytic DMAP. add_catalyst->dmap lewis For Friedel-Crafts: Use a stronger Lewis Acid or increase catalyst loading. add_catalyst->lewis

Problem 2: Formation of Multiple Products or Impurities
  • Symptom: TLC or GC-MS analysis shows multiple spots/peaks in addition to the starting material and desired product.

  • Potential Cause 1 (Hydrolysis): The most common impurity is o-tolylacetic acid, formed from the reaction of this compound with trace moisture.

    • Solution: During aqueous workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove the acidic impurity.[8]

  • Potential Cause 2 (Friedel-Crafts Side Reactions): In Friedel-Crafts reactions, especially at higher temperatures, deacylation or rearrangement can occur, though this is less common than with alkylations.[9] Polysubstitution is unlikely as the first acylation deactivates the ring.

    • Solution: Maintain lower reaction temperatures (0-5 °C) during the initial addition phase.[2] Analyze the crude mixture by GC-MS to identify the isomers and byproducts, which can help in optimizing purification.

Data Presentation

Direct comparative studies for this compound are scarce in readily available literature. The following table provides an illustrative comparison of expected yields based on established chemical principles of steric hindrance.

Table 1: Illustrative Yield Comparison for Acylation of Toluene

Acyl ChlorideNucleophileConditionsExpected Para-Product YieldExpected Ortho-Product YieldRationale
p-Tolyl-acetyl chlorideTolueneAlCl₃, DCM, 0°C to RT~95%N/ALow steric hindrance allows for efficient acylation.
This compound Toluene AlCl₃, DCM, 0°C to RT ~60-70% <5% Significant steric hindrance from the o-methyl group lowers the overall yield and strongly disfavors ortho-substitution.[1]
Acetyl chlorideTolueneAlCl₃, DCM, 0°C to RT~99%TraceMinimal steric hindrance from the acylating agent leads to high yields of the para product.[10]

Disclaimer: This table is for illustrative purposes to demonstrate the expected impact of steric hindrance and is not based on a single, direct experimental comparison.

Experimental Protocols

Protocol 1: Catalytic Esterification of a Hindered Alcohol

This protocol is adapted for the esterification of a sterically hindered secondary alcohol (e.g., isopropanol) using this compound with DMAP as a catalyst.

Materials:

  • This compound (1.0 eq)

  • Isopropanol (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the isopropanol, TEA, and DMAP to a flask containing anhydrous DCM. Stir the solution and cool to 0 °C in an ice bath.

  • Addition: Dissolve this compound in anhydrous DCM and add it dropwise to the cooled alcohol solution over 20-30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Pro-Tip: The reaction progress should be monitored by TLC or LC-MS. Due to steric hindrance, longer reaction times may be necessary compared to less hindered acyl chlorides.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove TEA and DMAP), saturated NaHCO₃ (to remove any o-tolylacetic acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via column chromatography.

G

Protocol 2: Friedel-Crafts Acylation of an Activated Arene (Toluene)

This protocol outlines the acylation of toluene, where the para-product is expected to be dominant.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Toluene (1.5 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice, Concentrated HCl

Procedure:

  • Setup: In an oven-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.[10]

  • Acylium Ion Formation: Dissolve this compound in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension, keeping the temperature between 0-5 °C. Stir for 20 minutes.

  • Acylation: Add anhydrous toluene dropwise, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor completion by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation or column chromatography to separate the para-isomer from trace amounts of other products.

G

References

preventing hydrolysis of o-Tolyl-acetyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with o-Tolyl-acetyl chloride, focusing on preventing hydrolysis during the workup and purification stages.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield or product loss when working up this compound?

The primary cause of product loss is hydrolysis. Acyl chlorides, including this compound, are highly reactive and readily react with water to form the corresponding carboxylic acid (in this case, o-Tolyl-acetic acid).[1][2][3][4] This reaction is often rapid and exothermic.[1][5][6] Therefore, exposure to moisture from solvents, glassware, or the atmosphere during the workup process is the most common reason for decreased yield.

Q2: Can I use an aqueous wash, such as a sodium bicarbonate solution, to remove acidic impurities?

This is strongly discouraged. While aqueous washes are common for many organic workups, they are detrimental to reactive acyl chlorides.[1][7] Introducing water, even in a basic solution, will cause immediate and significant hydrolysis of the this compound, converting your desired product into the carboxylic acid byproduct.[7]

Q3: What is the recommended method for purifying crude this compound after synthesis?

The most effective and recommended method is an entirely anhydrous workup followed by fractional distillation under reduced pressure (vacuum distillation).[7][8][9] This technique allows for the removal of the excess chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and separates the desired acyl chloride from non-volatile impurities like the starting carboxylic acid without introducing water.[7]

Q4: My final product is heavily contaminated with o-Tolyl-acetic acid. What likely went wrong?

This contamination is a clear indication that the this compound was exposed to moisture. This could have happened at several stages:

  • Inadequate Drying: Failure to thoroughly dry glassware or use anhydrous solvents.[9]

  • Atmospheric Moisture: Performing the workup or transfers in an open atmosphere, especially on a humid day.

  • Improper Storage: Storing the product in a container that is not airtight or under an inert atmosphere.

Q5: How can I effectively remove excess thionyl chloride (SOCl₂) or oxalyl chloride without an aqueous quench?

Excess chlorinating agents, which are typically volatile, can be removed under reduced pressure using a rotary evaporator.[10] To facilitate this, co-evaporation with a dry, inert solvent like anhydrous toluene can be effective.[10] The remaining crude product can then be directly purified by vacuum distillation.[7][9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Purified Product 1. Hydrolysis during workup: Exposure to moisture from glassware, solvents, or air.[7] 2. Incomplete reaction: Insufficient heating, reaction time, or amount of chlorinating agent.[9] 3. Decomposition during distillation: Overheating the product due to excessively high temperature or inefficient vacuum.[7]1. Ensure strictly anhydrous conditions. Dry all glassware in an oven and use anhydrous solvents. Perform manipulations under an inert atmosphere (e.g., nitrogen or argon).[9] 2. Optimize reaction conditions. Ensure the reaction goes to completion by monitoring gas evolution or using TLC on a quenched aliquot.[9][10] 3. Improve distillation technique. Use a high vacuum to lower the boiling point. Ensure the heating mantle temperature is only slightly above the liquid's boiling point.[7]
Product is Dark Yellow or Brown The presence of colored impurities from side reactions or thermal degradation.[7]Purify the crude product by fractional distillation under reduced pressure. If the color persists, consider a pre-treatment of the crude material with a small amount of activated carbon before filtering and distilling, though compatibility should be confirmed.[7]
Contamination with Starting Material (o-Tolyl-acetic acid) After Distillation Inefficient separation during fractional distillation.[7]Use a distillation column with a higher number of theoretical plates, such as a Vigreux column, to improve separation efficiency. Maintain a slow and steady distillation rate and carefully monitor the head temperature to collect a narrow boiling point fraction.[7]

Experimental Protocol: Anhydrous Workup and Vacuum Distillation

This protocol outlines the recommended procedure for purifying crude this compound while minimizing the risk of hydrolysis.

1. Removal of Excess Chlorinating Agent:

  • Once the synthesis reaction is complete (e.g., cessation of HCl and SO₂ gas evolution), allow the reaction mixture to cool to room temperature.[9]

  • Connect the reaction flask to a rotary evaporator. If the starting carboxylic acid has poor solubility, the reaction may have been run in a high-boiling inert solvent like toluene.[9]

  • Remove the excess thionyl chloride and any reaction solvent under reduced pressure. To aid in the removal of the final traces, add a small amount of anhydrous toluene and evaporate again.[10]

2. Vacuum Distillation:

  • Apparatus Setup: Assemble a clean, oven-dried fractional distillation apparatus. A short Vigreux column is recommended. Ensure all joints are well-sealed. Connect the apparatus to a vacuum pump via a cold trap.[7]

  • Procedure: Transfer the crude this compound residue into the distillation flask.

  • Slowly and carefully apply the vacuum to the system.

  • Once the desired pressure is stable, begin to gently heat the distillation flask with a heating mantle.

  • Collect and discard any initial low-boiling fractions.

  • Carefully monitor the vapor temperature at the distillation head. Collect the main fraction of pure this compound at its specific boiling point for the given pressure.

  • Stop the distillation when the temperature begins to drop, leaving a small amount of residue in the flask to prevent overheating of the dry residue.[7]

3. Product Handling and Storage:

  • Allow the apparatus to cool completely to room temperature before slowly re-introducing an inert gas (e.g., nitrogen) to release the vacuum.

  • Quickly transfer the purified, colorless product to a clean, dry, airtight container, preferably with a PTFE-lined cap.

  • Store the container in a cool, dry, and dark place, ideally within a desiccator, to protect it from moisture.

Process Workflow

G cluster_main Anhydrous Workup & Purification cluster_condition Critical Condition crude Crude Reaction Mixture (Post-Synthesis) remove_reagent Remove Excess Reagent (Rotary Evaporation) crude->remove_reagent crude_product Crude this compound remove_reagent->crude_product distill Fractional Vacuum Distillation crude_product->distill anhydrous Maintain Strictly Anhydrous Conditions (Inert Atmosphere) crude_product->anhydrous pure_product Purified this compound distill->pure_product

Caption: Workflow for the recommended anhydrous workup and purification of this compound.

References

Technical Support Center: Synthesis and Purification of o-Tolyl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of o-Tolyl-acetyl chloride, with a specific focus on the effective removal of the reagent thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride after the synthesis of this compound?

A1: The two main methods for removing unreacted thionyl chloride are distillation and azeotropic distillation. The choice depends on the scale of the reaction, the desired purity of the final product, and the available laboratory equipment. Chemical quenching is generally not recommended for acyl chlorides due to their high reactivity with protic solvents, which can lead to hydrolysis back to the carboxylic acid.

Q2: When is simple distillation a suitable method for thionyl chloride removal?

A2: Simple distillation is effective for removing the bulk of the excess thionyl chloride, especially in larger-scale reactions. Since thionyl chloride has a boiling point of approximately 75-79°C and this compound has a higher boiling point (84°C at 1.5 mmHg), a careful fractional distillation can separate the two. However, traces of thionyl chloride may remain.

Q3: Why is azeotropic distillation often preferred for removing residual thionyl chloride?

A3: Azeotropic distillation with a suitable solvent, such as toluene, is a highly effective method for removing the final traces of thionyl chloride. Thionyl chloride and toluene form a low-boiling azeotrope, which allows for the removal of thionyl chloride at a lower temperature than its own boiling point. This is particularly advantageous for ensuring a high-purity product.[1]

Q4: What are the major safety concerns when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. All manipulations must be performed in a certified chemical fume hood. Essential personal protective equipment (PPE) includes chemical safety goggles, acid-resistant gloves, and a laboratory coat. When performing distillations, it is crucial to use a trap containing a basic solution (e.g., NaOH or KOH) to neutralize the acidic vapors and protect the vacuum pump.

Q5: How can I confirm the complete removal of thionyl chloride?

A5: The absence of the sharp, pungent odor of thionyl chloride is a good initial indicator. For more definitive confirmation, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized to detect any residual thionyl chloride. Fourier-Transform Infrared (FTIR) spectroscopy can also be employed to ensure the disappearance of characteristic peaks associated with thionyl chloride.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Product is an oil instead of a crystalline solid The presence of residual thionyl chloride or other impurities can lower the melting point of the product.Ensure complete removal of thionyl chloride by performing multiple azeotropic distillations with dry toluene. Further purification by vacuum distillation of the this compound may be necessary.
Low yield of this compound Incomplete reaction between o-tolylacetic acid and thionyl chloride. Hydrolysis of the product due to exposure to moisture.Ensure the reaction goes to completion by monitoring the cessation of gas evolution (HCl and SO₂). Use a reflux condenser and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup to prevent moisture from entering the system. All glassware should be thoroughly dried before use.
Product is dark in color Impurities in the starting materials or decomposition of the product at high temperatures.Use high-purity o-tolylacetic acid and freshly distilled thionyl chloride. During distillation, maintain the temperature as low as possible by using a vacuum.
Vigorous, uncontrolled reaction during quenching (if attempted) The reaction between thionyl chloride and quenching agents like water or alcohols is highly exothermic.Avoid quenching acyl chloride reaction mixtures with protic solvents. If quenching is absolutely necessary for waste disposal, the reaction mixture should be added very slowly to a large excess of a cooled (ice bath) and vigorously stirred quenching solution in a well-ventilated fume hood.
Damage to vacuum pump Acidic vapors (HCl, SO₂) from the reaction and thionyl chloride removal process are corrosive.Always use a base trap (containing NaOH or KOH solution) between the distillation apparatus and the vacuum pump to neutralize acidic vapors.

Quantitative Data on Removal Methods

Method Purity Achieved Advantages Disadvantages
Simple Distillation Good to HighEffective for bulk removal of thionyl chloride. Relatively simple setup.May not remove all traces of thionyl chloride. Requires careful temperature control to avoid co-distillation of the product.
Azeotropic Distillation with Toluene Very High to ExcellentHighly effective at removing trace amounts of thionyl chloride. Allows for distillation at a lower temperature, reducing the risk of product decomposition.Requires an additional solvent (toluene) that must be completely removed. The process may need to be repeated for optimal results.
Chemical Quenching (Not Recommended) Variable and often lowRapid method for neutralizing excess reagent.Acyl chlorides are highly susceptible to hydrolysis, leading to the formation of the starting carboxylic acid and reducing the yield of the desired product. The reaction is highly exothermic and can be difficult to control.

Experimental Protocols

Synthesis of this compound

Materials:

  • o-Tolylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Anhydrous diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a gas trap (containing NaOH solution)

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus (for simple and azeotropic distillation)

  • Vacuum pump with a cold trap and a base trap

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The gas outlet of the reflux condenser should be connected to a gas trap to neutralize HCl and SO₂ gases.

  • Reactant Addition: Charge the flask with o-tolylacetic acid. From the dropping funnel, add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) dropwise to the o-tolylacetic acid while stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 75-80°C) using a heating mantle. Maintain the reflux for 2-3 hours or until the evolution of gas ceases.

  • Initial Thionyl Chloride Removal: After the reaction is complete, allow the mixture to cool to room temperature. Reconfigure the apparatus for simple distillation and distill off the excess thionyl chloride.

Purification by Azeotropic Distillation
  • Addition of Toluene: To the crude this compound in the reaction flask, add a volume of dry toluene approximately equal to the volume of the crude product.

  • Azeotropic Distillation: Heat the mixture to distill the toluene-thionyl chloride azeotrope.

  • Repeat: Repeat the process of adding dry toluene and distilling 2-3 times to ensure the complete removal of thionyl chloride.

  • Final Product Isolation: After the final distillation, the remaining residue is the this compound. For higher purity, the product can be further purified by vacuum distillation.

Visual Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification o_tolylacetic_acid o-Tolylacetic Acid reaction_flask Reaction Flask (Reflux, 2-3h) o_tolylacetic_acid->reaction_flask thionyl_chloride Thionyl Chloride thionyl_chloride->reaction_flask simple_distillation Simple Distillation (Remove excess SOCl₂) reaction_flask->simple_distillation byproducts Byproducts: SO₂, HCl (gases) reaction_flask->byproducts azeotropic_distillation Azeotropic Distillation (with Toluene, 2-3x) simple_distillation->azeotropic_distillation vacuum_distillation Vacuum Distillation (Final Purification) azeotropic_distillation->vacuum_distillation final_product Pure this compound vacuum_distillation->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

common impurities in o-Tolyl-acetyl chloride and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for o-Tolyl-acetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most frequently encountered impurities in this compound typically arise from the synthesis process. These include:

  • o-Tolylacetic Acid: The starting material for the synthesis. Its presence indicates an incomplete reaction or hydrolysis of the final product due to exposure to moisture.[1]

  • Residual Chlorinating Agent: If thionyl chloride (SOCl₂) or a similar reagent is used for the synthesis, residual amounts may remain in the crude product.[2]

  • Hydrogen Chloride (HCl): A common byproduct of the reaction between o-tolylacetic acid and the chlorinating agent.[1][3]

  • o-Tolylacetic Anhydride: Can form as a side-product during the synthesis.

  • Solvent Residues: Any solvents used during the synthesis or workup may be present in the final product.

Q2: How can I detect the presence of these impurities?

Several analytical techniques can be employed to assess the purity of this compound and identify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for separating and identifying volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used for quantitative analysis and to identify the structural characteristics of impurities.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for detecting the presence of characteristic functional groups of impurities, such as the broad O-H stretch of a carboxylic acid.

Q3: What are the general recommendations for handling and storing this compound to prevent impurity formation?

This compound is highly reactive and sensitive to moisture. Proper handling and storage are crucial to maintain its purity:

  • Inert Atmosphere: Always handle the compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.[6]

  • Dry Glassware and Solvents: Ensure all glassware and solvents are thoroughly dried before use.

  • Airtight Containers: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: My final product is contaminated with unreacted o-tolylacetic acid.
  • Cause: Incomplete reaction or hydrolysis of the product.

  • Solution:

    • Ensure Complete Reaction: Drive the initial reaction to completion by using a slight excess of the chlorinating agent and allowing for sufficient reaction time.

    • Purification by Distillation: Fractional distillation under reduced pressure is an effective method to separate the higher-boiling o-tolylacetic acid from the this compound.[1]

    • Aqueous Wash (with caution): Carefully washing the crude product with a cold, dilute aqueous solution of a weak base like sodium bicarbonate can help remove acidic impurities. However, this method is hazardous with readily hydrolysable acid chlorides and should be performed quickly and with caution to avoid significant product loss through hydrolysis.[1][3]

Problem 2: There is residual chlorinating agent (e.g., thionyl chloride) in my product.
  • Cause: Use of excess chlorinating agent that was not completely removed.

  • Solution:

    • Distillation: The bulk of the excess thionyl chloride can be removed by simple distillation.[7]

    • Azeotropic Distillation: Adding a dry, inert solvent like toluene and then distilling can help to azeotropically remove the final traces of thionyl chloride.[7]

    • Chemical Quenching (for small scale): For smaller reactions where the product is stable in the quenching medium, the excess thionyl chloride can be carefully neutralized with an aqueous solution of sodium bicarbonate.[7]

Problem 3: My product is difficult to handle due to the evolution of HCl gas.
  • Cause: Residual HCl from the synthesis.

  • Solution:

    • Inert Gas Purge: Bubbling a slow stream of an inert gas, such as nitrogen or argon, through the reaction mixture can help to carry away the gaseous HCl.[3]

    • Solvent Co-distillation: Adding a solvent like toluene and then removing it under vacuum can help to azeotropically remove traces of HCl.[3]

    • Use of a Base: Incorporating a non-nucleophilic base, such as pyridine or triethylamine, during the reaction can neutralize the HCl as it is generated.[3]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₉H₉ClO168.62[8]Not availableNot available
o-Tolylacetic acidC₉H₁₀O₂150.17[9]Not available88-90[9]
Thionyl chlorideSOCl₂118.9779-104
Hydrogen chlorideHCl36.46-85.05-114.22
o-Tolylacetic anhydrideC₁₈H₁₈O₃282.33Not availableNot available

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol describes a general procedure for purifying this compound from less volatile impurities like o-tolylacetic acid.

Materials:

  • Crude this compound

  • Fractionating column

  • Distillation apparatus (round-bottom flask, condenser, receiving flask)

  • Heating mantle

  • Vacuum source

  • Boiling chips

  • Dry glassware

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Insulate the fractionating column.

  • Begin heating the mixture gently.

  • Carefully apply a vacuum.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will need to be determined empirically or from literature sources for the specific vacuum level used.

  • Monitor the temperature closely. A sharp increase in temperature may indicate that the higher-boiling impurities are beginning to distill.

  • Once the desired fraction is collected, stop the distillation and allow the apparatus to cool before dismantling.

Protocol 2: Derivatization for GC-MS Analysis of this compound Purity

Due to the high reactivity of acyl chlorides, direct injection into a GC-MS can be problematic. Derivatization to a more stable ester is a common approach.

Materials:

  • This compound sample

  • Anhydrous alcohol (e.g., methanol or ethanol)

  • Anhydrous pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous solvent (e.g., dichloromethane)

  • GC vials

  • Microsyringe

Procedure:

  • In a dry GC vial, dissolve a small, accurately weighed amount of the this compound sample in a known volume of anhydrous dichloromethane.

  • Add a slight excess of anhydrous methanol or ethanol to the vial.

  • (Optional) Add a small amount of anhydrous pyridine to catalyze the reaction and neutralize the HCl formed.

  • Seal the vial and allow the reaction to proceed at room temperature for a sufficient time (e.g., 30 minutes) to ensure complete conversion to the corresponding methyl or ethyl o-tolylacetate.

  • Analyze the resulting solution by GC-MS. The purity of the original this compound can be determined by quantifying the amount of the ester derivative formed relative to any derivatized impurities.

Visualizations

Impurity_Formation cluster_synthesis Synthesis Process cluster_impurities Impurity Sources o-Tolylacetic Acid o-Tolylacetic Acid This compound (Product) This compound (Product) o-Tolylacetic Acid->this compound (Product) Reaction Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2)->this compound (Product) Hydrolysis (Moisture) Hydrolysis (Moisture) This compound (Product)->Hydrolysis (Moisture) HCl (Byproduct/Impurity) HCl (Byproduct/Impurity) This compound (Product)->HCl (Byproduct/Impurity) Incomplete Reaction Incomplete Reaction o-Tolylacetic Acid (Impurity) o-Tolylacetic Acid (Impurity) Incomplete Reaction->o-Tolylacetic Acid (Impurity) Hydrolysis (Moisture)->o-Tolylacetic Acid (Impurity) Excess Reagent Excess Reagent Residual Chlorinating Agent (Impurity) Residual Chlorinating Agent (Impurity) Excess Reagent->Residual Chlorinating Agent (Impurity) Side Reaction Side Reaction o-Tolylacetic Anhydride (Impurity) o-Tolylacetic Anhydride (Impurity) Side Reaction->o-Tolylacetic Anhydride (Impurity)

Figure 1. Common impurity formation pathways in the synthesis of this compound.

Purification_Workflow Crude this compound Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation Azeotropic Distillation with Toluene Azeotropic Distillation with Toluene Crude this compound->Azeotropic Distillation with Toluene Aqueous Wash (Caution) Aqueous Wash (Caution) Crude this compound->Aqueous Wash (Caution) Pure this compound Pure this compound Fractional Distillation->Pure this compound Removal of o-Tolylacetic Acid Removal of o-Tolylacetic Acid Fractional Distillation->Removal of o-Tolylacetic Acid Azeotropic Distillation with Toluene->Pure this compound Removal of Residual Thionyl Chloride Removal of Residual Thionyl Chloride Azeotropic Distillation with Toluene->Removal of Residual Thionyl Chloride Aqueous Wash (Caution)->Pure this compound Removal of Acidic Impurities (HCl) Removal of Acidic Impurities (HCl) Aqueous Wash (Caution)->Removal of Acidic Impurities (HCl)

Figure 2. General workflow for the purification of this compound.

References

optimizing temperature for o-Tolyl-acetyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing reactions involving o-Tolyl-acetyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

A1: this compound is highly reactive and particularly sensitive to moisture. The main challenge is preventing its hydrolysis back to o-tolylacetic acid, which can occur upon exposure to atmospheric moisture or residual water in solvents and on glassware.[1][2] Therefore, all reactions should be conducted under anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).

Q2: What are the general temperature recommendations for reactions with this compound?

A2: The optimal temperature is highly dependent on the nucleophile.

  • Amines and Alcohols: These reactions are often highly exothermic.[3] It is standard practice to initiate the reaction at a reduced temperature (e.g., 0 °C) by adding the this compound dropwise.[3][4] The reaction may then be allowed to warm to room temperature to proceed to completion.[3]

  • Friedel-Crafts Acylation: Temperature control is critical for selectivity. These reactions are typically started at low temperatures (0-5 °C) during the addition of the acyl chloride and Lewis acid catalyst, and then may be warmed to room temperature or gently heated to ensure completion.[1][5]

Q3: What are the most common side reactions?

A3: Aside from hydrolysis, potential side reactions include:

  • For Friedel-Crafts Acylation: Formation of isomeric products. Temperature control can enhance regioselectivity.[1] With highly activated aromatic rings, there is a risk of polyacylation, although the product is generally deactivated against further substitution.[6]

  • High-Temperature Reactions: Elevated temperatures (e.g., above 80°C for related syntheses) can lead to the decomposition of the acyl chloride or the desired product, reducing the overall yield.[7]

  • Reactions with Amines: A base, such as triethylamine or pyridine, is required to neutralize the HCl byproduct.[3] Without a base, the amine starting material will be protonated, forming an unreactive ammonium salt and halting the reaction after 50% conversion.

Data Summary: Optimizing Reaction Temperatures

The following tables provide generalized temperature guidelines for common reactions involving this compound. Optimal conditions will vary based on the specific substrates and reagents used.

Table 1: General Temperature Guidelines for Nucleophilic Acyl Substitution

NucleophileInitial TemperatureReaction TemperatureNotes
Primary/Secondary Amines0 °C0 °C to Room TemperatureHighly exothermic; slow, dropwise addition of acyl chloride is critical.[3][4]
Alcohols0 °CRoom TemperatureReaction is vigorous and typically proceeds quickly.[8][9]
PhenolsRoom TemperatureRoom Temperature to Gentle HeatLess reactive than aliphatic alcohols; may require a base and gentle heating.[8]
Water0 °C to Room TemperatureRoom TemperatureVigorous, exothermic reaction leading to hydrolysis.[10][11]

Table 2: Typical Conditions for Friedel-Crafts Acylation

Aromatic SubstrateCatalystInitial TemperatureReaction TemperatureTypical Reaction Time
Benzene / TolueneAlCl₃0 - 5 °CRoom Temperature or ~60 °C30 min - 4 hours
Activated ArenesAlCl₃, ZnO, etc.0 °CRoom Temperature1 - 6 hours
Deactivated ArenesN/AN/AN/AReaction often fails with strongly deactivated rings.[1]

Troubleshooting Guide

Problem: Low or No Product Yield

  • Q: My reaction did not work. What is the most likely cause?

    • A: The most probable cause is the degradation of this compound due to moisture.[1] Ensure that all solvents are anhydrous, glassware is oven- or flame-dried, and the reaction is performed under an inert atmosphere. It is also possible that your amine or alcohol nucleophile is of poor quality.

  • Q: I am performing an amide coupling, but the reaction stops or is very slow. Why?

    • A: This typically occurs if no base (e.g., triethylamine, pyridine) is added. The reaction produces HCl, which protonates the starting amine, rendering it non-nucleophilic.[3] Always use at least one equivalent of a non-nucleophilic base to scavenge the HCl. For less reactive amines, a catalytic amount of a nucleophilic catalyst like pyridine might be beneficial.[4]

Problem: Formation of Impurities

  • Q: My final product is contaminated with a water-soluble impurity. What is it?

    • A: This is likely the hydrochloride salt of the base or your starting amine. During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove bases, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and unreacted acyl chloride, and finally with brine.[1][12]

  • Q: How can I avoid the formation of byproducts in a Friedel-Crafts reaction?

    • A: Byproduct formation is often due to excessively high temperatures.[1] Maintain a low temperature during the addition of the reagents. Add the this compound slowly and ensure efficient stirring to dissipate heat and avoid localized temperature increases.

Problem: Purification Difficulties

  • Q: How do I remove unreacted o-tolylacetic acid from my product?

    • A: o-tolylacetic acid, the hydrolysis product, can be removed with a basic wash during the aqueous workup. Extracting the organic layer with a solution like sodium bicarbonate will convert the carboxylic acid into its water-soluble sodium salt, which will partition into the aqueous phase.[13]

  • Q: My solid product is difficult to purify by recrystallization. What solvents are recommended?

    • A: For non-polar products derived from acyl chlorides, suitable recrystallization solvents include toluene and petroleum ether.[13] Avoid using hydroxylic solvents like alcohols unless the product is an ester, as they can react with any residual acyl chloride. All operations should be carried out in a fume hood due to the irritant nature of these compounds.[13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Amide

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane - DCM).[3]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution dropwise.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: General Procedure for Friedel-Crafts Acylation

  • Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous DCM under an inert atmosphere.[12]

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add this compound (1.1 eq.) dissolved in DCM dropwise to the AlCl₃ suspension.

  • Addition of Arene: After the initial addition, add the aromatic compound (1.0 eq.) dissolved in DCM dropwise, ensuring the temperature does not rise excessively.[12]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-30 minutes, or heat to reflux (~60°C) for 30 minutes if necessary.[12][14]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl with vigorous stirring.[12]

  • Workup & Purification: Transfer the quenched mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[12] The resulting ketone can be purified further if needed.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common issues in reactions involving this compound.

TroubleshootingWorkflow Troubleshooting this compound Reactions start Reaction Outcome Unsatisfactory low_yield Low / No Yield start->low_yield impure_product Impure Product start->impure_product check_reagents Cause: Reagent Quality? (e.g., Hydrolyzed Acyl Chloride) low_yield->check_reagents check_conditions Cause: Suboptimal Conditions? (Temp, Base) low_yield->check_conditions temp_high Cause: Temperature Too High? impure_product->temp_high workup_issue Cause: Incomplete Workup? impure_product->workup_issue solution_reagents Solution: - Use fresh/new reagents - Ensure anhydrous conditions check_reagents->solution_reagents solution_conditions Solution: - Add acyl chloride at 0 °C - Add stoichiometric base for amines check_conditions->solution_conditions solution_temp Solution: - Run reaction at lower temp - Ensure slow, dropwise addition temp_high->solution_temp solution_workup Solution: - Perform sequential acid/base washes - Use basic wash to remove acid impurities workup_issue->solution_workup success Successful Optimization solution_reagents->success solution_conditions->success solution_temp->success solution_workup->success

Troubleshooting workflow for this compound reactions.

References

troubleshooting low conversion in o-Tolyl-acetyl chloride amide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amide synthesis from o-tolyl-acetyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of amides from this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why is my amide conversion rate unexpectedly low?

Answer:

Low conversion in the amidation of this compound can stem from several factors, often related to the inherent properties of the starting material and the reaction conditions. The ortho-methyl group on the phenyl ring introduces steric hindrance, which can impede the nucleophilic attack of the amine on the acyl chloride's carbonyl carbon.[1]

Potential Causes & Solutions:

  • Steric Hindrance: The o-tolyl group can sterically hinder the approach of the amine.

    • Solution: Consider using a less bulky amine if the experimental design allows. Prolonging the reaction time or increasing the temperature may also help overcome the steric barrier, though this might increase the likelihood of side reactions.

  • Hydrolysis of this compound: Acyl chlorides are highly reactive and susceptible to hydrolysis by moisture present in the reaction setup (e.g., wet solvents, glassware, or reagents).[2] This side reaction consumes the acyl chloride, reducing the amount available to react with the amine.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the amine and any added base are free of water. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.

  • Inadequate Scavenging of HCl: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[3] If not neutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and unable to react with the acyl chloride. This effectively halves the maximum possible yield if no external base is used.[4]

    • Solution: Add a suitable base to the reaction mixture to neutralize the HCl as it is formed. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA), or an inorganic base like aqueous sodium hydroxide in a biphasic system (Schotten-Baumann conditions).[5][6]

  • Insufficient Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.

    • Solution: While a 1:1 stoichiometry of the acyl chloride and amine is theoretically required, it is common practice to use a slight excess (1.1-1.5 equivalents) of the amine or acyl chloride to drive the reaction to completion. When a base is used, at least one equivalent is necessary to neutralize the generated HCl.[7]

Question: What are the common side reactions, and how can I minimize them?

Answer:

The primary side reaction of concern is the hydrolysis of this compound. However, other side reactions can also occur, impacting both yield and purity.

  • Hydrolysis: As mentioned, this compound can react with water to form o-tolylacetic acid.

    • Minimization: Meticulous use of anhydrous conditions is crucial.

  • Reaction with Tertiary Amine Bases: If a tertiary amine like triethylamine is used as the base, it can potentially react with the acyl chloride to form an unreactive acylammonium salt.

    • Minimization: Use a non-nucleophilic hindered base such as diisopropylethylamine (DIEA). Adding the acyl chloride slowly to the mixture of the amine and base at a low temperature (e.g., 0 °C) can also disfavor this side reaction.

  • Self-Condensation of the Amine: For certain amines, self-condensation can be a competing reaction.

    • Minimization: This is generally less of a concern with primary amines reacting with highly reactive acyl chlorides but can be influenced by the specific amine substrate and reaction conditions. Slow addition of the acyl chloride can help maintain a low concentration of the activated species.

Question: How can I effectively monitor the progress of my reaction?

Answer:

Monitoring the reaction progress is essential to determine the optimal reaction time and to quench the reaction before significant side product formation occurs.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique to qualitatively track the consumption of the starting materials (this compound and the amine) and the formation of the amide product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS can be employed to track the disappearance of reactants and the appearance of the product, as well as to identify any potential side products by their mass-to-charge ratio.

Frequently Asked Questions (FAQs)

Q1: What are the recommended reaction conditions for the amide synthesis using this compound?

A1: The Schotten-Baumann reaction is a widely used and effective method.[5] Typical conditions involve dissolving the amine in a suitable organic solvent (e.g., dichloromethane, diethyl ether) and then adding the this compound.[3] A base, either an aqueous solution of sodium hydroxide in a biphasic system or a tertiary amine like triethylamine or pyridine in an organic solvent, is used to neutralize the HCl produced.[8] The reaction is often performed at room temperature, but cooling to 0 °C during the addition of the acyl chloride can help control the exothermic reaction and minimize side reactions.[7]

Q2: Which base should I choose for my reaction?

A2: The choice of base is critical. For a biphasic Schotten-Baumann reaction, an aqueous solution of sodium hydroxide is common.[8] In a single-phase organic system, a tertiary amine is typically used. Triethylamine (TEA) is a common choice, but for substrates sensitive to nucleophilic attack by the base, a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) is preferable. Pyridine can also be used and may enhance the reactivity of the acyl chloride.[8]

Q3: What solvents are suitable for this reaction?

A3: For non-aqueous conditions, aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are commonly used.[6] In a biphasic Schotten-Baumann setup, water is used as the second phase to dissolve the inorganic base.[3] The choice of solvent can influence reaction rates and the solubility of reactants and products.

Q4: How do I purify the final amide product?

A4: Purification typically involves a workup procedure followed by chromatography or recrystallization. The workup often includes washing the organic layer with a dilute acid (to remove excess amine and base), a dilute base (like sodium bicarbonate solution to remove any unreacted acyl chloride and o-tolylacetic acid), and then brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[7]

Q5: The reaction of this compound with my amine is very slow. What can I do to improve the reaction rate?

A5: If the reaction is slow, likely due to steric hindrance from the o-tolyl group or a less nucleophilic amine, you can try gently heating the reaction mixture. However, be cautious as this may also promote side reactions. Alternatively, using a more polar solvent could potentially increase the reaction rate. The use of pyridine as a base can sometimes act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate, which may accelerate the reaction.[8]

Data Presentation

Due to the specific nature of reaction optimization, providing exact quantitative data that is universally applicable can be misleading. Yields are highly dependent on the specific amine used, the precise reaction conditions, and the scale of the reaction. However, based on general principles and related literature for similar substrates, the following tables provide a qualitative and semi-quantitative guide for troubleshooting and optimization.

Table 1: Effect of Base on Amide Synthesis Yield

BaseTypical EquivalentsSolvent SystemExpected Relative YieldComments
None0Aprotic (e.g., DCM)Low (<50%)HCl byproduct protonates half of the amine, limiting the theoretical yield.[3]
Triethylamine (TEA)1.1 - 1.5Aprotic (e.g., DCM)Moderate to HighCan sometimes act as a nucleophile, leading to side products.
DIEA1.1 - 1.5Aprotic (e.g., DCM)HighSterically hindered, reducing the likelihood of side reactions.[7]
Aqueous NaOHExcessBiphasic (e.g., DCM/Water)HighClassic Schotten-Baumann conditions; hydrolysis of acyl chloride is a key side reaction to control.[5]
Pyridine1.1 - 1.5Aprotic (e.g., DCM)HighCan act as a nucleophilic catalyst, potentially increasing the reaction rate.[8]

Table 2: Influence of Reaction Parameters on Conversion Rate

ParameterChangeEffect on Conversion RatePotential Drawbacks
Temperature IncreaseIncreaseMay increase side reactions (e.g., hydrolysis, reaction with base).
DecreaseDecreaseMay be necessary to control exothermicity and minimize side reactions, especially during addition.
Reaction Time IncreaseIncreaseMay lead to product degradation or increased side product formation over extended periods.
Solvent Polarity IncreaseGenerally IncreasesCan affect the solubility of reactants and the stability of intermediates.
Amine Nucleophilicity IncreaseIncreaseLess nucleophilic amines (e.g., anilines) will react slower than more nucleophilic amines (e.g., alkylamines).[1]
Steric Hindrance Increase (on amine or acyl chloride)DecreaseA key challenge with this compound.[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using a Tertiary Amine Base

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the amine (1.0 equivalent) and dissolve it in an anhydrous aprotic solvent (e.g., dichloromethane, 0.1-0.5 M).

  • Base Addition: Add a suitable tertiary amine base, such as diisopropylethylamine (DIEA) (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Amide Synthesis under Schotten-Baumann Conditions

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 equivalents).

  • Acyl Chloride Addition: Vigorously stir the biphasic mixture and add this compound (1.1 equivalents) dropwise at room temperature or 0 °C.

  • Reaction: Continue to stir vigorously for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway This compound This compound Tetrahedral_Intermediate Tetrahedral_Intermediate This compound->Tetrahedral_Intermediate + Amine Amine Amine Amine->Tetrahedral_Intermediate Base Base Protonated_Base Protonated_Base Base->Protonated_Base Amide_Product Amide_Product Tetrahedral_Intermediate->Amide_Product - Cl- HCl HCl Tetrahedral_Intermediate->HCl HCl->Protonated_Base + Base

Caption: General reaction pathway for this compound amide synthesis.

Troubleshooting_Workflow Start Low Conversion Check_Moisture Anhydrous Conditions? Start->Check_Moisture Check_Base Adequate Base? Check_Moisture->Check_Base Yes Dry_Reagents Dry all reagents, solvents, & glassware Check_Moisture->Dry_Reagents No Check_Stoichiometry Correct Stoichiometry? Check_Base->Check_Stoichiometry Yes Add_Base Add/increase base equivalents Check_Base->Add_Base No Check_Sterics Steric Hindrance? Check_Stoichiometry->Check_Sterics Yes Adjust_Stoichiometry Adjust reagent equivalents Check_Stoichiometry->Adjust_Stoichiometry No Optimize_Conditions Increase temp/ reaction time Check_Sterics->Optimize_Conditions Yes Success Improved Conversion Check_Sterics->Success No Dry_Reagents->Check_Base Add_Base->Check_Stoichiometry Adjust_Stoichiometry->Check_Sterics Optimize_Conditions->Success Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Steric_Hindrance Steric_Hindrance Conversion_Rate Conversion_Rate Steric_Hindrance->Conversion_Rate decreases Amine_Nucleophilicity Amine_Nucleophilicity Amine_Nucleophilicity->Conversion_Rate increases Reaction_Temperature Reaction_Temperature Reaction_Temperature->Conversion_Rate increases Side_Products Side_Products Reaction_Temperature->Side_Products increases Presence_of_Base Presence_of_Base Presence_of_Base->Conversion_Rate increases Absence_of_Water Absence_of_Water Absence_of_Water->Conversion_Rate increases Absence_of_Water->Side_Products decreases (hydrolysis)

References

dealing with moisture sensitivity of o-Tolyl-acetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the handling and use of o-Tolyl-acetyl chloride, with a specific focus on its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound (also known as 2-(2-methylphenyl)acetyl chloride) is an acyl chloride derivative of o-tolylacetic acid.[1] It is a highly reactive organic compound used in chemical synthesis, particularly for introducing the o-tolylacetyl group into molecules. Its key characteristic is its high sensitivity to moisture.[2][3]

Q2: Why is this compound considered moisture-sensitive?

Like other acyl chlorides, this compound readily reacts with water in a vigorous and exothermic reaction.[4][5] The carbon atom in the acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by water.[6][7] This reaction, known as hydrolysis, leads to the decomposition of the compound.

Q3: What happens when this compound is exposed to moisture?

Upon contact with water or even moist air, this compound hydrolyzes to form o-tolylacetic acid and hydrogen chloride (HCl) gas.[6][8] The appearance of steamy or misty fumes when the container is opened is evidence of this reaction with atmospheric moisture, as the HCl gas forms droplets of hydrochloric acid.[9]

Q4: How should I properly store this compound?

To maintain its integrity, this compound must be stored in a cool, dry, and well-ventilated area, away from incompatible substances like water, alcohols, bases, and oxidizing agents.[2][10] The container should be tightly sealed to prevent the ingress of atmospheric moisture.[10] For long-term storage, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).[10]

Troubleshooting Guide

Q5: I opened a bottle of this compound and saw white fumes. Is the product degraded?

The observation of white, steamy fumes is common when handling acyl chlorides.[9] This is the hydrogen chloride gas produced from the reaction of the compound with moisture in the air.[3] While this indicates the high reactivity of the compound, it doesn't necessarily mean the bulk of the material is degraded. However, it underscores the critical need to minimize exposure to the atmosphere. Always handle the reagent under an inert atmosphere in a fume hood.[10]

Q6: My reaction yield is consistently low when using this compound. What are the likely causes related to moisture?

Low reaction yields are often traced back to the deactivation of reagents by moisture.

  • Reagent Degradation: The this compound may have hydrolyzed to o-tolylacetic acid, which is unreactive under the desired acylation conditions.

  • Catalyst Inactivation: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[11] Any water present will deactivate the catalyst, halting the reaction.[11]

  • Solvent and Glassware Contamination: The presence of residual water in solvents or on the surface of glassware is a common source of contamination that leads to reagent degradation and low yields.[12]

Q7: How can I confirm if my this compound has significantly degraded?

While visual inspection (fuming) is an indicator of sensitivity, it is not a quantitative measure of purity. To assess degradation, you can:

  • Take an analytical sample: Quench a small, carefully measured amount of the o-tolylacetyl chloride with anhydrous methanol to convert it into the more stable methyl o-tolylacetate.[12] You can then analyze the resulting mixture using techniques like GC-MS or NMR to determine the ratio of the ester to the starting carboxylic acid, which would indicate the extent of hydrolysis in the original reagent.

  • IR Spectroscopy: The acyl chloride will show a characteristic C=O stretch at a higher frequency than the corresponding carboxylic acid. Comparing the spectrum of your sample to a reference can indicate the presence of the hydrolyzed product.

Q8: What are the visible signs of a reaction failing due to moisture?

  • Precipitation: In some reactions, the formation of unexpected precipitates can signal side reactions or the insolubility of the hydrolyzed starting material (o-tolylacetic acid).

  • Lack of Product Formation: Analysis of the reaction mixture by TLC or LC-MS may show only the starting materials (or the hydrolyzed acyl chloride) and no desired product.[12]

  • Change in Reaction Color or Exotherm: A lack of an expected color change or failure to generate heat (in an exothermic reaction) can indicate that the reaction has not initiated, possibly due to moisture contamination.

Data and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉ClO[1]
Molecular Weight168.62 g/mol [1]
AppearanceColorless to light yellow clear liquid
IUPAC Name2-(2-methylphenyl)acetyl chloride[1]
Boiling Point51-52 °C (as acetyl chloride)[3][9]
Density~1.1 g/mL (as acetyl chloride)[9]

Note: Specific data for this compound can be limited; some values are based on the closely related and well-documented acetyl chloride.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for safely handling this compound to prevent moisture exposure.

1. Preparation:

  • Ensure all glassware is oven-dried (at >120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature in a desiccator or under an inert atmosphere.
  • Use a certified chemical fume hood for all operations.[10]
  • Prepare a dry, inert atmosphere (nitrogen or argon) manifold or glovebox.
  • Ensure appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[2]

2. Reagent Dispensing:

  • Allow the this compound bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
  • Use a syringe or cannula technique for transferring the liquid under a positive pressure of inert gas.
  • Insert a needle connected to the inert gas line into the bottle's septum to create a positive pressure.
  • Use a dry, gas-tight syringe to withdraw the required volume of the reagent.
  • Quickly transfer the reagent to the reaction vessel, which is also under an inert atmosphere.

3. Reaction Setup:

  • The reaction should be performed in a flask equipped with a magnetic stirrer, a reflux condenser (if heating is required), and a gas inlet for maintaining an inert atmosphere.
  • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system.

4. Post-Handling:

  • After dispensing, securely reseal the this compound container, preferably with paraffin film around the cap for extra protection, and store it in a desiccator.[10]
  • Clean any contaminated surfaces and equipment promptly, following appropriate safety procedures for reactive acyl chlorides.

Visual Guides

Hydrolysis_Reaction oTac This compound (C₉H₉ClO) Products Reaction Products oTac->Products reacts with H2O Water (H₂O) H2O->Products oTaa o-Tolylacetic Acid Products->oTaa forms HCl Hydrogen Chloride (HCl Gas) Products->HCl forms

Caption: Hydrolysis of this compound upon exposure to water.

Experimental_Workflow start Start: Prepare Reaction dry_glassware Oven/Flame-Dry All Glassware start->dry_glassware inert_atm Assemble Under Inert Atmosphere (N₂/Ar) dry_glassware->inert_atm anhydrous_solvent Add Anhydrous Solvent via Syringe inert_atm->anhydrous_solvent transfer_reagent Transfer this compound via Gas-Tight Syringe anhydrous_solvent->transfer_reagent run_reaction Run Reaction Under Positive Inert Gas Pressure transfer_reagent->run_reaction end End: Work-up run_reaction->end

Caption: Workflow for handling moisture-sensitive this compound.

Troubleshooting_Tree problem Problem: Low Reaction Yield q1 Was glassware properly dried? problem->q1 sol1_yes Yes q1->sol1_yes Yes sol1_no No q1->sol1_no  No q2 Was solvent anhydrous? sol1_yes->q2 a1 Action: Oven/flame-dry all glassware before use. sol1_no->a1 sol2_yes Yes q2->sol2_yes Yes sol2_no No q2->sol2_no  No q3 Was reagent handled under inert gas? sol2_yes->q3 a2 Action: Use freshly distilled or commercial anhydrous solvent. sol2_no->a2 sol3_yes Yes q3->sol3_yes Yes sol3_no No q3->sol3_no  No conclusion If all 'Yes', check purity of starting material. sol3_yes->conclusion a3 Action: Use syringe/cannula technique under N₂ or Ar. sol3_no->a3

Caption: Troubleshooting logic for low-yield reactions involving this compound.

References

Validation & Comparative

A Comparative Analysis of o-Tolyl-acetyl Chloride and p-Tolyl-acetyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of acyl chlorides is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric effects imparted by substituents on the aromatic ring. For the tolyl-acetyl chloride isomers, the position of the methyl group—ortho versus para—leads to distinct electronic and steric environments, which are predicted to result in different reaction rates.

  • p-Tolyl-acetyl chloride is anticipated to be more reactive than o-tolyl-acetyl chloride in typical nucleophilic acyl substitution reactions.

  • The electron-donating effect of the para-methyl group in p-tolyl-acetyl chloride slightly destabilizes the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted phenylacetyl chloride.

  • The steric hindrance imposed by the ortho-methyl group in this compound is expected to be the dominant factor, impeding the approach of nucleophiles to the carbonyl center and thus decreasing its reactivity.

Theoretical Framework: Factors Influencing Reactivity

The reactivity of this compound and p-tolyl-acetyl chloride in nucleophilic acyl substitution reactions is dictated by two primary factors:

1. Electronic Effects: The methyl group is an electron-donating group.

  • p-Tolyl-acetyl chloride: The para-methyl group donates electron density to the aromatic ring through an inductive effect and hyperconjugation. This electron-donating effect is transmitted to the carbonyl group, slightly increasing the electron density on the carbonyl carbon. This makes the carbonyl carbon less electrophilic and therefore, based on electronic effects alone, would be expected to be slightly less reactive than unsubstituted phenylacetyl chloride.

  • This compound: The ortho-methyl group also exerts an electron-donating inductive effect.

2. Steric Effects: The spatial arrangement of atoms near the reaction center can significantly impact reactivity.

  • p-Tolyl-acetyl chloride: The methyl group in the para position is distant from the acetyl chloride moiety and therefore presents no steric hindrance to an incoming nucleophile.

  • This compound: The ortho-methyl group is in close proximity to the site of nucleophilic attack (the carbonyl carbon). This creates steric hindrance, which can impede the approach of the nucleophile, thereby slowing down the reaction rate.[1] This "ortho effect" is a well-documented phenomenon in aromatic chemistry.

For this compound, the steric hindrance is generally the dominant factor, leading to a predicted lower reactivity compared to its para-substituted isomer.

Qualitative Reactivity Comparison

Due to the absence of direct experimental kinetic data comparing the two isomers, the following table summarizes the predicted qualitative differences in their reactivity based on the principles outlined above.

FeatureThis compoundp-Tolyl-acetyl chloride
Dominant Effect Steric HindranceElectronic Effect
Predicted Reactivity LowerHigher
Rationale The ortho-methyl group physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon.The para-methyl group has a minimal steric impact, and its electron-donating nature slightly enhances the reactivity of the acyl chloride.

Proposed Experimental Protocols for Quantitative Comparison

To obtain empirical data on the relative reactivity of this compound and p-tolyl-acetyl chloride, the following experimental protocols are proposed. These methods are designed to monitor the progress of a nucleophilic substitution reaction, allowing for the determination of reaction rates.

Experiment 1: Determination of Hydrolysis Rates by Titration

This experiment measures the rate of hydrolysis of the acyl chlorides by monitoring the production of hydrochloric acid.

Materials:

  • This compound

  • p-Tolyl-acetyl chloride

  • Acetone (anhydrous)

  • Distilled water

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Ice bath

  • Stopwatch

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare a stock solution of each tolyl-acetyl chloride isomer in anhydrous acetone (e.g., 0.1 M).

  • Equilibrate a flask containing a known volume of an acetone/water mixture (e.g., 90:10 v/v) in an ice bath to maintain a constant temperature.

  • Initiate the reaction by adding a small, known volume of the acyl chloride stock solution to the chilled acetone/water mixture with vigorous stirring. Start the stopwatch immediately.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing ice-cold distilled water.

  • Titrate the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator to determine the concentration of HCl produced.

  • Continue taking samples until the reaction is complete (i.e., the HCl concentration no longer increases).

  • Plot the concentration of HCl versus time for both isomers. The initial slope of this plot will be proportional to the initial rate of reaction. A more rigorous analysis would involve fitting the data to an appropriate rate law to determine the rate constant.

Experiment 2: Competitive Acylation Monitored by Gas Chromatography (GC)

This experiment directly compares the reactivity of the two isomers by allowing them to compete for a limited amount of a nucleophile.

Materials:

  • This compound

  • p-Tolyl-acetyl chloride

  • A suitable alcohol nucleophile (e.g., benzyl alcohol)

  • An inert solvent (e.g., anhydrous dichloromethane)

  • A non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the HCl produced

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph with a suitable column and flame ionization detector (FID)

Procedure:

  • Prepare a solution containing equimolar amounts of this compound, p-tolyl-acetyl chloride, and the internal standard in the anhydrous solvent.

  • In a separate flask, prepare a solution of the alcohol nucleophile (e.g., 0.5 equivalents relative to the total acyl chloride concentration) and the non-nucleophilic base in the same solvent.

  • Cool both solutions in an ice bath.

  • Add the alcohol solution to the acyl chloride solution with stirring.

  • Monitor the reaction over time by withdrawing small aliquots, quenching them (e.g., with a small amount of water or a primary amine), and analyzing them by GC.

  • The GC analysis will quantify the amounts of the unreacted acyl chlorides and the two ester products formed.

  • The relative rates of reaction can be determined by comparing the rates of disappearance of the starting materials or the rates of formation of the respective products.

Visualizing the Factors Influencing Reactivity

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

G p_acyl p-Tolyl-acetyl Chloride p_carbonyl Carbonyl Carbon (Electrophilic Center) p_acyl->p_carbonyl Contains p_methyl para-Methyl Group p_acyl->p_methyl Substituted with p_reactivity Higher Reactivity p_carbonyl->p_reactivity Leads to p_methyl->p_carbonyl Electron Donating Effect (Hyperconjugation & Inductive) p_nucleophile Nucleophile p_nucleophile->p_carbonyl Unhindered Attack o_acyl This compound o_carbonyl Carbonyl Carbon (Electrophilic Center) o_acyl->o_carbonyl Contains o_methyl ortho-Methyl Group o_acyl->o_methyl Substituted with o_reactivity Lower Reactivity o_carbonyl->o_reactivity Leads to o_methyl->o_carbonyl Steric Hindrance o_nucleophile Nucleophile o_nucleophile->o_carbonyl Hindered Attack

Caption: Factors influencing the reactivity of tolyl-acetyl chloride isomers.

G cluster_hydrolysis Hydrolysis Rate Determination cluster_competition Competitive Acylation start_h Prepare Acyl Chloride Solution in Acetone mix_h Add to Acetone/Water Mixture at 0°C start_h->mix_h sample_h Withdraw Aliquots at Intervals mix_h->sample_h quench_h Quench with Ice-Cold Water sample_h->quench_h titrate_h Titrate with Standardized NaOH quench_h->titrate_h titrate_h->sample_h Repeat plot_h Plot [HCl] vs. Time titrate_h->plot_h rate_h Determine Initial Rate plot_h->rate_h start_c1 Prepare Equimolar Mixture: o- and p-Tolyl-acetyl Chloride + Internal Standard mix_c Combine Solutions at 0°C start_c1->mix_c start_c2 Prepare Solution: Alcohol (0.5 eq) + Base start_c2->mix_c sample_c Withdraw and Quench Aliquots at Intervals mix_c->sample_c analyze_c Analyze by GC sample_c->analyze_c analyze_c->sample_c Repeat ratio_c Determine Product Ratio and Reactant Consumption analyze_c->ratio_c

Caption: Proposed experimental workflows for comparing reactivity.

Conclusion

For synthetic chemists and professionals in drug development, the choice between this compound and p-tolyl-acetyl chloride can have significant implications for reaction efficiency and yield. Based on fundamental principles of organic chemistry, p-tolyl-acetyl chloride is predicted to be the more reactive of the two isomers due to the dominant steric hindrance effect of the ortho-methyl group in this compound. While the electron-donating nature of the para-methyl group in p-tolyl-acetyl chloride has a modest electronic influence, the lack of steric impediment allows for more facile nucleophilic attack. For reactions where rapid and complete conversion is desired, p-tolyl-acetyl chloride would likely be the preferred reagent. Conversely, the attenuated reactivity of this compound might be advantageous in situations requiring greater selectivity or more controlled reaction conditions. The experimental protocols outlined in this guide provide a framework for quantifying these predicted differences in reactivity.

References

A Comparative Analysis of o-Tolyl-acetyl Chloride and Benzoyl Chloride in Acylation Reactions for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in the synthesis of target molecules. This guide provides an objective comparison of the performance of o-Tolyl-acetyl chloride and benzoyl chloride in Friedel-Crafts acylation reactions, supported by experimental data and detailed methodologies.

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. The reactivity of the acylating agent, typically an acyl chloride, is a key determinant of reaction efficiency, yield, and selectivity. This guide focuses on a comparative analysis of two such reagents: this compound and benzoyl chloride.

Executive Summary

  • Reactivity: Benzoyl chloride is generally less reactive than aliphatic acyl chlorides like acetyl chloride due to the resonance stabilization of the acylium ion by the benzene ring. While direct comparative kinetic data for this compound is limited in the reviewed literature, the presence of an ortho-methyl group is expected to influence its reactivity through steric and electronic effects.

  • Steric Hindrance: The ortho-methyl group in this compound introduces significant steric bulk around the reactive carbonyl center. This can influence the regioselectivity of acylation, favoring substitution at less hindered positions on the aromatic substrate.

  • Applications: Both reagents are valuable in the synthesis of ketones, which are versatile intermediates in the production of pharmaceuticals and other fine chemicals. The choice between them will depend on the desired product structure, the reactivity of the aromatic substrate, and the desired regioselectivity.

Data Presentation

The following table summarizes the relative reaction rates of various acyl chlorides in the Friedel-Crafts acylation of benzene and mesitylene, as determined in a seminal study. While this compound was not explicitly included, the data for related compounds provides a strong indication of the expected reactivity trends.

Acyl ChlorideRelative Rate (Substrate: Benzene)Relative Rate (Substrate: Mesitylene)
Acetyl chloride1.001.00
Propionyl chloride0.300.35
Butyryl chloride--
Isobutyryl chloride--
Benzoyl chloride <0.01 0.01
2,4,6-Trimethylbenzoyl chloride-<0.001

Data adapted from Gore, P. H., & Hoskins, J. A. (1966). Relative reactivities of acyl chlorides in the Friedel–Crafts acylation of benzene and mesitylene. Chemical Communications (London), (21), 835b. The study was conducted using aluminum chloride as the catalyst in nitromethane at 0°C.

The significantly lower relative rate of benzoyl chloride compared to acetyl chloride highlights the deactivating effect of the phenyl group. It is plausible that this compound, with its substituted phenylacetyl structure, would exhibit reactivity intermediate between simple aliphatic acyl chlorides and benzoyl chloride, though likely still lower than acetyl chloride due to steric hindrance.

Experimental Protocols

The following are representative experimental protocols for the Friedel-Crafts acylation of an aromatic substrate (e.g., toluene) with an acyl chloride. These protocols can be adapted for a comparative study of this compound and benzoyl chloride.

General Protocol for Friedel-Crafts Acylation

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Aromatic substrate (e.g., Toluene)

  • Acyl chloride (this compound or Benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, carbon disulfide, or nitrobenzene)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), place anhydrous aluminum chloride (1.1 equivalents).

  • Add the anhydrous solvent, and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension of aluminum chloride over 15-30 minutes, maintaining the temperature at 0-5 °C.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0 equivalent), also dissolved in the anhydrous solvent, dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, and then let it warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the product with the organic solvent.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride R-CO-Cl Complex [R-CO-Cl---AlCl₃] AcylChloride->Complex LewisAcid AlCl₃ LewisAcid->Complex AcyliumIon R-C≡O⁺ Complex->AcyliumIon Cleavage AlCl4 AlCl₄⁻ Complex->AlCl4 AromaticRing Ar-H SigmaComplex Arenium Ion (σ-complex) AcyliumIon->SigmaComplex HCl HCl AlCl4->HCl RegenCatalyst AlCl₃ AlCl4->RegenCatalyst AromaticRing->SigmaComplex Attack Product Ar-CO-R SigmaComplex->Product Loss of H⁺ Experimental_Workflow start Start setup Assemble Dry Glassware start->setup add_lewis_acid Add AlCl₃ and Solvent setup->add_lewis_acid cool Cool to 0-5 °C add_lewis_acid->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride add_substrate Add Aromatic Substrate add_acyl_chloride->add_substrate react Stir and Monitor Reaction (TLC) add_substrate->react workup Quench with Ice/HCl react->workup extract Extract with Organic Solvent workup->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end End purify->end

A Comparative Guide to Alternative Acylating Agents for o-Tolyl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. While o-tolyl-acetyl chloride serves as a valuable reagent for introducing the o-tolylacetyl moiety, a range of alternative agents can offer advantages in terms of reactivity, availability, and safety. This guide provides an objective comparison of this compound with its structural isomers, phenylacetyl chloride, and other classes of acylating agents, supported by experimental data and detailed protocols.

Performance Comparison of Acylating Agents

The reactivity of acyl chlorides is influenced by both electronic and steric factors. In the case of tolyl-acetyl chloride isomers, the position of the methyl group on the aromatic ring can subtly affect the electrophilicity of the carbonyl carbon. Generally, acyl chlorides are highly reactive, followed by acid anhydrides, while carboxylic acids require activation to be effective acylating agents.

Phenylacetyl Chloride Derivatives: A Comparative Overview

Phenylacetyl chloride and its methylated derivatives (o-, m-, and p-tolyl-acetyl chloride) are primary alternatives for introducing a phenylacetyl or tolylacetyl group. The electronic effect of the methyl group (electron-donating) is generally weak, but steric hindrance from the ortho-methyl group in this compound can influence its reactivity compared to the meta and para isomers and the unsubstituted phenylacetyl chloride.

Table 1: Comparison of Phenylacetyl Chloride Derivatives as Acylating Agents

Acylating AgentStructureMolecular Weight ( g/mol )Key Characteristics
This compoundCH₃C₆H₄CH₂COCl168.62May exhibit slightly reduced reactivity due to steric hindrance from the ortho-methyl group.
m-Tolyl-acetyl chlorideCH₃C₆H₄CH₂COCl168.62Electronic and steric profile similar to p-tolyl-acetyl chloride.
p-Tolyl-acetyl chlorideCH₃C₆H₄CH₂COCl168.62The para-methyl group has a minor electronic effect and no steric hindrance at the reaction center.
Phenylacetyl chlorideC₆H₅CH₂COCl154.59A common and reactive acylating agent for introducing the phenylacetyl group.[1]
Broader Alternatives to Acyl Chlorides

Beyond structural analogs, other classes of compounds can serve as effective acylating agents, each with its own set of advantages and disadvantages.

Table 2: General Comparison of Acylating Agent Classes

Agent ClassGeneral StructureReactivityAdvantagesDisadvantages
Acyl ChloridesR-COClHighHigh reactivity allows for rapid reactions, often at lower temperatures.Moisture sensitive, corrosive, and generate HCl byproduct.
Acid Anhydrides(R-CO)₂OModerateLess moisture-sensitive and produce a less corrosive carboxylic acid byproduct.May require higher temperatures or catalysts to achieve comparable reactivity to acyl chlorides.
Carboxylic Acids + Coupling AgentsR-COOHVariableAvoids the handling of highly reactive acylating agents; allows for in-situ activation.Requires stoichiometric amounts of coupling agents, which can increase cost and complicate purification.
Activated EstersR-CO-X (X=e.g., N-succinimidyl)ModerateHigh selectivity, particularly for amines, and mild reaction conditions.Generally more expensive and less reactive than acyl chlorides.

Experimental Data: Acylation Performance

Direct, side-by-side comparative studies of the tolyl-acetyl chloride isomers are not extensively documented in publicly available literature. However, we can infer relative performance from established protocols for similar acylating agents. The following tables summarize representative experimental data for the acylation of common nucleophiles with related acyl chlorides and anhydrides.

Table 3: N-Acylation of Benzylamine

Acylating AgentBaseSolventTime (h)Yield (%)Reference
Acetyl chlorideTriethylamineDCM492[2]
Benzoyl chlorideTriethylamineDCM492[2]
Acetic anhydrideMgCl₂·5H₂OSolvent-free0.596

Table 4: O-Acylation of Benzyl Alcohol

Acylating AgentCatalystSolventTime (h)Yield (%)Reference
Acetyl chlorideNoneSolvent-free198[1][3][4]
Acetic anhydrideExpansive graphiteCH₂Cl₂0.596
Acetic anhydrideVOSO₄Solvent-free2486[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparative research. Below are representative protocols for the acylation of a primary amine and a primary alcohol.

Protocol 1: N-Acylation of Benzylamine with a Phenylacetyl Chloride Derivative

Objective: To synthesize N-benzyl-2-(substituted-phenyl)acetamide.

Materials:

  • Substituted-phenylacetyl chloride (e.g., this compound) (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (triethylamine or DIPEA) to the solution.

  • Slowly add the substituted-phenylacetyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: O-Acylation of Benzyl Alcohol with a Phenylacetyl Chloride Derivative

Objective: To synthesize benzyl 2-(substituted-phenyl)acetate.

Materials:

  • Substituted-phenylacetyl chloride (e.g., this compound) (1.2 eq)

  • Benzyl alcohol (1.0 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzyl alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add the substituted-phenylacetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general acylation mechanism and a typical experimental workflow.

Acylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Nucleophile Nucleophile Acyl_Chloride R-COCl Nucleophile->Acyl_Chloride attacks Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Acylated_Product Acylated Product Tetrahedral_Intermediate->Acylated_Product reforms C=O Leaving_Group Cl- Tetrahedral_Intermediate->Leaving_Group eliminates

Caption: General mechanism for nucleophilic acyl substitution.

Experimental_Workflow Start Start Dissolve_Reactant Dissolve Nucleophile and Base in Solvent Start->Dissolve_Reactant Cool_Reaction Cool to 0°C Dissolve_Reactant->Cool_Reaction Add_Acyl_Chloride Add Acyl Chloride Dropwise Cool_Reaction->Add_Acyl_Chloride Reaction_Stir Stir at Room Temperature Add_Acyl_Chloride->Reaction_Stir Workup Aqueous Workup (Wash with Acid, Base, Brine) Reaction_Stir->Workup Dry_and_Concentrate Dry Organic Layer and Concentrate Workup->Dry_and_Concentrate Purification Purify Product (Chromatography/Recrystallization) Dry_and_Concentrate->Purification End End Purification->End

Caption: A generalized workflow for an acylation reaction.

Conclusion

The choice of an acylating agent is a critical parameter in the synthesis of target molecules. While this compound is a potent reagent, its structural isomers and other classes of acylating agents such as acid anhydrides provide a broader toolbox for the synthetic chemist. Phenylacetyl chloride and p-tolyl-acetyl chloride are expected to exhibit slightly higher reactivity due to reduced steric hindrance compared to the ortho isomer. Acid anhydrides offer a milder alternative, which can be advantageous when dealing with sensitive substrates. The selection of the optimal reagent will ultimately depend on the specific requirements of the reaction, including the nature of the substrate, desired reaction rate, and tolerance for byproducts. The provided protocols and diagrams serve as a foundation for developing robust and efficient acylation procedures.

References

A Comparative Guide to o-Tolyl-acetyl Chloride and Acetic Anhydride for Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acetylating agent is a critical decision in chemical synthesis, impacting reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison between o-tolyl-acetyl chloride and acetic anhydride, two common reagents for the introduction of acetyl groups. This comparison is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Performance Comparison

In general, acyl chlorides are more reactive acetylating agents than acid anhydrides. This is primarily due to the chloride ion being a better leaving group than the acetate ion. The ortho-methyl group on the phenyl ring of this compound can introduce steric hindrance, potentially influencing its reactivity compared to unsubstituted acetyl chloride. However, in the absence of direct comparative quantitative data for this compound, the data for acetyl chloride is used as a reasonable approximation in the following table.

ParameterThis compound (as represented by Acetyl Chloride)Acetic Anhydride
Substrate Benzyl AlcoholBenzyl Alcohol
Catalyst/Base ZnCl₂ZnCl₂
Solvent Solvent-freeSolvent-free
Temperature (°C) 3030
Reaction Time 18 min30 min
Yield (%) 9895
Byproduct Hydrogen Chloride (HCl)Acetic Acid (CH₃COOH)

Note: The data for this compound is based on the performance of acetyl chloride in a comparative study. The reactivity of this compound may vary due to steric and electronic effects of the o-tolyl group.

Key Differences and Considerations

Reactivity: this compound is expected to be a highly reactive acetylating agent, similar to other acyl chlorides.[1] Reactions are typically fast and often exothermic, sometimes requiring cooling.[1] Acetic anhydride is less reactive, which can allow for better control over the acetylation process.[1] Reactions with acetic anhydride may necessitate heating or the use of a catalyst to achieve a reasonable rate.[1]

Byproducts: The acetylation reaction with this compound generates hydrogen chloride (HCl) as a byproduct.[2] HCl is corrosive and requires neutralization, typically with a stoichiometric amount of base like pyridine or triethylamine.[3] Acetic anhydride produces acetic acid as a byproduct, which is less corrosive and generally easier to handle and remove than HCl.[1]

Selectivity: The higher reactivity of acyl chlorides can sometimes lead to lower selectivity in molecules with multiple nucleophilic sites. The less reactive nature of acetic anhydride can be advantageous when higher selectivity is required. The steric bulk of the o-tolyl group in this compound might also influence selectivity, potentially favoring less sterically hindered sites.[4]

Handling and Safety: this compound, like other acyl chlorides, is a corrosive and volatile liquid that reacts vigorously with water.[5] Acetic anhydride is also corrosive but is generally considered easier to handle.[2]

Experimental Protocols

Acetylation of a Phenol using this compound (General Procedure)

This protocol is adapted from general procedures for the acylation of phenols with acyl chlorides.

Materials:

  • Phenol (or substituted phenol)

  • This compound

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred phenol solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Wash the organic phase sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Acetylation of an Alcohol using Acetic Anhydride with Zinc Chloride Catalyst[6]

Materials:

  • Alcohol (e.g., Benzyl alcohol)

  • Acetic anhydride

  • Zinc chloride (ZnCl₂), dry powder

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of the alcohol (1 mmol) and dry zinc chloride powder (0.5 mmol, 0.068 g), add acetic anhydride (1 mmol, 0.094 mL).[6]

  • Stir the reaction mixture with a magnetic stirrer at room temperature (30 °C) for the required time (e.g., 30 minutes for benzyl alcohol), monitoring the reaction progress by TLC.[6]

  • Upon completion, elute the solid mass with dichloromethane (20 mL).[6]

  • Wash the dichloromethane extract with an aqueous solution of sodium bicarbonate and then dry over anhydrous sodium sulfate.[6]

  • Evaporate the solvent to furnish the acetylated product.[6]

Visualizing the Decision Process

The choice between this compound and acetic anhydride depends on several factors related to the substrate and the desired outcome of the reaction. The following diagram illustrates a logical workflow for selecting the appropriate acetylating agent.

Acetylation_Decision_Tree start Select Acetylating Agent substrate Substrate Reactivity? start->substrate conditions Desired Reaction Conditions? substrate->conditions High ac2o Acetic Anhydride substrate->ac2o Low/ Hindered selectivity Selectivity a Major Concern? conditions->selectivity Fast/ Mild Temp. conditions->ac2o Controlled/ Higher Temp. otac o-Tolyl-acetyl Chloride selectivity->otac No selectivity->ac2o Yes

Caption: Decision tree for selecting an acetylating agent.

Conclusion

Both this compound and acetic anhydride are effective reagents for acetylation. This compound, as a representative acyl chloride, offers high reactivity and rapid reaction times, making it suitable for less reactive substrates. However, its use necessitates careful handling of the corrosive HCl byproduct. Acetic anhydride provides a milder, more controlled alternative, which can be advantageous for achieving higher selectivity and for substrates that are sensitive to harsh conditions. The choice between these two reagents should be made based on a careful consideration of the substrate's reactivity, the desired reaction conditions, and the importance of selectivity for the specific synthetic target.

References

A Comparative Guide to the Synthesis of o-, m-, and p-Tolyl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of acyl chlorides is a fundamental step in the creation of a vast array of pharmaceutical intermediates and active compounds. The isomeric o-, m-, and p-tolyl-acetyl chlorides are valuable building blocks, each offering unique structural motifs for molecular design. The selection of a specific isomer can significantly influence the biological activity and pharmacokinetic properties of the final product.

This guide provides an objective comparison of the synthesis of these three isomers from their corresponding tolylacetic acids. The primary method for this conversion is treatment with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. While direct comparative studies on the yields of these specific isomers are not extensively documented in publicly available literature, high yields are generally expected for this type of transformation. This guide consolidates information from analogous reactions to provide expected performance data and detailed experimental protocols.

Comparative Yield Analysis

The conversion of carboxylic acids to acyl chlorides is typically a high-yielding reaction. The position of the methyl group on the aromatic ring (ortho, meta, or para) is not expected to dramatically alter the reaction efficiency, as the reactive center is the carboxylic acid group, which is separated from the ring by a methylene spacer. Minor variations in yield might arise due to subtle differences in solubility or steric hindrance, but all three isomers can be synthesized in excellent yields.

The following table summarizes the typical yields reported for the synthesis of phenylacetyl chlorides, which are structurally analogous and serve as a reliable benchmark for the tolyl isomers.

Parametero-Tolyl-acetyl Chloridem-Tolyl-acetyl Chloridep-Tolyl-acetyl Chloride
Precursor 2-(o-Tolyl)acetic acid2-(m-Tolyl)acetic acid2-(p-Tolyl)acetic acid
Typical Reagent Thionyl Chloride (SOCl₂)Thionyl Chloride (SOCl₂)Thionyl Chloride (SOCl₂)
Expected Yield >90%>90%>90%
Purity >98% (after distillation)>98% (after distillation)>98% (after distillation)

Note: The expected yields are based on typical results for the conversion of phenylacetic acids to their corresponding acyl chlorides using standard laboratory procedures. For instance, high yields have been reported for the synthesis of m-toluoyl chloride (>96%) and various other phenylacetyl chlorides.

Experimental Protocols

The following is a generalized, robust protocol for the synthesis of tolyl-acetyl chlorides from the corresponding tolylacetic acids using thionyl chloride. This method is widely applicable and consistently provides high yields of the desired product.

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl and SO₂ gases)

  • Heating mantle

  • Dropping funnel (optional)

  • Distillation apparatus for vacuum distillation

  • Starting material: o-, m-, or p-tolylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or neat)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, place the respective tolylacetic acid (1.0 equivalent). If a solvent is used, add the anhydrous solvent to the flask.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension or solution of the tolylacetic acid at room temperature. The addition can be done via a dropping funnel or syringe. The reaction is exothermic and will evolve HCl and SO₂ gas.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (typically between 60-80°C) for 2 to 4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation, often under reduced pressure.

  • Purification: The crude tolyl-acetyl chloride is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Safety Precautions: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. This experiment must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Reaction Mechanism and Workflow Visualization

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent attack by a chloride ion yields the acyl chloride, sulfur dioxide, and hydrogen chloride.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Tolylacetic_Acid Tolylacetic Acid (o-, m-, or p-) Chlorosulfite Chlorosulfite Intermediate Tolylacetic_Acid->Chlorosulfite + SOCl₂ - HCl Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Chlorosulfite Acyl_Chloride Tolyl-acetyl Chloride (o-, m-, or p-) Chlorosulfite->Acyl_Chloride + Cl⁻ Byproducts SO₂ + HCl (gaseous) Chlorosulfite->Byproducts

Caption: General reaction mechanism for the synthesis of tolyl-acetyl chloride.

The experimental workflow can be visualized as a clear, sequential process from setup to purification.

Experimental_Workflow A Reaction Setup (Tolylacetic Acid in Flask) B Add Thionyl Chloride (Slowly at RT) A->B C Heat to Reflux (2-4 hours) B->C D Cool to RT C->D E Remove Excess SOCl₂ (Distillation) D->E F Purification (Vacuum Distillation) E->F

Caption: Experimental workflow for tolyl-acetyl chloride synthesis.

A Spectroscopic Showdown: Unmasking the Isomers of o-Tolyl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of ortho-, meta-, and para-tolyl-acetyl chloride isomers, providing researchers, scientists, and drug development professionals with essential data for identification and differentiation.

In the realm of organic synthesis and pharmaceutical development, the precise identification of isomeric compounds is paramount. Subtle differences in the substitution pattern on an aromatic ring can lead to vastly different chemical reactivity and biological activity. This guide provides a comprehensive spectroscopic comparison of the three isomers of tolyl-acetyl chloride: 2-(o-tolyl)acetyl chloride, 2-(m-tolyl)acetyl chloride, and 2-(p-tolyl)acetyl chloride. Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a clear framework for distinguishing between these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the o-, m-, and p-tolyl-acetyl chloride isomers. Due to the limited availability of directly comparable experimental spectra for all three isomers, a combination of available experimental data and predicted values from reputable spectroscopic databases is presented.

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectra of the tolyl-acetyl chloride isomers are distinguished primarily by the chemical shifts and splitting patterns of the aromatic protons. The position of the methyl group influences the electronic environment of the neighboring protons, leading to characteristic shifts.

Proton Assignment o-Tolyl-acetyl Chloride m-Tolyl-acetyl Chloride p-Tolyl-acetyl Chloride
-CH₃ ~2.3 ppm (s)~2.3 ppm (s)~2.3 ppm (s)
-CH₂- ~4.1 ppm (s)~4.1 ppm (s)~4.1 ppm (s)
Aromatic H ~7.1-7.3 ppm (m)~7.0-7.2 ppm (m)~7.1 ppm (d), ~7.2 ppm (d)

Note: Data is based on predicted values. Chemical shifts (δ) are in ppm relative to TMS. s = singlet, d = doublet, m = multiplet.

¹³C NMR Spectroscopy Data (Predicted)

The carbon NMR spectra provide valuable information regarding the carbon framework of the isomers. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the methyl substituent.

Carbon Assignment This compound m-Tolyl-acetyl Chloride p-Tolyl-acetyl Chloride
-CH₃ ~19 ppm~21 ppm~21 ppm
-CH₂- ~52 ppm~52 ppm~52 ppm
C=O ~172 ppm~172 ppm~172 ppm
Aromatic C-CH₃ ~137 ppm~139 ppm~138 ppm
Aromatic C-CH₂ ~133 ppm~134 ppm~131 ppm
Other Aromatic C ~126-131 ppm~127-135 ppm~129-130 ppm

Note: Data is based on predicted values. Chemical shifts (δ) are in ppm relative to TMS.

Infrared (IR) Spectroscopy Data

The IR spectra of all three isomers are expected to show a strong absorption band characteristic of the acyl chloride carbonyl (C=O) stretch. The position of this band is typically at a high wavenumber.

Vibrational Mode This compound m-Tolyl-acetyl Chloride p-Tolyl-acetyl Chloride
C=O Stretch ~1800 cm⁻¹~1800 cm⁻¹~1800 cm⁻¹[1]
C-Cl Stretch ~750-800 cm⁻¹~750-800 cm⁻¹~750-800 cm⁻¹
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
Aromatic C=C Stretch ~1600, ~1480 cm⁻¹~1600, ~1480 cm⁻¹~1600, ~1480 cm⁻¹

Note: Data for o- and m- isomers are predicted based on typical values for acyl chlorides. Data for the p-isomer is from available spectral information.

Mass Spectrometry (MS) Data

The mass spectra of the isomers will exhibit a molecular ion peak corresponding to their molecular weight. The fragmentation patterns can provide clues to the substitution pattern, although they may be very similar. A common fragmentation is the loss of the chlorine atom to form an acylium ion.

Ion This compound m-Tolyl-acetyl Chloride p-Tolyl-acetyl Chloride
Molecular Ion [M]⁺ m/z 168/170m/z 168/170m/z 168/170
[M-Cl]⁺ m/z 133m/z 133m/z 133
[Tolyl-CH₂]⁺ m/z 105m/z 105m/z 105
[Tolyl]⁺ m/z 91m/z 91m/z 91

Note: m/z values are for the most abundant isotopes. The presence of chlorine results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the tolyl-acetyl chloride isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation synthesis Synthesis of o-, m-, p- Tolyl-acetyl Chloride Isomers purification Purification of Isomers (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Sample 1 ir IR Spectroscopy purification->ir Sample 2 ms Mass Spectrometry purification->ms Sample 3 data_table Tabulation of Spectroscopic Data nmr->data_table ir->data_table ms->data_table interpretation Comparative Analysis and Isomer Differentiation data_table->interpretation

A logical workflow for the synthesis, purification, spectroscopic analysis, and comparative interpretation of tolyl-acetyl chloride isomers.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on meticulous experimental technique. The following protocols provide a general framework for the acquisition of NMR, IR, and MS spectra for the tolyl-acetyl chloride isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified tolyl-acetyl chloride isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Acyl chlorides are moisture-sensitive, so the use of anhydrous solvents and prompt analysis is crucial.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • Integrate all signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a larger number of scans for adequate signal intensity (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

    • Determine the chemical shifts relative to the deuterated solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation: As acyl chlorides are corrosive and moisture-sensitive, handling should be performed in a fume hood with appropriate personal protective equipment.

    • Neat Liquid: If the isomer is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): A small drop of the liquid or a few crystals of a solid sample can be placed directly on the ATR crystal. This is often the most convenient method for reactive samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty salt plates or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Process the spectrum to report the positions of significant absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the tolyl-acetyl chloride isomer (typically 1-10 µg/mL) in a volatile solvent such as acetonitrile or dichloromethane.

  • Instrumentation: A variety of mass spectrometry techniques can be employed, including Electron Ionization (EI) or Electrospray Ionization (ESI), often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Acquisition (GC-MS with EI):

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

    • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

    • In the ion source, the molecules are bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained mass spectrum with spectral libraries for confirmation.

By following these protocols and utilizing the comparative data provided, researchers can confidently distinguish between the ortho, meta, and para isomers of tolyl-acetyl chloride, ensuring the integrity and success of their scientific endeavors.

References

Assessing the Regioselectivity of o-Tolyl-acetyl Chloride in Friedel-Crafts Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds, enabling the production of aromatic ketones that are key intermediates in the pharmaceutical and fine chemical industries. The regioselectivity of this electrophilic aromatic substitution is paramount for efficient synthesis, and it is influenced by a delicate interplay of electronic and steric factors of both the aromatic substrate and the acylating agent. This guide provides a comparative assessment of the expected regioselectivity of o-tolyl-acetyl chloride in Friedel-Crafts reactions, supported by experimental data for analogous acylating agents and detailed experimental protocols.

Introduction to Regioselectivity in Friedel-Crafts Acylation

The regiochemical outcome of the Friedel-Crafts acylation is primarily governed by the directing effects of the substituents on the aromatic ring and the steric hindrance around the reaction centers. Electron-donating groups (EDGs) on the aromatic substrate, such as methyl (in toluene) and methoxy (in anisole), are ortho, para-directors, activating these positions for electrophilic attack. However, the bulky nature of the acylium ion-Lewis acid complex often leads to a strong preference for substitution at the less sterically hindered para position.

This guide focuses on the influence of the acylating agent's structure, specifically the presence of an ortho-methyl group in this compound, on the product isomer distribution.

Comparative Analysis of Regioselectivity

Baseline: Acylation with Unsubstituted Acyl Chlorides

To establish a benchmark, the acylation of common aromatic substrates with unsubstituted acyl chlorides like acetyl chloride and benzoyl chloride is considered. These reactions are known to be highly selective for the para isomer due to steric hindrance at the ortho positions.

In the case of the benzoylation of toluene using benzoyl chloride and aluminum chloride in a nitrobenzene solution, a specific isomer distribution has been reported.[1] The reaction yields predominantly the para-substituted product, with a minor amount of the ortho-isomer and only a trace of the meta-isomer.[1] Similarly, the acylation of toluene with acetyl chloride results in almost exclusive formation of the para-isomer.[2]

Table 1: Isomer Distribution in the Friedel-Crafts Acylation of Toluene with Benzoyl Chloride [1]

IsomerPercentage (%)
ortho7.2
meta1.1
para91.7

Expected Regioselectivity of this compound

The presence of a methyl group at the ortho position of the acetyl chloride introduces significant steric bulk to the acylating agent. This steric hindrance is expected to further disfavor the formation of the ortho-substituted product during the acylation of substrates like toluene and anisole.

The electrophile in a Friedel-Crafts acylation is not simply the acylium ion, but rather a bulky complex formed between the acyl chloride and the Lewis acid catalyst (e.g., AlCl₃). The ortho-methyl group on the tolyl moiety will increase the steric demand of this complex, making the approach to the ortho position of the aromatic substrate even more challenging. Consequently, a higher selectivity for the para isomer is anticipated when using this compound compared to acetyl chloride or benzoyl chloride.

G cluster_substrate Aromatic Substrate cluster_acylating_agent Acylating Agent (this compound) cluster_conditions Reaction Conditions S Substituent Effects S_EDG Electron-Donating Groups (e.g., -CH₃, -OCH₃) Regioselectivity Regioselectivity (ortho vs. para) S_EDG->Regioselectivity Directs ortho/para S_EWG Electron-Withdrawing Groups S_EWG->Regioselectivity Directs meta (generally deactivating) S_SH Steric Hindrance S_SH->Regioselectivity Favors para over ortho A Structure of Acyl Chloride A_ortho ortho-Methyl Group A_complex Bulky Acylium Ion-Lewis Acid Complex A_ortho->A_complex Increases steric bulk A_complex->Regioselectivity Increases para selectivity C Lewis Acid Catalyst C->A_complex Forms complex T Temperature T->Regioselectivity Can influence isomer distribution

Experimental Protocols

The following are general experimental protocols for the Friedel-Crafts acylation of toluene and anisole. These can be adapted for reactions using this compound.

Protocol 1: Friedel-Crafts Acylation of Toluene with an Acyl Chloride

  • Materials:

    • Anhydrous toluene

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride, or this compound)

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Concentrated hydrochloric acid (HCl)

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ice

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve the acyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

    • After the addition is complete, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

    • After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash successively with water, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The product can be purified by distillation or recrystallization. The isomer distribution can be determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

G A 1. Preparation of Acylium Ion Complex (Acyl Chloride + AlCl₃ in DCM at 0°C) B 2. Addition of Aromatic Substrate (e.g., Toluene) at 0°C A->B C 3. Reaction at Room Temperature B->C D 4. Quenching (Ice and HCl) C->D E 5. Work-up (Extraction and Washing) D->E F 6. Purification and Analysis (Distillation/Recrystallization, GC/NMR) E->F

Conclusion

The regioselectivity of the Friedel-Crafts acylation is a critical consideration in synthetic design. While the electronic properties of the aromatic substrate's substituents are the primary directors of substitution, steric hindrance plays a crucial role in determining the final product distribution. In the case of this compound, the presence of the ortho-methyl group is expected to significantly enhance the steric bulk of the acylium ion-Lewis acid complex. This increased steric demand will further inhibit attack at the ortho position of activated aromatic substrates like toluene and anisole, leading to a higher selectivity for the para-substituted product compared to reactions with unsubstituted acyl chlorides. For researchers and drug development professionals, understanding these steric effects is essential for predicting and controlling the outcomes of Friedel-Crafts acylation reactions, thereby optimizing the synthesis of target molecules. Further experimental studies are warranted to quantify the precise isomer distribution in the acylation with this compound to confirm these well-founded predictions.

References

A Comparative Guide to Alternative Synthetic Routes for o-Tolyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the regioselective synthesis of substituted aromatic compounds is a cornerstone of molecular design. The synthesis of ortho-tolyl ketones, such as 2-methylacetophenone, presents a classic challenge of directing functionalization to a sterically hindered position. While traditional methods often favor the para isomer, a range of alternative strategies have been developed to achieve the desired ortho selectivity. This guide provides an objective comparison of these synthetic routes, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The selection of a synthetic route to o-tolyl ketones is governed by factors such as desired regioselectivity, substrate availability, tolerance of other functional groups, and scalability. Below is a comparative analysis of the most common and alternative strategies.

MethodGeneral StrategyKey Reagents/CatalystTypical Yield (%)Ortho:Para SelectivityAdvantagesDisadvantages
Friedel-Crafts Acylation Direct electrophilic acylation of toluene.Acetyl chloride/anhydride, AlCl₃High (overall)Very Low (~1:80)[1]Single step, readily available reagents.Extremely poor selectivity for the ortho isomer due to steric hindrance.[2][3] Requires stoichiometric, moisture-sensitive Lewis acid.
Fries Rearrangement Lewis acid-catalyzed rearrangement of an o-cresyl ester.o-cresyl acetate, AlCl₃ or other Lewis acids60 - 85%Good to ExcellentGood yields and improved ortho-selectivity.[4] Avoids direct acylation of the sensitive phenol.Two-step process (esterification then rearrangement). Control of temperature is critical for selectivity.[5]
Directed ortho Metalation (DoM) Deprotonation ortho to a directing group, followed by quenching with an acylating agent.Toluene derivative with DMG, n-BuLi or s-BuLi, Acyl chloride65 - 90%Excellent (>98:2)Superb regioselectivity.[6] High functional group tolerance depending on the DMG.Requires a directing group which may need to be installed and removed. Requires cryogenic temperatures and strictly anhydrous conditions.
Transition Metal-Catalyzed C-H Activation Palladium-catalyzed direct acylation of a C-H bond guided by a directing group.Acetanilide derivative, Toluene source, Pd catalyst, Oxidant (e.g., TBHP)50 - 80%ExcellentHigh selectivity and atom economy. Milder conditions than DoM.Requires a directing group. Catalyst cost and removal can be a concern.[7]
Houben-Hoesch Reaction Acylation of electron-rich arenes using a nitrile and acid catalyst.o-cresol, Acetonitrile, ZnCl₂/HClModerateGoodUseful for hydroxy- and alkoxy-substituted systems.Generally limited to electron-rich substrates like phenols and anilines, not directly applicable to toluene.[8]

Key Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene (Baseline Comparison)

This protocol describes the classic, though non-selective, method for acylating toluene.

Materials:

  • Anhydrous Toluene (20 mL)

  • Acetic Anhydride (3.7 mL, ~0.039 mol)

  • Anhydrous Aluminum Trichloride (13.0 g, 0.098 mol)

  • Concentrated Hydrochloric Acid

  • Ice water

  • 5% Sodium Hydroxide solution

  • Anhydrous Calcium Chloride

Procedure:

  • Set up a 100 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.

  • To the flask, add anhydrous aluminum trichloride (13.0 g) and anhydrous toluene (20 mL).

  • While stirring, slowly add a mixture of acetic anhydride (3.7 mL) and anhydrous toluene (5 mL) from the dropping funnel over approximately 15 minutes.

  • After the addition is complete, heat the mixture in a water bath at 90-95°C for 30 minutes, or until the evolution of hydrogen chloride gas ceases.

  • Cool the reaction flask in a cold water bath. Slowly add a mixture of 30 mL of concentrated HCl and 30 mL of ice water to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with 5% NaOH solution, and then twice with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Distill the product. The fraction collected at 214°C is primarily 4-methylacetophenone, with a very small amount of 2-methylacetophenone.

Protocol 2: Fries Rearrangement of o-Cresyl Acetate

This two-step protocol offers a significant improvement in ortho-selectivity.

Step A: Synthesis of o-Cresyl Acetate

  • In a round-bottom flask, combine o-cresol (10.8 g, 0.1 mol), acetic anhydride (12.2 g, 0.12 mol), and a catalytic amount of sulfuric acid (2-3 drops).

  • Heat the mixture at 80°C for 1 hour.

  • Cool the mixture and pour it into cold water. Extract the product with diethyl ether.

  • Wash the ether layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure to yield o-cresyl acetate.

Step B: Rearrangement to 2-Methyl-4-hydroxyacetophenone and 2-Hydroxy-3-methylacetophenone

  • To a flask containing nitrobenzene (as solvent), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and cool to 5°C.

  • Slowly add o-cresyl acetate (15.0 g, 0.1 mol) to the stirred suspension.

  • For para-acylation (ortho to methyl): Maintain the reaction temperature between 25-30°C for 24 hours. This favors the formation of 4-hydroxy-3-methylacetophenone.

  • For ortho-acylation (para to methyl): Heat the reaction mixture to 120-140°C. This temperature favors the formation of 2-hydroxy-3-methylacetophenone.[5]

  • After the reaction, cool the mixture and carefully pour it onto crushed ice containing concentrated HCl.

  • Extract the product with a suitable solvent, wash, dry, and purify by distillation or recrystallization to separate the isomers.

Visualizing Synthetic Strategies

Diagrams created using Graphviz DOT language provide a clear visual summary of the logical flows and mechanisms discussed.

G cluster_0 Strategic Approaches to o-Tolyl Ketone Synthesis cluster_1 Products Start Toluene / Toluene Derivative FCA Direct Friedel-Crafts Acylation Start->FCA Rearrangement Esterification & Fries Rearrangement Start->Rearrangement DoM Directed ortho-Metalation (DoM) Start->DoM Para p-Tolyl Ketone (Major Product) FCA->Para Poor Selectivity Ortho o-Tolyl Ketone (Desired Product) Rearrangement->Ortho Good Selectivity DoM->Ortho Excellent Selectivity

Caption: A flowchart comparing major synthetic strategies for tolyl ketones.

Fries_Mechanism cluster_0 Fries Rearrangement Mechanism Ester o-Cresyl Acetate Complex Lewis Acid-Ester Complex Ester->Complex + AlCl₃ LewisAcid AlCl₃ LewisAcid->Complex Acylium Acylium Ion Intermediate + Aluminum Phenoxide Complex->Acylium Rearrangement OrthoAttack Intramolecular Electrophilic Attack (ortho) Acylium->OrthoAttack High Temp ParaAttack Intramolecular Electrophilic Attack (para) Acylium->ParaAttack Low Temp Workup Aqueous Workup OrthoAttack->Workup ParaAttack->Workup OrthoProduct o-Hydroxyaryl Ketone (Kinetic Product) ParaProduct p-Hydroxyaryl Ketone (Thermodynamic Product) Workup->OrthoProduct Workup->ParaProduct

Caption: Mechanism of the temperature-dependent Fries Rearrangement.

DoM_Workflow cluster_1 Directed ortho-Metalation (DoM) Workflow Start Toluene with Directing Metalation Group (DMG) Base Add Strong Base (e.g., n-BuLi) at -78°C Start->Base Lithiation Directed ortho-Lithiation Base->Lithiation Electrophile Quench with Acylating Agent (R-COCl) Lithiation->Electrophile Product ortho-Acylated Product Electrophile->Product Removal Optional: Removal of DMG Product->Removal FinalProduct Final o-Tolyl Ketone Removal->FinalProduct

Caption: General experimental workflow for Directed ortho-Metalation.

Conclusion

While direct Friedel-Crafts acylation of toluene is unsuitable for the targeted synthesis of o-tolyl ketones, several robust alternatives exist. The Fries Rearrangement offers a classical and effective two-step method, with the significant advantage of tunable regioselectivity based on reaction temperature. For ultimate regiocontrol and applications requiring high purity of the ortho isomer, modern methods like Directed ortho Metalation and transition metal-catalyzed C-H activation are superior, albeit with requirements for specific directing groups and more stringent reaction conditions. The choice of method will ultimately depend on the specific molecular target, available resources, and desired scale of the synthesis.

References

A Comparative Review of o-Tolyl-acetyl Chloride: Applications, Limitations, and Alternatives in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired yields, purity, and functional group compatibility. o-Tolyl-acetyl chloride, a reactive acyl chloride, serves as a valuable reagent for introducing the o-tolylacetyl moiety into molecules. This guide provides a comprehensive literature review of its applications, limitations, and a comparative analysis with its structural isomers (m- and p-tolyl-acetyl chloride), the parent compound (phenylacetyl chloride), and the commonly used acetic anhydride. This objective comparison, supported by available experimental data, aims to inform reagent selection in research and development settings.

Applications of this compound

This compound is primarily employed as an acylating agent in various organic transformations, most notably in Friedel-Crafts acylation reactions to form aryl ketones and in the synthesis of amides from primary and secondary amines. The o-tolylacetyl group it introduces can be a crucial structural element in the synthesis of pharmaceuticals and other specialty chemicals.

Comparison of Acylating Agents in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation, allowing for the synthesis of aromatic ketones. The choice of acylating agent significantly impacts the reaction's efficiency and regioselectivity. Here, we compare this compound with its alternatives in the acylation of a model substrate, toluene.

Table 1: Quantitative Comparison of Acylating Agents in the Friedel-Crafts Acylation of Toluene

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compound AlCl₃Dichloromethane0 to RT-Data Not Available-
p-Tolyl-acetyl chloride AlCl₃Dichloromethane0 to RT-Data Not Available-
Phenylacetyl chloride AlCl₃Dichloromethane0 to RT-Data Not Available-
Acetyl chloride FeSO₄ (heat-treated)TolueneRoom Temp.->90[1]
Acetic anhydride AlCl₃Toluene110 (Microwave)0.2560-76[2]
Acetic anhydride FeSO₄ (heat-treated)Toluene100555[1]

Discussion of Friedel-Crafts Acylation Data:

The available data indicates that acetyl chloride is a highly efficient acylating agent, providing yields greater than 90% in the acetylation of toluene.[1] Acetic anhydride, while also effective, generally results in lower yields (55-76%) and may require more forcing conditions such as microwave heating.[1][2] The preference for acetic anhydride in some applications stems from its lower cost and the formation of acetic acid as a byproduct, which is less corrosive than the hydrogen chloride generated from acetyl chlorides.

Comparison of Acylating Agents in Amide Synthesis

The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry. The reactivity of the acylating agent is a key determinant of the reaction's success, particularly with less nucleophilic amines. Here, we compare this compound and its alternatives in the acylation of aniline.

Table 2: Quantitative Comparison of Acylating Agents in the Synthesis of Amides from Aniline

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound TriethylamineDichloromethaneRoom Temp.-Data Not Available-
p-Tolyl-acetyl chloride TriethylamineDichloromethaneRoom Temp.-Data Not Available-
Phenylacetyl chloride -Phosphate BufferRoom Temp.0.3381[3]
Acetyl chloride K₂CO₃ / TBABDMFRoom Temp.0.25-0.5High (Specific value for aniline not stated)
Acetic anhydride -Water50-High (Specific value not stated)[4]

Discussion of Amide Synthesis Data:

Similar to the Friedel-Crafts acylation, direct comparative yield data for the reaction of this compound with aniline is scarce. The steric hindrance of the ortho-methyl group is anticipated to play a significant role, likely reducing the reaction rate and yield compared to p-tolyl-acetyl chloride and phenylacetyl chloride. One study notes that the formation of a second amide bond with o-toluidine can be challenging due to steric hindrance.[5]

The reaction of aniline with phenylacetyl chloride has been reported to proceed in high yield (81%) under mild, aqueous conditions.[3] Acetyl chloride and acetic anhydride are also commonly used for the acetylation of anilines, generally providing high yields.[4] The choice between these reagents often involves a trade-off between reactivity and handling considerations.

Limitations of this compound

The primary limitation of this compound stems from the steric hindrance imposed by the ortho-methyl group. This can lead to:

  • Reduced Reactivity: The bulky methyl group can impede the approach of nucleophiles to the electrophilic carbonyl carbon, resulting in slower reaction rates and lower yields compared to less hindered acyl chlorides.

  • Challenges in Synthesis: The synthesis of this compound itself may present challenges, potentially leading to lower purity or higher cost compared to its isomers or phenylacetyl chloride.

  • Limited Availability of Comparative Data: As evidenced by this review, there is a lack of direct, quantitative comparative studies, which can make it challenging for researchers to make fully informed decisions when selecting an acylating agent.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for Friedel-Crafts acylation and amide synthesis.

Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene with an Acyl Chloride

Materials:

  • Toluene

  • Acyl Chloride (e.g., Acetyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve the acyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of toluene (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Protocol 2: General Procedure for Amide Synthesis from Aniline and an Acyl Chloride

Materials:

  • Aniline

  • Acyl Chloride (e.g., Phenylacetyl chloride)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Visualizing Reaction Workflows and Key Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

G General Workflow for Friedel-Crafts Acylation reagents 1. Reagent Preparation (Toluene, Acyl Chloride, AlCl₃) reaction 2. Reaction Setup (Inert atmosphere, 0-5 °C) reagents->reaction addition 3. Dropwise Addition (Acyl Chloride then Toluene) reaction->addition stirring 4. Reaction Monitoring (TLC) addition->stirring quench 5. Quenching (Ice and HCl) stirring->quench extraction 6. Workup (Extraction and Washes) quench->extraction purification 7. Purification (Distillation or Chromatography) extraction->purification product Final Product (Aryl Ketone) purification->product

Caption: A generalized experimental workflow for a Friedel-Crafts acylation reaction.

G General Workflow for Amide Synthesis reagents 1. Reagent Preparation (Aniline, Acyl Chloride, Base) reaction 2. Reaction Setup (Inert atmosphere, 0 °C) reagents->reaction addition 3. Dropwise Addition (Acyl Chloride) reaction->addition stirring 4. Reaction Monitoring (TLC) addition->stirring quench 5. Quenching (Water) stirring->quench extraction 6. Workup (Extraction and Washes) quench->extraction purification 7. Purification (Recrystallization or Chromatography) extraction->purification product Final Product (Amide) purification->product

Caption: A generalized experimental workflow for the synthesis of an amide from an amine and an acyl chloride.

G Steric Hindrance in this compound cluster_otolyl This compound cluster_ptolyl p-Tolyl-acetyl Chloride otolyl C(=O)Cl ring Benzene Ring methyl CH₃ ptolyl C(=O)Cl pring Benzene Ring pmethyl CH₃ nucleophile1 Nucleophile nucleophile1->otolyl Approach Hindered nucleophile2 Nucleophile nucleophile2->ptolyl Approach Unhindered

Caption: Illustration of steric hindrance by the ortho-methyl group in this compound compared to the para-isomer.

Conclusion

This compound is a useful reagent for introducing the o-tolylacetyl group, though its applications are tempered by the steric hindrance of the ortho-methyl group, which can negatively impact reactivity. While direct quantitative comparisons are limited, the available data suggests that for applications requiring high reactivity and yield, less sterically hindered alternatives such as p-tolyl-acetyl chloride, phenylacetyl chloride, or simple acetyl chloride may be more suitable. Acetic anhydride presents a less reactive but often more economical and less corrosive alternative. The choice of acylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, cost, and safety considerations. Further quantitative studies directly comparing the reactivity of tolyl-acetyl chloride isomers would be highly beneficial to the research community.

References

Safety Operating Guide

Proper Disposal Procedures for o-Tolyl-acetyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of o-Tolyl-acetyl chloride are critical for ensuring laboratory safety and environmental compliance. As a corrosive and water-reactive compound, it demands careful handling throughout its lifecycle, from use to final disposal. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

This compound is classified as a hazardous substance, primarily due to its severe corrosive properties to skin and eyes.[1] It reacts violently with water, releasing hydrogen chloride (HCl) gas, which is also corrosive and toxic.[2][3] Therefore, all handling and disposal operations must be conducted with appropriate safety measures in a controlled environment.

Key Safety and Handling Information

Before handling this compound, it is imperative to be familiar with its properties and hazards. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.[4]

  • Respiratory Protection: All handling of this compound should occur inside a certified chemical fume hood to avoid inhalation of vapors.[5]

Storage and Handling:

  • Store containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5][6]

  • Keep containers tightly closed and handle under an inert gas like nitrogen or argon.[6][7]

  • Crucially, prevent any contact with water or moisture, as it hydrolyzes readily and reacts violently.[2][5][6][8]

  • Store away from incompatible materials such as oxidizing agents, strong bases, and alcohols.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related safety information.

PropertyValueSource(s)
Chemical Formula C₉H₉ClO[1]
Molecular Weight 168.62 g/mol [1]
Boiling Point 86 °C at 7 hPa
Density 1.173 g/mL at 25 °C
GHS Hazard Statements H314: Causes severe skin burns and eye damage[1]

Procedural Guidance: Disposal and Decontamination

The primary method for disposing of this compound waste involves a carefully controlled neutralization (quenching) process before collection by a licensed hazardous waste disposal service.[9] Direct disposal without neutralization is not recommended due to the compound's high reactivity.

Experimental Protocol: Neutralization of this compound Waste

This protocol details the steps to safely neutralize small quantities of this compound in a laboratory setting. This procedure must be performed inside a chemical fume hood.

Materials:

  • This compound waste

  • A large beaker (at least 10 times the volume of the waste)

  • An ice bath

  • Stirring mechanism (e.g., magnetic stirrer and stir bar)

  • A quenching solution: either a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.

  • pH indicator paper or a calibrated pH meter

Procedure:

  • Preparation: Place the large beaker in an ice bath on a magnetic stirrer. Add a stir bar to the beaker.

  • Add Quenching Solution: Pour the sodium bicarbonate or sodium carbonate solution into the beaker. The volume should be sufficient to neutralize the acyl chloride (a significant excess is recommended). Begin gentle stirring.

  • Slow Addition of Waste: Using a dropping funnel or by carefully pouring in very small increments, add the this compound waste to the stirring basic solution. This step is critical. The reaction is highly exothermic and will release gas (CO₂ and HCl). A slow addition rate is essential to control the reaction and prevent splashing.[2][10]

  • Temperature Monitoring: Continuously monitor the reaction temperature. If the temperature rises significantly or the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool.[10]

  • Completion of Addition: Once all the this compound has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.

  • pH Verification: Carefully check the pH of the solution. The final pH should be between 5.5 and 9.5.[4] If the solution is still acidic, slowly add more of the basic solution until the desired pH is reached.

  • Final Disposal: The neutralized aqueous solution should be collected in a properly labeled hazardous waste container for disposal through an approved waste disposal plant.[6][7] Do not pour down the drain unless local regulations explicitly permit it for neutralized solutions of this type.[4][11]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[5] Eliminate all ignition sources.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect Personnel: Don appropriate PPE, including respiratory protection if necessary.[6]

  • Contain and Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®).[6] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[5][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The container with the spill cleanup materials must be managed as hazardous waste and disposed of through a licensed professional waste disposal service.[9]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_decision Situation Assessment cluster_disposal Routine Disposal Protocol cluster_spill Spill Management Protocol start Identify o-Tolyl-acetyl Chloride Waste ppe Wear Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood decision Routine Disposal or Spill? fume_hood->decision prep_neutralize Prepare Ice Bath & Stirring 5-10% NaHCO₃ Solution decision->prep_neutralize Routine Disposal evacuate Evacuate Area & Remove Ignition Sources decision->evacuate Spill add_waste Slowly Add Waste to Bicarbonate Solution prep_neutralize->add_waste monitor Monitor Temperature & Control Addition Rate add_waste->monitor verify_ph Verify pH is Neutral (5.5-9.5) monitor->verify_ph collect_waste Collect Neutralized Solution in Hazardous Waste Container verify_ph->collect_waste end_point Store Waste Securely for Pickup by Approved Disposal Service collect_waste->end_point absorb Cover with Dry, Inert Absorbent Material evacuate->absorb collect_spill Collect Residue with Non-Sparking Tools absorb->collect_spill spill_container Place in Labeled Hazardous Waste Container collect_spill->spill_container spill_container->end_point

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling o-Tolyl-acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides critical safety, handling, and disposal procedures for o-Tolyl-acetyl chloride (also known as o-Toluoyl chloride). Given its hazardous properties, strict adherence to these protocols is essential to ensure personnel safety and operational integrity in the laboratory. This chemical is corrosive, reactive, and requires careful management to mitigate risks.

Hazard Assessment

This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It reacts violently with water, producing hydrochloric acid, and is also incompatible with strong bases, alcohols, and amines.[1][2][3] Vapors can be irritating to the respiratory tract.[1][4] Therefore, handling this substance requires a high degree of caution and the use of appropriate personal protective equipment and engineering controls.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the minimum required PPE.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a full-face shield.[1][5]To protect against splashes and vapors that can cause severe eye irritation and permanent damage.[1]
Skin/Body A chemical-resistant lab coat or apron over full-length clothing and closed-toe shoes.[1][6]To prevent skin contact, which can result in severe burns and irritation.[1]
Hands Chemical-resistant gloves (e.g., Butyl rubber, nitrile rubber).[6][7]To protect hands from direct contact with the corrosive liquid. Ensure gloves are inspected for integrity before each use.[8]
Respiratory Use in a certified chemical fume hood is mandatory. For situations with potential for high vapor concentration or spills, a respirator with an appropriate organic vapor cartridge may be necessary.[1][6]To prevent inhalation of corrosive and irritating vapors.[1]

Operational Plan: Safe Handling Protocol

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Step 1: Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment and reagents before introducing this compound to the work area.

  • Don all required personal protective equipment as detailed in the table above.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[9]

Step 2: Aliquoting and Transfer

  • Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[6][10]

  • Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[8]

  • Use appropriate, clean, and dry equipment, such as glass pipettes or syringes, for transferring the liquid.[1]

  • Keep containers of this compound tightly sealed when not in use.[10]

Step 3: Post-Handling

  • Thoroughly clean any non-disposable equipment that has come into contact with the chemical.

  • Wipe down the work area in the fume hood.

  • Properly dispose of all contaminated waste as described in the disposal plan.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[6][8]

Emergency Procedures

Spill Response:

  • Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[8][11] Do not use water.[1]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8][9]

  • Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give plenty of water to drink. Seek immediate medical attention.[1][12]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Step 1: Waste Collection

  • Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with corrosive and halogenated organic compounds.

  • Solid waste, including contaminated gloves, absorbent materials, and paper towels, should be collected in a separate, sealed, and clearly labeled hazardous waste container.[13]

Step 2: Waste Storage

  • Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[6]

  • Ensure waste containers are tightly closed to prevent the release of vapors.[6]

Step 3: Waste Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[11][12]

  • Do not pour this compound down the drain or mix it with other incompatible waste streams.[3][8]

Workflow Visualization

SafeHandlingWorkflow start Start prep 1. Preparation - Verify fume hood - Gather materials - Don PPE - Check safety equipment start->prep handling 2. Handling in Fume Hood - Use inert atmosphere - Ground equipment - Transfer chemical prep->handling post_handling 3. Post-Handling - Clean equipment - Decontaminate work area - Dispose of waste handling->post_handling Normal Operation spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure remove_ppe 4. Remove PPE & Wash Hands post_handling->remove_ppe end End remove_ppe->end spill_response Emergency Spill Response - Evacuate & Ventilate - Contain with absorbent - Collect waste spill->spill_response Yes spill_response->post_handling first_aid First Aid Measures - Flush affected area - Remove contaminated clothing - Seek medical attention exposure->first_aid Yes first_aid->end

Caption: Safe Handling Workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.